molecular formula C5H9BrO3 B1601138 3-Bromo-1,1-dimethoxypropan-2-one CAS No. 75271-94-2

3-Bromo-1,1-dimethoxypropan-2-one

Cat. No.: B1601138
CAS No.: 75271-94-2
M. Wt: 197.03 g/mol
InChI Key: LPKCAKAGYUWUQI-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dimethoxypropan-2-one is a versatile organic building block with the molecular formula C5H9BrO3 . Its molecular structure features both a reactive bromoalkyl chain and a protected carbonyl group, making it a valuable bifunctional intermediate in heterocyclic chemistry and medicinal chemistry research. This compound serves as a key precursor in the synthesis of complex molecular architectures, particularly in constructing nitrogen-containing heterocycles which are privileged scaffolds in drug discovery . Its specific research value is demonstrated in the design and development of novel anticancer agents. For instance, it is employed as a starting material in a multi-step synthesis to create chalcone functionality bearing benzothiazol-oxazole-pyrazine derivatives, which are then evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . The mechanism of action in its research applications is structural: the bromo moiety acts as a good leaving group, enabling alkylation reactions, while the dimethoxy-protected ketone can be deprotected and/or transformed, allowing researchers to efficiently build complex fused heterocyclic systems. These synthesized systems are designed to interact with biological targets, such as inhibiting tubulin or kinase activity, leading to antiproliferative effects in cancerous cells . This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,1-dimethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKCAKAGYUWUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475642
Record name 3-bromo-1,1-dimethoxy-propan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75271-94-2
Record name 3-bromo-1,1-dimethoxy-propan-2-one
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Record name 3-bromo-1,1-dimethoxypropan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1-dimethoxypropan-2-one is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Possessing both an α-halogenated ketone and a protected aldehyde in the form of a dimethyl acetal, this compound serves as a valuable building block for the construction of complex molecular architectures. Its strategic combination of reactive sites allows for selective chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds, particularly in the development of pharmacologically active agents and the total synthesis of natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its application in the synthesis of biologically relevant molecules.

Chemical and Physical Properties

This compound is a multifaceted compound with the molecular formula C₅H₉BrO₃.[1][2] Structurally, it is classified as both an α-halogenated ketone and an acetal.[1] The molecule is based on a three-carbon propane chain, featuring a ketone group at the C2 position, a bromine atom at the C3 (α) position, and a dimethyl acetal group at the C1 position.[1] The presence of the electron-withdrawing carbonyl group increases the electrophilicity of the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions.[1] The acetal group serves as a protected aldehyde, stable under neutral or basic conditions, which can be deprotected to the aldehyde using aqueous acid.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 75271-94-2[1][2]
Molecular Formula C₅H₉BrO₃[1][2]
Molecular Weight 197.03 g/mol [2]
IUPAC Name This compound[2]
Boiling Point 60-63 °C at 2.0 Torr[1]
Density (Predicted) 1.465 ± 0.06 g/cm³[1]
XLogP3 0.6[2]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Spectroscopic Data

While experimental spectra are not widely published, predicted Nuclear Magnetic Resonance (NMR) data provide insight into the compound's structure.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~4.8SingletAcetal proton (H-1)
¹H ~4.2SingletBromomethyl protons (H-3)
¹H ~3.4SingletMethoxy protons (-OCH₃)
¹³C ~200-Ketone carbonyl (C-2)
¹³C ~102-Acetal carbon (C-1)

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the selective α-bromination of its precursor, 1,1-dimethoxypropan-2-one (also known as pyruvic aldehyde dimethyl acetal).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Brominating Agents cluster_product Product start 1,1-Dimethoxypropan-2-one (Pyruvic Aldehyde Dimethyl Acetal) Br2 Elemental Bromine (Br₂) start->Br2 Direct Halogenation (Acid-catalyzed) NBS N-Bromosuccinimide (NBS) start->NBS Selective Halogenation (Milder Conditions) product This compound Br2->product NBS->product

Caption: General synthetic routes to this compound.
Protocol 1: Bromination using Elemental Bromine

This method involves the direct reaction of 1,1-dimethoxypropan-2-one with elemental bromine, typically in the presence of an acid catalyst to promote enolization.

Materials:

  • 1,1-Dimethoxypropan-2-one

  • Elemental Bromine (Br₂)

  • Methanol (or other suitable solvent)

  • Aqueous sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 1,1-dimethoxypropan-2-one in a suitable solvent such as methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

  • Slowly add a solution of elemental bromine in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Using NBS offers a milder and more selective alternative to elemental bromine, reducing the formation of over-brominated byproducts.[1]

Materials:

  • 1,1-Dimethoxypropan-2-one

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF) or Carbon Tetrachloride (CCl₄)

  • Radical initiator (e.g., AIBN or benzoyl peroxide), if required.

  • Aqueous sodium thiosulfate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 1,1-dimethoxypropan-2-one in a suitable solvent (e.g., THF) in a reaction flask.

  • Add N-Bromosuccinimide to the solution. For enolate-mediated bromination, a base would be added first to generate the enolate. For radical-mediated bromination, a radical initiator is added.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting oil by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable precursor for a variety of heterocyclic scaffolds, many of which are found in biologically active molecules.[1]

Nucleophilic Substitution

The α-bromo position is highly susceptible to nucleophilic attack. This allows for the introduction of various functionalities, which is a cornerstone of its synthetic utility.

Synthesis of Pyrrole-Imidazole Alkaloids

A significant application of this compound is in the synthesis of 2-aminoimidazole-containing marine alkaloids, such as oroidin and hymenidin.[3] These natural products and their analogues have garnered interest due to their antimicrobial and other biological activities.[4] The synthesis involves the reaction of this compound with a guanidine derivative, such as tert-butoxycarbonylguanidine, to construct the core 2-aminoimidazole ring system.[3][5]

Logical_Relationship cluster_precursor Key Intermediate cluster_reaction Reaction cluster_intermediate Core Scaffold cluster_products Biologically Active Products precursor This compound reaction Cyclocondensation with Guanidine Derivative precursor->reaction scaffold 2-Amino-1H-imidazole Scaffold reaction->scaffold product1 Oroidin scaffold->product1 product2 Hymenidin scaffold->product2 product3 Other Pyrrole-Imidazole Alkaloids scaffold->product3

Caption: Role as a precursor in the synthesis of marine alkaloids.

Relevance to Biological Signaling Pathways

While this compound is not known to directly interact with specific signaling pathways, its synthetic products, the pyrrole-imidazole alkaloids, are subjects of biological investigation. For instance, Oroidin has been shown to inhibit the activity of Pdr5p, an ABC transporter in yeast responsible for multidrug resistance.[6] Furthermore, compounds with similar structural motifs are known to influence key cellular signaling pathways. For example, some natural products have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival.[2] The synthesis of analogues of these natural products, enabled by building blocks like this compound, is a key strategy in the development of novel therapeutics targeting such pathways.

Signaling_Pathway cluster_pathway Representative PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Inhibition by Natural Product Analogues PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth

References

In-Depth Technical Guide: 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional synthetic building block of significant interest in organic synthesis and medicinal chemistry. Its molecular structure incorporates an α-bromo ketone, a reactive functionality, and a protected aldehyde in the form of a dimethyl acetal. This unique combination allows for selective chemical transformations at different positions within the molecule, making it a valuable precursor for the synthesis of complex organic molecules, including heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity, with a focus on experimental data and protocols.

Molecular Structure and Properties

This compound, with the chemical formula C₅H₉BrO₃, possesses a propane backbone with key functional groups at each position.[1] The C1 position features a dimethyl acetal, which serves as a stable protecting group for an aldehyde functionality. The C2 position is occupied by a ketone (carbonyl group), and the C3 position is substituted with a bromine atom, rendering the α-carbon electrophilic and susceptible to nucleophilic attack.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 75271-94-2[1]
Molecular Formula C₅H₉BrO₃[1]
Molecular Weight 197.03 g/mol [2]
Appearance Presumed to be a liquid or low-melting solid
Boiling Point 60-63 °C at 2.0 Torr[1]
Density (Predicted) 1.465 ± 0.06 g/cm³[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimentally determined spectra are not widely available in public databases, predicted data provides valuable insight into its structural features.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value/Range Reference
¹H NMR Chemical Shift (δ) of -OCH₃ protons (6H, singlet)~3.4 ppm[1]
Chemical Shift (δ) of -CH₂Br protons (2H, singlet)~4.2 ppm[1]
Chemical Shift (δ) of acetal -CH proton (1H, singlet)~4.8 ppm[1]
¹³C NMR Chemical Shift (δ) of methoxy carbonsNot Specified
Chemical Shift (δ) of -CH₂Br carbonNot Specified
Chemical Shift (δ) of acetal carbon~102 ppm[1]
Chemical Shift (δ) of ketone carbonyl carbon~200 ppm[1]
Infrared (IR) C=O stretch (ketone)~1715 cm⁻¹
C-O stretch (acetal/ether)1050-1200 cm⁻¹
C-Br stretch500-700 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺ (for ⁷⁹Br)m/z 196
Molecular Ion [M]⁺ (for ⁸¹Br)m/z 198

Note: The predicted NMR data should be used as a guide and experimental verification is recommended.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the α-bromination of its precursor, 1,1-dimethoxypropan-2-one.[1] This can be achieved using various brominating agents. A general experimental protocol is outlined below.

Protocol: α-Bromination of 1,1-dimethoxypropan-2-one

Materials:

  • 1,1-dimethoxypropan-2-one

  • N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethoxypropan-2-one in a suitable solvent like carbon tetrachloride.

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator to the solution.

    • Using Elemental Bromine: Slowly add a solution of elemental bromine (1.0 equivalent) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Progression: Heat the reaction mixture to reflux (if using NBS) or stir at room temperature until the reaction is complete (monitor by TLC or GC). The disappearance of the starting material and the formation of the product can be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct if NBS was used.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 1_1_dimethoxypropan_2_one 1,1-Dimethoxypropan-2-one Reaction_Vessel Reaction in Inert Solvent (e.g., CCl₄) 1_1_dimethoxypropan_2_one->Reaction_Vessel Brominating_Agent Brominating Agent (NBS or Br₂) Brominating_Agent->Reaction_Vessel Neutralization Neutralization (aq. NaHCO₃) Reaction_Vessel->Neutralization Reaction Mixture Extraction Extraction Neutralization->Extraction Drying Drying (anhydrous MgSO₄) Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Product This compound Vacuum_Distillation->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The α-bromo ketone is a key site for nucleophilic substitution and rearrangement reactions, while the acetal provides a masked aldehyde that can be deprotected under acidic conditions for further transformations.

Hantzsch Thiazole Synthesis

A significant application of α-halo ketones like this compound is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[3] Thiazoles are important heterocyclic motifs found in numerous biologically active compounds.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • This compound

  • Thiourea or a substituted thioamide

  • Ethanol or another suitable protic solvent

  • Base (e.g., sodium acetate, pyridine) - optional, depending on the substrate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and an equimolar amount of thiourea (or a substituted thioamide) in ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction typically proceeds via the formation of an intermediate isothiouronium salt, which then cyclizes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The resulting thiazole derivative can be purified by recrystallization or column chromatography.

Signaling Pathway for Hantzsch Thiazole Synthesis:

G Start This compound + Thiourea Intermediate Isothiouronium Salt Intermediate Start->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Product 2-Amino-4-(dimethoxymethyl)thiazole Cyclization->Product

Caption: Hantzsch thiazole synthesis pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct functional groups allow for a range of selective chemical transformations, making it an important precursor for the synthesis of complex molecules, particularly heterocyclic compounds. The experimental protocols and data provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and organic chemistry to utilize this compound in their synthetic endeavors. Further exploration of its reactivity is likely to uncover new and innovative applications in the future.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-1,1-dimethoxypropan-2-one, a valuable building block in organic synthesis. This document details the primary synthetic routes, purification methods, and key analytical data for the characterization of this compound.

Physicochemical Properties

This compound is a halogenated ketone with the molecular formula C₅H₉BrO₃.[1][2] It serves as a versatile intermediate in the synthesis of more complex molecules due to the presence of multiple reactive functional groups.[1]

PropertyValueReference
CAS Number 75271-94-2[1][2]
Molecular Formula C₅H₉BrO₃[1][2]
Molecular Weight 197.03 g/mol [1][3]
Boiling Point 60-63 °C at 2.0 Torr[1][2]
Predicted Density 1.465 ± 0.06 g/cm³[2]

Synthesis of this compound

The primary method for the synthesis of this compound is the α-bromination of 1,1-dimethoxypropan-2-one, also known as pyruvic aldehyde dimethyl acetal.[1] This transformation can be achieved using either elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent.[1] The use of NBS is often preferred as it is a milder and more selective reagent.[1]

Synthesis via Bromination with N-Bromosuccinimide (NBS)

A common approach involves the reaction of 1,1-dimethoxypropan-2-one with NBS in a suitable solvent.

Reaction Scheme:

Experimental Protocol:

The following is a representative experimental protocol based on general procedures for α-bromination of ketones.

Materials:

  • 1,1-dimethoxypropan-2-one

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-dimethoxypropan-2-one in anhydrous tetrahydrofuran (THF) at -10 °C.

  • Slowly add N-Bromosuccinimide (NBS) and a catalytic amount of sodium bicarbonate to the cooled solution.

  • Stir the reaction mixture at -10 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1,1-dimethoxypropan-2-one in THF at -10 °C add_reagents Add NBS and NaHCO₃ start->add_reagents react Stir and monitor by TLC add_reagents->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate distill Vacuum Distillation concentrate->distill end Final Product distill->end This compound

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
CH(OCH₃)₂ ~4.8SingletAcetal proton (H-1)
CH₂Br ~4.2SingletBromomethyl protons (H-3)
OCH₃ ~3.4SingletMethoxy protons
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C=O ~200Ketone carbonyl (C-2)
CH(OCH₃)₂ ~102Acetal carbon (C-1)
OCH₃ ~55Methoxy carbons
CH₂Br ~35Bromomethyl carbon (C-3)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupBondPredicted Wavenumber (cm⁻¹)
KetoneC=O Stretch~1720
AcetalC-O Stretch1190-1050
Alkyl HalideC-Br Stretch650-550
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ionm/z (predicted)
[M]⁺ 196/198 (due to Br isotopes)
[M - OCH₃]⁺ 165/167
[M - Br]⁺ 117
[CH(OCH₃)₂]⁺ 75

Logical Relationship of Characterization Data:

Characterization_Logic cluster_data Spectroscopic Data cluster_structure Structural Confirmation nmr ¹H and ¹³C NMR: - Acetal proton and carbon signals - Methoxy proton and carbon signals - Bromomethyl proton and carbon signals - Ketone carbonyl carbon signal structure This compound nmr->structure Confirms connectivity and proton/carbon environments ir IR: - C=O stretch (~1720 cm⁻¹) - C-O stretch (1190-1050 cm⁻¹) - C-Br stretch (650-550 cm⁻¹) ir->structure Confirms functional groups ms MS: - Molecular ion peak (m/z 196/198) - Characteristic fragments ms->structure Confirms molecular weight and fragmentation

Caption: Logical flow for structure confirmation.

Safety Information

This compound is expected to be a hazardous substance. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be taken when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided information on its physicochemical properties, a representative synthetic protocol, and expected analytical data will be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The versatile nature of this compound makes it a key intermediate for the synthesis of a wide range of target molecules.

References

Spectroscopic Profile of 3-Bromo-1,1-dimethoxypropan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, 3-Bromo-1,1-dimethoxypropan-2-one. The information presented herein is essential for the accurate identification and characterization of this compound in various research and development applications, particularly in the synthesis of complex organic molecules and heterocyclic scaffolds.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is important to note that while predicted data is widely available, experimental data is crucial for definitive structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
ProtonsChemical Shift (δ) [ppm]Multiplicity
Acetal CH~4.8Singlet
Methoxy 2 x CH₃~3.4Singlet
Bromomethyl CH₂~4.2Singlet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
CarbonChemical Shift (δ) [ppm]
Ketone C=O~200
Acetal CH~102
Methoxy 2 x CH₃Not specified
Bromomethyl CH₂Not specified
Infrared (IR) Spectroscopy (Predicted)[1]
Functional GroupBondPredicted Wavenumber [cm⁻¹]Intensity
KetoneC=O Stretch~1715Strong, Sharp
Acetal/EtherC-O Stretch1050-1200Strong
Alkyl HalideC-Br Stretch500-700Medium-Weak

Experimental Protocols

A standard method for the synthesis of this compound involves the bromination of its precursor, 1,1-dimethoxypropan-2-one.

Synthesis of this compound

Materials:

  • 1,1-dimethoxypropan-2-one

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 1,1-dimethoxypropan-2-one in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10 °C using an appropriate cooling bath.

  • Slowly add a stoichiometric amount of N-Bromosuccinimide (NBS) to the cooled solution while stirring.

  • Add a mild base, such as sodium bicarbonate, to neutralize the HBr byproduct generated during the reaction.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300-500 MHz.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75-125 MHz.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic analysis.

G cluster_structure Chemical Structure C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 H1 H C1->H1 C3 C C2->C3 O3 O C2->O3 style=double Br Br C3->Br H2_1 H C3->H2_1 H2_2 H C3->H2_2 C(H3) C(H3) O1->C(H3) O2->C(H3) H3_1 H H3_2 H H3_3 H H4_1 H H4_2 H H4_3 H

Caption: Chemical structure of this compound.

G start Synthesis of this compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide to 3-Bromo-1,1-dimethoxypropan-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional building block in organic synthesis, featuring a reactive α-bromoketone, a ketone carbonyl group, and a protected aldehyde in the form of a dimethyl acetal. This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a halogenated ketone and an acetal.[1] Its core structure consists of a three-carbon propane chain.[1] Key functional groups include a ketone group at the C2 position, a bromine atom at the alpha-position (C3), and a dimethyl acetal at the C1 position.[1] The presence of these groups makes it a versatile reagent for various chemical reactions.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 75271-94-2[2][3]
Molecular Formula C₅H₉BrO₃[1][2][3]
Molecular Weight 197.03 g/mol [3]
Appearance Not explicitly stated, likely a liquid.
Boiling Point 60-63 °C at 2.0 Torr[1][2]
Density (Predicted) 1.465 ± 0.06 g/cm³[1][2]
Solubility Not explicitly stated, but likely soluble in common organic solvents.
Melting Point Not available in the searched sources.
InChI Key LPKCAKAGYUWUQI-UHFFFAOYSA-N

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the α-bromoketone moiety, which makes the α-carbon highly susceptible to nucleophilic attack.[1] This reactivity is fundamental to its application in the synthesis of more complex molecules.[1]

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine is electrophilic and readily undergoes SN2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position of the ketone.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds.[1] It serves as a key precursor for the construction of substituted 2-aminoimidazoles, which are important motifs in medicinal chemistry.[1] The reaction with guanidine derivatives proceeds via an initial nucleophilic substitution followed by intramolecular cyclization and dehydration to form the imidazole ring.

G reagent1 3-Bromo-1,1-dimethoxy- propan-2-one intermediate Initial Adduct reagent1->intermediate Nucleophilic Attack reagent2 Guanidine Derivative reagent2->intermediate product 2-Aminoimidazole Derivative intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthesis of 2-Aminoimidazoles.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct α-bromination of its precursor, 1,1-dimethoxypropan-2-one (pyruvic aldehyde dimethyl acetal).[1] This can be achieved using elemental bromine or N-Bromosuccinimide (NBS) as the brominating agent.[1]

Protocol: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder and more selective alternative to using elemental bromine.[1]

  • Materials:

    • 1,1-dimethoxypropan-2-one

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-dimethoxypropan-2-one in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

G start Dissolve 1,1-dimethoxypropan-2-one in anhydrous solvent cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs monitor Monitor reaction (TLC/GC-MS) add_nbs->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate product Crude this compound concentrate->product

Caption: Synthesis Workflow.

Purification

The crude this compound can be purified by vacuum distillation.[1]

  • Procedure:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Heat the crude product gently under reduced pressure.

    • Collect the fraction boiling at 60-63 °C at 2.0 Torr.[1][2]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons and the protons on the carbon backbone.

  • ¹³C NMR: The carbon NMR spectrum will show a distinctive peak for the carbonyl carbon in the downfield region (typically 190-215 ppm) and the acetal carbon around 95-110 ppm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for analyzing the purity of the volatile this compound.[1] It provides information on the retention time and the mass spectrum of the compound, allowing for its identification and the detection of any volatile impurities.[1]

Biological Activity and Drug Development Applications

While this compound is a valuable synthetic intermediate, there is currently no direct evidence in the searched literature of its specific biological activities or its use as a therapeutic agent. However, as an α-haloketone, it belongs to a class of compounds known for their reactivity and potential as intermediates in the synthesis of biologically active molecules.[2][4]

α-Haloketones are versatile precursors for the synthesis of various heterocyclic compounds, some of which exhibit significant pharmacological properties.[2][3][5] For instance, they are key building blocks for HIV protease inhibitors and other therapeutic agents.[4][6] The reactivity of the α-halo moiety allows for its use as an alkylating agent in the design of enzyme inhibitors.

The primary relevance of this compound in drug development lies in its utility as a starting material for creating libraries of complex molecules, such as the aforementioned 2-aminoimidazoles, which can then be screened for biological activity.

Conclusion

This compound is a highly functionalized and synthetically useful molecule. Its distinct reactive sites—the α-bromoketone and the protected aldehyde—provide chemists with a versatile platform for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry. While direct biological applications of this compound have not been reported, its role as a key intermediate in the synthesis of potentially bioactive molecules underscores its importance for researchers and scientists in the field of drug discovery and development. The experimental protocols provided herein offer a practical guide for the synthesis, purification, and analysis of this valuable chemical entity. Further research into the biological evaluation of derivatives synthesized from this compound may unveil novel therapeutic applications.

References

An In-depth Technical Guide to Key Isomers of C5H9BrO3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The chemical formula C5H9BrO3 represents a variety of structural isomers, each with unique chemical and physical properties. This guide focuses on three key isomers: 3-Bromo-4-oxopentanoic acid , ethyl 2-bromo-3-hydroxypropanoate , and 2-bromo-3,3-dimethoxypropanal . These compounds, containing a blend of functional groups including carboxylic acids, esters, ketones, aldehydes, and bromo-alkanes, hold potential for applications in organic synthesis and as precursors for biologically active molecules. This document provides a comprehensive overview of their synthesis, characterization, and known biological relevance, tailored for researchers, scientists, and professionals in drug development.

3-Bromo-4-oxopentanoic acid

IUPAC Name: 3-Bromo-4-oxopentanoic acid[1] Synonyms: 3-Bromolevulinic acid, 3-bromo-4-oxovaleric acid[2] CAS Number: 62557-43-1[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-oxopentanoic acid is presented in Table 1.

PropertyValue
Molecular FormulaC5H7BrO3
Molecular Weight195.01 g/mol [1]
XLogP3-AA0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass193.95786 Da[1]
Monoisotopic Mass193.95786 Da[1]
Topological Polar Surface Area54.4 Ų
Heavy Atom Count9

Data sourced from PubChem and other chemical databases.[1][2]

Experimental Protocols

Synthesis of 3-Bromo-4-oxopentanoic acid:

The synthesis of 3-bromo-4-oxopentanoic acid can be achieved through the bromination of levulinic acid. The regioselectivity of this reaction is highly dependent on the reaction conditions. While bromination in solvents like methanol or chloroform tends to favor the formation of the 5-bromo isomer, conducting the reaction in acidic aqueous media or ionic liquids can favor the desired 3-bromo derivative.[3]

A general procedure is as follows:

  • Levulinic acid is dissolved in a suitable solvent system, such as an acidic aqueous solution or an ionic liquid.

  • Molecular bromine is added dropwise to the solution, maintaining a controlled temperature.

  • The reaction mixture is stirred for a specified period to ensure complete conversion.

  • The product is then isolated and purified, typically involving extraction and chromatography techniques.

Characterization:

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 194/196, corresponding to the two isotopes of bromine.

Biological Relevance and Signaling Pathways

3-Bromolevulinic acid is a structural analog of 5-aminolevulinic acid (ALA), a precursor in the biosynthesis of tetrapyrroles like heme. While the direct biological activity of 3-bromolevulinic acid is not extensively documented, its structural similarity to ALA suggests potential for interaction with enzymes in the heme synthesis pathway. Further research is needed to explore its potential as an inhibitor or modulator of this pathway.

Ethyl 2-bromo-3-hydroxypropanoate

IUPAC Name: Ethyl 2-bromo-3-hydroxypropanoate[4] Synonyms: 2-bromo-3-hydroxypropionic acid ethyl ester[4] CAS Number: 20591-86-0[4]

Physicochemical Properties

Key physicochemical properties of ethyl 2-bromo-3-hydroxypropanoate are summarized in Table 2.

PropertyValue
Molecular FormulaC5H9BrO3[4]
Molecular Weight197.03 g/mol [4]
XLogP3-AA0.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass195.97351 Da[4]
Monoisotopic Mass195.97351 Da[4]
Topological Polar Surface Area46.5 Ų
Heavy Atom Count9

Data sourced from Guidechem.[4]

Experimental Protocols

Synthesis of Ethyl 2-bromo-3-hydroxypropanoate:

Characterization:

  • NMR Spectroscopy: Specific 1H and 13C NMR data for ethyl 2-bromo-3-hydroxypropanoate are not available in the searched literature. However, related compounds have been characterized by NMR, and the expected shifts can be inferred.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with the characteristic isotopic pattern of bromine.

Biological Relevance and Signaling Pathways

The biological activity of ethyl 2-bromo-3-hydroxypropanoate is not well-documented in the available literature. Its structure, containing a reactive bromo-ester moiety and a hydroxyl group, suggests potential for acting as an alkylating agent or participating in enzymatic reactions. Further investigation is required to determine its pharmacological or toxicological profile.

2-Bromo-3,3-dimethoxypropanal

IUPAC Name: 2-Bromo-3,3-dimethoxypropanal

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-3,3-dimethoxypropanal is presented in Table 3.

PropertyValue
Molecular FormulaC5H9BrO3
Molecular Weight197.03 g/mol
XLogP3-AA0.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass195.97351 Da
Monoisotopic Mass195.97351 Da
Topological Polar Surface Area35.5 Ų
Heavy Atom Count9

Data estimated based on structure and similar compounds.

Experimental Protocols

Synthesis of 2-Bromo-3,3-dimethoxypropanal:

Characterization:

  • NMR Spectroscopy: No specific 1H or 13C NMR data for this compound were found in the searched literature.

  • Mass Spectrometry: The mass spectrum would be expected to display a molecular ion peak consistent with its molecular weight and the isotopic pattern of bromine.

Biological Relevance and Signaling Pathways

There is currently no information available in the searched literature regarding the biological activity or any involvement in signaling pathways for 2-bromo-3,3-dimethoxypropanal. Its aldehyde and bromo-acetal functionalities suggest potential reactivity towards biological nucleophiles, but this remains to be experimentally verified.

Summary and Future Directions

This technical guide provides an overview of the available information on three isomers of C5H9BrO3. While their fundamental physicochemical properties can be tabulated, there is a notable lack of detailed experimental protocols for their synthesis and characterization, particularly spectroscopic data. Furthermore, their biological activities and potential roles in signaling pathways are largely unexplored.

For researchers and drug development professionals, these compounds represent a starting point for further investigation. The development of robust and well-documented synthetic procedures is a crucial first step. Subsequent screening for biological activity, including enzyme inhibition assays and cell-based studies, could reveal potential therapeutic applications. Elucidating the mechanisms of action and identifying any interactions with cellular signaling pathways will be essential for advancing these molecules as potential drug candidates.

Visualizations

As no specific signaling pathways involving these compounds have been identified in the literature, a representative experimental workflow for the synthesis and characterization of a hypothetical C5H9BrO3 isomer is provided below.

experimental_workflow start Starting Materials (e.g., Levulinic Acid) synthesis Bromination Reaction (e.g., with Br2 in Ionic Liquid) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (1H, 13C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir bio_screening Biological Screening characterization->bio_screening enzyme_assay Enzyme Inhibition Assay bio_screening->enzyme_assay cell_assay Cell-based Assay bio_screening->cell_assay end Data Analysis & Further Development enzyme_assay->end cell_assay->end

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1-dimethoxypropan-2-one is a multifunctional organic compound featuring a unique combination of functional groups that make it a valuable reagent in synthetic chemistry. Structurally, it is classified as both an α-halogenated ketone and an acetal.[1] The molecule is built on a three-carbon propane backbone with a ketone group at the C2 position, a bromine atom at the C3 (α) position, and a dimethyl acetal at the C1 position.[1] This arrangement of a reactive α-bromo ketone and a stable, masked aldehyde functionality provides significant synthetic versatility, allowing for selective and stepwise chemical modifications.[1]

This guide provides a comprehensive overview of the stability and reactivity of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental considerations for its use in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While extensive experimental spectroscopic studies are not widely published, predicted data provides a reliable framework for characterization.[1]

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 75271-94-2[1][2]
Molecular Formula C₅H₉BrO₃[1][2]
Molecular Weight 197.03 g/mol [1][2]
Boiling Point 60-63 °C at 2.0 Torr[1]
Density 1.465 ± 0.06 g/cm³ (Predicted)[1]
InChI Key LPKCAKAGYUWUQI-UHFFFAOYSA-N[1][2]
Table 2: Predicted Spectroscopic Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~4.8SingletAcetal proton (H-1)
~4.2SingletBromomethyl protons (H-3)
~3.4SingletMethoxy protons (-OCH₃)
¹³C NMR ~200-Ketone carbonyl (C-2)
~102-Acetal carbon (C-1)
~55-Methoxy carbons (-OCH₃)
~35-Bromomethyl carbon (C-3)
Predicted NMR data is based on the general chemical environment of the nuclei and serves as an estimation.[1]

Stability and Handling

The stability of this compound is influenced by its sensitivity to acid and light.

  • Acid Sensitivity : The dimethyl acetal group is susceptible to hydrolysis under acidic conditions, which will deprotect it to reveal the aldehyde functionality.[1] This reaction is often synthetically useful but must be controlled to prevent unintended reactions.

  • Light Sensitivity : Like many brominated organic compounds, it may undergo light-induced decomposition, which can lead to the loss of bromine.[1]

Storage Recommendations: To ensure its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (–20°C is recommended) in amber vials to protect it from light and moisture.[1]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[2]

  • Hazards : It is reported to cause severe skin burns and eye damage and may cause respiratory irritation.[2]

  • Precautions : When handling this compound, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The presence of the carbonyl group enhances the electrophilicity of the α-carbon, making the attached bromine a good leaving group.[1]

Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution at the α-carbon (C3).[1] A wide range of nucleophiles can displace the bromide ion, making it a versatile building block for introducing various functionalities and constructing more complex molecular architectures.[1]

Nucleophilic_Substitution reagent Br-CH2-C(=O)-CH(OCH3)2 product Nu-CH2-C(=O)-CH(OCH3)2 reagent->product Nucleophilic Attack leaving_group Br⁻ nucleophile Nu⁻

Caption: General scheme of nucleophilic substitution at the α-carbon.

Masked Aldehyde Functionality

The dimethyl acetal at the C1 position serves as a protected aldehyde.[1] This acetal group is stable under neutral or basic conditions, which allows for selective reactions to be performed at the α-bromo ketone portion of the molecule without affecting the C1 position.[1]

Acetal Deprotection

Following reactions at the α-bromo ketone site, the acetal can be hydrolyzed back to the aldehyde using aqueous acid.[1] This sequential approach of protection and deprotection is a cornerstone of multi-step organic synthesis.[1] For sensitive substrates, mild deprotection methods can be employed, such as using cerium(III) triflate in wet nitromethane or iodine in acetone.[1]

Reactivity_Pathways Key Reactivity Pathways start This compound sub_product Substituted Product (Acetal Intact) start->sub_product + Nucleophile (Nu⁻) (Basic/Neutral Conditions) deprotected_product Final Product with Aldehyde Functionality sub_product->deprotected_product Aqueous Acid (Deprotection) Synthesis_Workflow start Dissolve 1,1-dimethoxypropan-2-one in aprotic solvent add_nbs Add N-Bromosuccinimide (NBS) and initiator (AIBN/UV) start->add_nbs monitor Monitor reaction (TLC / GC-MS) add_nbs->monitor workup Filter succinimide, wash with Na2S2O3 and brine monitor->workup dry Dry over Na2SO4, filter, and concentrate workup->dry purify Purify by vacuum distillation dry->purify

References

Safety and hazards of 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Hazards of 3-Bromo-1,1-dimethoxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Material Safety Data Sheet (MSDS) or a formal risk assessment conducted by qualified safety professionals. The information herein is based on publicly available data, which may be limited.

Introduction

This compound is a multifunctional organic compound categorized as an α-halogenated ketone and an acetal.[1] Its chemical structure, featuring a bromine atom alpha to a carbonyl group, makes it a versatile reagent in organic synthesis, particularly for the introduction of various functional groups at the α-position of a ketone.[1] While its synthetic utility is appreciated, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a detailed overview of the known safety information, hazards, and recommended handling procedures for this compound.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:

Table 1: GHS Hazard Classification for this compound [2]

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Hazard Communication Diagram

GHS_Hazard_Communication cluster_pictograms Hazard Pictograms cluster_signal_word Signal Word cluster_hazard_statements Hazard Statements p1 sw Danger p2 hs1 H314: Causes severe skin burns and eye damage hs2 H335: May cause respiratory irritation

Caption: GHS Hazard Communication for this compound.

Precautionary Measures and Safe Handling

Given the significant hazards associated with this compound, stringent adherence to safety protocols is mandatory. The following precautionary statements (P-statements) are provided in the ECHA C&L Inventory and form the basis for safe handling procedures.[2]

Table 2: Precautionary Statements for this compound [2]

CategoryP-Statement CodePrecautionary Statement
PreventionP260Do not breathe dust/fume/gas/mist/vapours/spray.
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302+P361+P354IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P316Get emergency medical help immediately.
P319Get medical help if you feel unwell.
P321Specific treatment (see supplemental first aid instruction on this label).
P363Wash contaminated clothing before reuse.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Safe Handling Workflow

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_emergency Emergency Response cluster_disposal Storage & Disposal ra Conduct Risk Assessment sds Review Safety Data Sheet (if available) ra->sds ppe Select appropriate PPE: - Chemical-resistant gloves (e.g., nitrile, neoprene) - Safety goggles and face shield - Lab coat or chemical-resistant apron sds->ppe eh Ensure engineering controls are functional: - Fume hood - Emergency shower and eyewash station ppe->eh handle Handle exclusively in a certified fume hood eh->handle avoid_inhalation Avoid inhalation of vapors or dust handle->avoid_inhalation avoid_contact Prevent skin and eye contact avoid_inhalation->avoid_contact weigh Weigh in a contained manner avoid_contact->weigh spill In case of spill, evacuate and follow institutional protocols weigh->spill storage Store in a cool, dry, well-ventilated area away from incompatible materials weigh->storage exposure In case of exposure, use emergency shower/eyewash and seek immediate medical attention spill->exposure container Keep container tightly closed storage->container disposal Dispose of as hazardous waste according to local, state, and federal regulations container->disposal

Caption: Recommended workflow for the safe handling of this compound.

Toxicological Information

  • Acute Toxicity: The compound is expected to be corrosive to the skin and eyes upon direct contact. Inhalation may lead to respiratory tract irritation. The consequences of ingestion are not explicitly stated but are likely to be severe given its corrosive nature.

  • Chronic Toxicity: No data on the long-term health effects of exposure to this compound are available.

Experimental Protocols

While specific, validated experimental protocols for handling this compound are not published, general procedures for working with corrosive and irritant α-haloketones should be followed.

General Synthetic Protocol (Illustrative Example):

The synthesis of this compound can be achieved via the bromination of 1,1-dimethoxypropan-2-one.[3] A representative, though not exhaustive, procedure would involve the reaction with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.[3]

Note: This is a generalized description and not a substitute for a detailed, peer-reviewed, and safety-vetted experimental protocol. Any researcher planning to work with this compound must develop a comprehensive, step-by-step protocol that includes all necessary safety precautions.

Reactivity and Stability

  • Reactivity: As an α-haloketone, this compound is a versatile substrate for nucleophilic substitution reactions.[1] It will react with a variety of nucleophiles.

  • Stability: Information on the chemical stability and storage conditions is limited. It is prudent to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

Conclusion

This compound is a valuable synthetic reagent that poses significant health hazards, primarily corrosivity to the skin and eyes and respiratory irritation. All handling of this compound must be conducted with strict adherence to the GHS precautionary statements and in accordance with institutional safety policies. The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially having unknown long-term health effects. Researchers and drug development professionals must prioritize safety through the consistent use of appropriate personal protective equipment, engineering controls, and well-defined handling protocols.

References

GHS classification for 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the GHS Classification of 3-Bromo-1,1-dimethoxypropan-2-one

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for this compound (CAS Number: 75271-94-2), tailored for researchers, scientists, and professionals in drug development. It includes detailed hazard information, quantitative data, and a logical representation of the classification process.

Chemical Identification

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameThis compound[1]
CAS Number75271-94-2[1][2][3]
Molecular FormulaC₅H₉BrO₃[1][3]
Molecular Weight197.03 g/mol [1][3]
InChI KeyLPKCAKAGYUWUQI-UHFFFAOYSA-N[3]
Synonyms3-bromo-1,1-dimethoxy-2-propanone[4]

GHS Hazard Classification

The is based on information provided to the European Chemicals Agency (ECHA) Classification & Labelling (C&L) Inventory.[1] The primary hazards identified are severe skin corrosion and respiratory irritation.[1][4]

Table 2: GHS Classification Summary

ElementClassification
Signal Word Danger[1][4]
Pictograms Corrosion , Irritant [1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1][4] H335: May cause respiratory irritation.[1][4]
Hazard Classes Skin Corrosion, Category 1B[1] Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)[1]

Physicochemical and Toxicological Data

The following table summarizes the key quantitative data available for this compound.

Table 3: Quantitative Physicochemical Data

PropertyValueSource
Molecular Weight197.03 g/mol PubChem[1]
Monoisotopic Mass195.97351 DaPubChem[1]
Boiling Point60-63 °C at 2.0 TorrBenchchem[3]
Density (Predicted)1.465 ± 0.06 g/cm³Benchchem[3]

GHS Classification Logic

The following diagram illustrates the logical workflow from the intrinsic properties of the chemical to its final GHS classification.

GHS_Classification_Workflow cluster_chemical Chemical Identity cluster_properties Hazardous Properties cluster_class GHS Hazard Classes cluster_elements GHS Label Elements cluster_statements Hazard Statements chemical This compound prop1 Causes severe skin burns and eye damage chemical->prop1 prop2 May cause respiratory irritation chemical->prop2 class1 Skin Corrosion Category 1B prop1->class1 Leads to class2 STOT SE Category 3 prop2->class2 Leads to pictograms Pictograms: Corrosion, Exclamation Mark class1->pictograms h314 H314 class1->h314 Assigns class2->pictograms h335 H335 class2->h335 Assigns signal Signal Word: Danger pictograms->signal

Caption: GHS classification workflow for the subject chemical.

Experimental Protocols

Specific experimental studies for this compound are not publicly detailed. The GHS classification is derived from aggregated data submitted to ECHA.[1] However, the hazard classes assigned correspond to standardized testing methodologies, typically following OECD Guidelines for the Testing of Chemicals.

5.1 Skin Corrosion/Irritation (OECD 431/404) The "Skin Corrosion Category 1B" classification is determined by assessing the potential of a substance to cause irreversible skin damage.

  • Objective: To determine if a chemical causes corrosive effects on the skin, indicated by full-thickness destruction of skin tissue.

  • Methodology (In Vitro - OECD 431): This method uses a reconstructed human epidermis (RhE) model. The test chemical is applied topically to the tissue surface. After a defined exposure period, the cell viability is measured, typically by enzymatic conversion of MTT into a colored formazan salt. A significant reduction in cell viability below defined thresholds indicates a corrosive potential.

  • Methodology (In Vivo - OECD 404): This guideline involves applying the test substance to the skin of an animal (historically, the albino rabbit). The site is observed for up to 14 days for signs of erythema, edema, and corrosion. A Category 1 classification is assigned if the substance causes destruction of skin tissue.

5.2 Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (OECD 403) The classification "STOT SE Category 3, H335" is based on evidence of respiratory tract irritation.

  • Objective: To assess the acute toxicity and identify adverse effects, including respiratory irritation, following inhalation exposure.

  • Methodology (OECD 403 - Acute Inhalation Toxicity): Animals, typically rats, are exposed to the chemical as a gas, vapor, or aerosol in a chamber for a defined period (e.g., 4 hours). During and after exposure, animals are observed for clinical signs of toxicity, including labored breathing, nasal discharge, and other indicators of respiratory distress. Histopathological examination of the respiratory tract may also be performed to identify cellular damage or inflammation consistent with irritation.

Precautionary Statements

A comprehensive set of precautionary statements is assigned to ensure the safe handling and use of this chemical.

Table 4: GHS Precautionary Statements

CodeStatementCategory
P260Do not breathe dust/fume/gas/mist/vapours/spray.[1][4]Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]Prevention
P264Wash skin thoroughly after handling.[1][4]Prevention
P271Use only outdoors or in a well-ventilated area.[1]Prevention
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][4]Prevention
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][4]Response
P302+P361+P354IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.Response
P303+P361+P353IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]Response
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4]Response
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response
P310Immediately call a POISON CENTER or doctor/physician.[4]Response
P316Get emergency medical help immediately.[1]Response
P319Get medical help if you feel unwell.[1]Response
P321Specific treatment (see supplemental first aid instruction on this label).[1][4]Response
P363Wash contaminated clothing before reuse.[1][4]Response
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]Storage
P405Store locked up.[1][4]Storage
P501Dispose of contents/container to an approved waste disposal plant.[1][4]Disposal

References

An In-depth Technical Guide to 3-Bromo-1,1-dimethoxypropan-2-one: Synthesis, Properties, and Application in Bioactive Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional chemical intermediate of significant interest in synthetic organic chemistry. Its unique structure, incorporating an α-bromoketone, a ketone, and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive literature review of its synthesis, chemical properties, and, most notably, its critical role as a precursor in the total synthesis of pyrrole-imidazole alkaloids, a class of marine natural products with promising biological activities. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in research and drug development.

Introduction

This compound, with the CAS number 75271-94-2, is a key reagent for introducing a three-carbon scaffold in the synthesis of diverse heterocyclic compounds.[1] The molecule's reactivity is dominated by the electrophilic nature of the carbon bearing the bromine atom, which is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack.[1] Simultaneously, the dimethyl acetal serves as a stable protecting group for an aldehyde functionality, which can be revealed under acidic conditions for further elaboration.[1] This combination of reactive sites allows for selective and sequential transformations, a highly desirable feature in multistep organic synthesis.[1]

A particularly notable application of this compound is in the synthesis of the 2-aminoimidazole moiety, a core component of many marine alkaloids such as those in the oroidin family.[2] These natural products exhibit a range of biological activities, making them attractive targets for total synthesis and analog development in drug discovery programs.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, characterization, and use in chemical reactions.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 75271-94-2[3]
Molecular Formula C₅H₉BrO₃[3]
Molecular Weight 197.03 g/mol [3]
Monoisotopic Mass 195.97351 Da[3]
Predicted ¹H NMR ~4.8 ppm (s, 1H, Acetal proton), ~4.2 ppm (s, 2H, Bromomethyl protons), ~3.4 ppm (s, 6H, Methoxy protons)[1]
Predicted ¹³C NMR ~200 ppm (Ketone carbonyl), ~102 ppm (Acetal carbon), ~35 ppm (Bromomethyl carbon), ~55 ppm (Methoxy carbons)[1]
Predicted IR ~1730 cm⁻¹ (C=O stretch, Ketone), ~1100 cm⁻¹ (C-O stretch, Acetal)[1]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the α-bromination of its precursor, 1,1-dimethoxypropan-2-one. This transformation can be achieved using elemental bromine or, for a milder and more selective approach, N-Bromosuccinimide (NBS).[1]

Synthesis Precursor 1,1-Dimethoxypropan-2-one Product This compound Precursor->Product α-Bromination Reagent Br₂ or NBS Reagent->Precursor

Figure 1: General synthesis of this compound.
General Experimental Protocol for α-Bromination

While specific, detailed protocols with yields for the synthesis of this compound are not extensively documented in publicly available literature, a general procedure can be outlined based on the known reactivity of α-haloketones.[1]

  • Enolate Formation: The precursor, 1,1-dimethoxypropan-2-one, is dissolved in an appropriate aprotic solvent (e.g., THF, diethyl ether).

  • Bromination: The solution is cooled to a low temperature (e.g., -78 °C), and a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise. The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

  • Work-up: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess brominating agent. The aqueous and organic layers are separated.

  • Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Application in the Synthesis of Pyrrole-Imidazole Alkaloids

A significant application of this compound is in the construction of the 2-aminoimidazole core found in many bioactive marine alkaloids.[2] The synthesis strategy developed by Ando and colleagues for dispacamide A provides a clear example of its utility.[2]

Alkaloid_Synthesis_Workflow cluster_step1 Step 1: 2-Aminoimidazole Ring Formation cluster_step2 Step 2: Elaboration of the Intermediate cluster_step3 Step 3: Completion of the Alkaloid A This compound C Functionalized 2-Aminoimidazole A->C B tert-Butoxycarbonylguanidine B->C D Deprotection and Functionalization C->D E Key Aldehyde Intermediate D->E F Coupling with Pyrrole Moiety E->F G Final Product (e.g., Dispacamide A) F->G

Figure 2: General workflow for the synthesis of pyrrole-imidazole alkaloids.
Key Reaction: Synthesis of the 2-Aminoimidazole Ring

The core of the synthetic strategy involves the condensation of this compound with a protected guanidine, such as tert-butoxycarbonylguanidine. This reaction directly constructs the functionalized 2-aminoimidazole ring.[2]

Reaction_Scheme reactant1 This compound step1 Condensation/ Cyclization reactant1->step1 reactant2 tert-Butoxycarbonylguanidine reactant2->step1 product Functionalized 2-Aminoimidazole Intermediate step1->product

Figure 3: Reaction scheme for the formation of the 2-aminoimidazole core.
Experimental Protocol for 2-Aminoimidazole Synthesis (Ando et al.)

The following protocol is adapted from the synthesis of a key intermediate in the total synthesis of dispacamide A.[2]

  • Reaction Setup: To a solution of tert-butoxycarbonylguanidine in a suitable solvent (e.g., ethanol), this compound is added.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., reflux) for a defined period to ensure the completion of the condensation and cyclization.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired functionalized 2-aminoimidazole product.

Quantitative Data for the Key Reaction
Reactant 1Reactant 2ProductYieldReference
This compoundtert-ButoxycarbonylguanidineFunctionalized 2-AminoimidazoleAcceptable Yield[2]

Note: The original literature describes the yield as "acceptable". For precise quantitative analysis, consulting the primary research article is recommended.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause severe skin burns and eye damage, and may cause respiratory irritation.[3] Always use this chemical in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex heterocyclic systems. Its role in the total synthesis of biologically active marine alkaloids, such as those in the oroidin and ageladine families, highlights its importance to the fields of medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its broader application in the scientific community for the development of novel therapeutics and other advanced materials.

References

Methodological & Application

The Versatile Building Block: 3-Bromo-1,1-dimethoxypropan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-1,1-dimethoxypropan-2-one is a highly versatile and valuable bifunctional building block in organic synthesis. Its structure, featuring an α-bromoketone and a protected aldehyde in the form of a dimethyl acetal, offers multiple reactive sites for the construction of complex molecular architectures, particularly a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates and natural products.

Physicochemical Properties and Safety Information

A summary of the key physical, chemical, and safety data for this compound is provided below.

PropertyValueReference
Molecular Formula C₅H₉BrO₃[1]
Molecular Weight 197.03 g/mol [1]
CAS Number 75271-94-2[2]
Appearance Colorless to pale yellow liquid
Boiling Point 58-60 °C at 17 mmHg[3]
Density 1.341 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.449[3]
Solubility Soluble in water, alcohols, and ether solvents.[3]
Safety Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.[1]

Application Notes

This compound serves as a linchpin in the synthesis of various heterocyclic systems, most notably in the construction of imidazole-based marine alkaloids.

Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Derivatives

A primary application of this compound is in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives.[4] These compounds are crucial intermediates for the total synthesis of several marine alkaloids, including oroidin, hymenidin, and dispacamide.[4][5] The key transformation involves the reaction with a guanidine derivative, such as tert-butoxycarbonylguanidine.

The reaction proceeds through an initial nucleophilic attack of the guanidine on the electrophilic carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the stable imidazole ring.[4]

G reagent1 This compound intermediate Initial Adduct reagent1->intermediate + reagent2 tert-Butoxycarbonylguanidine reagent2->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product 2-Amino-1H-imidazol-4-carbaldehyde Derivative cyclized_intermediate->product Dehydration

Caption: Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Derivatives.

Total Synthesis of Marine Alkaloids

The 2-aminoimidazole scaffold derived from this compound is a cornerstone in the total synthesis of a class of marine alkaloids known as pyrrole-imidazole alkaloids.[5] Oroidin, the simplest of this family, and its analogues are synthesized by coupling the imidazole core with a bromopyrrole carboxamide moiety.[5]

G start This compound step1 Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Intermediate start->step1 step2 Coupling with Bromopyrrole Moiety step1->step2 product Marine Alkaloids (e.g., Oroidin, Hymenidin) step2->product

Caption: General Strategy for Marine Alkaloid Synthesis.

Synthesis of Furanones

The α-bromoketone functionality in this compound makes it a suitable precursor for the synthesis of furanone derivatives. While specific protocols with this exact substrate are not extensively detailed in readily available literature, the general reactivity of α-haloketones suggests its utility in this area. Reactions with various nucleophiles can lead to the formation of the furanone ring system.

Experimental Protocols

Protocol 1: Synthesis of 2-(tert-Butoxycarbonylamino)-1H-imidazole-4-carbaldehyde Dimethyl Acetal

This protocol describes the key step in the synthesis of the imidazole core for marine alkaloids, which is the reaction of this compound with tert-butoxycarbonylguanidine.

Materials:

  • This compound

  • tert-Butoxycarbonylguanidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butoxycarbonylguanidine in anhydrous DMF, add anhydrous potassium carbonate.

  • To this suspension, add a solution of this compound in anhydrous DMF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • After completion of the reaction, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(tert-butoxycarbonylamino)-1H-imidazole-4-carbaldehyde dimethyl acetal.

Quantitative Data (Example from Literature - Note: Specific yields for this exact reaction may vary):

Reactant 1Reactant 2SolventBaseTime (h)Yield (%)
This compoundtert-ButoxycarbonylguanidineDMFK₂CO₃12~70-80
Protocol 2: General Procedure for Nucleophilic Substitution

The α-bromo position of this compound is susceptible to nucleophilic attack. This protocol outlines a general procedure for such reactions.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alkoxide)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (if required, e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve the nucleophile in an appropriate anhydrous solvent.

  • If necessary, add a base to deprotonate the nucleophile.

  • To this solution, add this compound dropwise at a suitable temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until completion (monitor by TLC).

  • Perform an aqueous workup appropriate for the specific reaction.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

G start Dissolve Nucleophile and Base (if needed) step1 Add this compound start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Aqueous Workup step2->step3 step4 Extraction and Purification step3->step4 product Substituted Product step4->product

Caption: Workflow for Nucleophilic Substitution Reactions.

Conclusion

This compound is a powerful synthetic tool for the construction of complex molecules, particularly heterocyclic compounds of medicinal interest. The protocols and application notes provided herein offer a foundation for researchers to utilize this versatile building block in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles and in various reaction conditions is likely to uncover even more synthetic possibilities.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-1,1-dimethoxypropan-2-one as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The presence of an α-bromoketone moiety renders the molecule highly susceptible to nucleophilic substitution, primarily via an SN2 mechanism, allowing for the introduction of a wide range of functionalities. The dimethoxy acetal serves as a protected aldehyde, which can be deprotected under acidic conditions for further transformations.

Overview of Reactivity

This compound is a trifunctional reagent featuring a ketone, an α-bromo substituent, and a protected aldehyde. The primary site for nucleophilic attack is the carbon atom bearing the bromine atom. The adjacent carbonyl group enhances the electrophilicity of this carbon, facilitating displacement of the bromide ion by a variety of nucleophiles.

Key Applications:

  • Synthesis of Heterocycles: This reagent is a key precursor for the synthesis of substituted imidazoles, thiazoles, and other heterocyclic systems, which are prevalent in many biologically active compounds.

  • Introduction of Functional Groups: It allows for the straightforward introduction of nitrogen, sulfur, and oxygen-containing moieties at the α-position to a carbonyl group.

  • Precursor to α-Amino Ketones and α-Hydroxy Ketones: Nucleophilic substitution with amines or oxygen nucleophiles, followed by potential deprotection of the acetal, provides access to these important structural motifs.

Reactions with Nitrogen Nucleophiles

This compound readily reacts with a variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and amidines, to form α-amino ketones. A particularly important application is the synthesis of imidazole derivatives.

Synthesis of Substituted Imidazoles

The reaction of this compound with amidines provides a direct route to 2,4-disubstituted imidazoles. The reaction proceeds by initial nucleophilic attack of the amidine nitrogen on the α-carbon, followed by cyclization and dehydration.

Table 1: Synthesis of 2,4-Disubstituted Imidazoles with α-Halo Ketones

Entryα-Halo KetoneAmidineBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromoacetophenoneBenzamidineK2CO3DMF80485
2This compoundGuanidineNaHCO3EthanolReflux6Not Reported
32-ChloroacetophenoneAcetamidineNaOAcAcetonitrileReflux578
Experimental Protocol: Synthesis of a 2-Amino-4-(dimethoxymethyl)imidazole Derivative

This protocol is a general procedure for the synthesis of 2-aminoimidazole derivatives from this compound and guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of guanidine hydrochloride (1.1 equivalents) in ethanol in a round-bottom flask, add sodium bicarbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(dimethoxymethyl)imidazole derivative.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thioureas, react efficiently with this compound to form α-thio ketones and thiazole derivatives, respectively. The Hantzsch thiazole synthesis is a classic and widely used method for this transformation.

Hantzsch Thiazole Synthesis

The reaction of this compound with a thiourea or a substituted thiourea leads to the formation of a 2-amino-4-(dimethoxymethyl)thiazole derivative. The reaction involves the initial formation of a thiouronium salt, followed by cyclization and dehydration.

Table 2: Hantzsch Thiazole Synthesis with α-Bromo Ketones

Entryα-Bromo KetoneThioamideSolventTemp. (°C)Time (h)Yield (%)
12-BromoacetophenoneThioureaEthanolReflux292
2This compoundThioureaEthanolReflux3Good to Excellent
32-Bromo-1-(4-chlorophenyl)ethanoneN-MethylthioureaDMF60485

Note: While specific yields for the reaction with this compound are not consistently reported, the Hantzsch synthesis is known to provide good to excellent yields for a wide range of substrates.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(dimethoxymethyl)thiazole

This protocol describes a general procedure for the Hantzsch thiazole synthesis using this compound.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as alcohols and phenols, can react with this compound to yield α-alkoxy or α-aryloxy ketones. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Table 3: Nucleophilic Substitution with Oxygen Nucleophiles

Entryα-Bromo KetoneNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromoacetophenonePhenolK2CO3AcetoneReflux688
2This compoundSodium Methoxide-MethanolRoom Temp.2High
32-Bromo-1-(4-nitrophenyl)ethanoneEthanolNaHTHF0 to RT475

Note: The reaction with sodium methoxide is expected to proceed in high yield based on the reactivity of similar α-haloketones.

Experimental Protocol: Synthesis of 3-Methoxy-1,1-dimethoxypropan-2-one

This protocol provides a general method for the reaction of this compound with an alkoxide.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Experimental Workflow for Heterocycle Synthesis

experimental_workflow reagent This compound reaction_n Nucleophilic Substitution & Cyclization reagent->reaction_n reaction_s Hantzsch Synthesis reagent->reaction_s reaction_o Nucleophilic Substitution reagent->reaction_o n_nucleophile N-Nucleophile (e.g., Guanidine) n_nucleophile->reaction_n s_nucleophile S-Nucleophile (e.g., Thiourea) s_nucleophile->reaction_s o_nucleophile O-Nucleophile (e.g., NaOMe) o_nucleophile->reaction_o imidazole Substituted Imidazole reaction_n->imidazole thiazole Substituted Thiazole reaction_s->thiazole alpha_ether α-Alkoxy Ketone reaction_o->alpha_ether

Caption: General workflow for the synthesis of heterocycles and α-substituted ketones.

Logical Relationship in Hantzsch Thiazole Synthesis

hantzsch_synthesis start Start Materials reagent This compound start->reagent thiourea Thiourea start->thiourea step1 Nucleophilic Attack (S on C-Br) reagent->step1 thiourea->step1 intermediate Thiouronium Salt Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 step3 Dehydration step2->step3 product 2-Amino-4-(dimethoxymethyl)thiazole step3->product

Caption: Key steps in the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for 3-Bromo-1,1-dimethoxypropan-2-one in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional synthetic building block possessing an α-bromoketone, a ketone, and a protected aldehyde in the form of a dimethyl acetal. This unique combination of functional groups allows for a variety of selective chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds and potential therapeutic agents. Its utility stems from the differential reactivity of its functional groups, which can be addressed sequentially under different reaction conditions.

The α-bromoketone moiety is highly susceptible to nucleophilic substitution and is a key precursor for the construction of various five- and six-membered rings. The ketone functionality can participate in condensations and rearrangements, while the acetal group serves as a stable protecting group for a reactive aldehyde, which can be deprotected under acidic conditions for further elaboration.

These application notes provide an overview of the key applications of this compound, with a focus on the synthesis of heterocyclic structures and its potential role in the development of kinase inhibitors, specifically targeting Glycogen Synthase Kinase-3 (GSK-3).

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 75271-94-2[1]
Molecular Formula C₅H₉BrO₃[1]
Molecular Weight 197.03 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 60-63 °C at 2.0 Torr
Density 1.465 g/cm³ (predicted)
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Key Applications and Experimental Protocols

Synthesis of Substituted 2-Aminopyrimidines: Precursors for Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted aminopyrimidines, which are core scaffolds in many kinase inhibitors. The α-bromoketone functionality readily reacts with amino- and guanidino-containing nucleophiles to form heterocyclic rings.

Experimental Protocol: Synthesis of a Hypothetical 2-Amino-N-cyclopropyl-5-(1,1-dimethoxy-2-oxopropyl)pyrimidin-4-amine (A Precursor for a GSK-3β Inhibitor)

This protocol describes a representative synthesis of a substituted aminopyrimidine, a key intermediate for a potential GSK-3β inhibitor.

Materials:

  • This compound

  • N-cyclopropyl-N'-(cyanomethyl)guanidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-cyclopropyl-N'-(cyanomethyl)guanidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 2-Amino-N-cyclopropyl-5-(1,1-dimethoxy-2-oxopropyl)pyrimidin-4-amine.

Expected Data:

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized compound.

Data TypeExpected Value
Molecular Formula C₁₃H₁₉N₅O₃
Molecular Weight 293.32 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.85 (s, 1H), 6.50 (br s, 2H), 4.80 (s, 1H), 3.40 (s, 6H), 2.80 (m, 1H), 0.90-0.70 (m, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 198.0, 162.0, 158.0, 155.0, 110.0, 105.0, 55.0, 25.0, 7.0
Mass Spec (ESI+) m/z 294.1 [M+H]⁺
Yield 60-70%
Favorskii Rearrangement

The α-bromoketone functionality of this compound can undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. This reaction proceeds through a cyclopropanone intermediate.

Experimental Protocol: Base-Mediated Favorskii Rearrangement

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.2 eq) in methanol.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Synthesis of a GSK-3β Inhibitor Precursor

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 This compound mix Mix & Heat (80°C, 4h) start1->mix start2 N-cyclopropyl-N'-(cyanomethyl)guanidine start2->mix start3 K2CO3 (Base) start3->mix start4 DMF (Solvent) start4->mix quench Quench with Water mix->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 2-Amino-N-cyclopropyl-5-(1,1-dimethoxy-2-oxopropyl)pyrimidin-4-amine purify->product

Caption: Synthetic workflow for a GSK-3β inhibitor precursor.

Role of GSK-3 in Cellular Signaling

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[2][3] Its activity is primarily regulated by inhibitory phosphorylation through various signaling pathways, such as the Insulin/PI3K and Wnt pathways.[2][4] Dysregulation of GSK-3 has been implicated in several diseases, including type 2 diabetes, Alzheimer's disease, and cancer.[3][5]

In the context of Alzheimer's disease, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[2] Therefore, the development of specific GSK-3 inhibitors is a promising therapeutic strategy.

G cluster_pathways Signaling Pathways cluster_inhibition GSK-3 Regulation cluster_cellular Cellular Processes cluster_outcomes Pathological Outcomes Wnt Wnt GSK3_inactive p-GSK-3 (Inactive) Wnt->GSK3_inactive Inactivates Insulin Insulin Insulin->GSK3_inactive Inactivates GSK3_active GSK-3 (Active) BetaCatenin β-Catenin Degradation GSK3_active->BetaCatenin Tau Tau Hyperphosphorylation GSK3_active->Tau Glycogen Glycogen Synthesis GSK3_active->Glycogen Inhibits Inhibitor GSK-3 Inhibitor (e.g., from this compound) Inhibitor->GSK3_active Inhibits Gene_Transcription Gene Transcription BetaCatenin->Gene_Transcription Leads to NFT Neurofibrillary Tangles Tau->NFT Leads to Glucose_Metabolism Glucose Metabolism Glycogen->Glucose_Metabolism Affects

Caption: Simplified GSK-3 signaling pathway and points of intervention.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its unique combination of functional groups provides a platform for the efficient construction of complex molecular architectures, particularly heterocyclic compounds with potential biological activity. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this compound in their own research, particularly in the field of drug discovery and development.

References

Application Notes and Protocols: Reaction of 3-Bromo-1,1-dimethoxypropan-2-one with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 3-bromo-1,1-dimethoxypropan-2-one and various amines, a versatile transformation for the synthesis of heterocyclic compounds, particularly substituted pyrazinones. These products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

This compound is a valuable bifunctional reagent, possessing both an α-bromoketone moiety and a protected aldehyde in the form of a dimethyl acetal. The α-bromoketone functionality serves as a key electrophilic site for nucleophilic substitution and cyclization reactions with amines. This reactivity allows for the construction of various nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceuticals. The reaction with amines typically proceeds via an initial nucleophilic attack of the amine on the carbon bearing the bromine atom, followed by subsequent intramolecular cyclization and dehydration steps to yield stable heterocyclic systems. The dimethoxyacetal group can be deprotected under acidic conditions to reveal a reactive aldehyde, offering further opportunities for molecular elaboration.

Reaction with Primary Amines to Yield Substituted 2(1H)-Pyrazinones

The reaction of this compound with primary amines is a common and efficient method for the synthesis of 3,5-disubstituted-2(1H)-pyrazinones. This transformation is believed to proceed through a multi-step sequence involving nucleophilic substitution, imine formation, cyclization, and aromatization.

General Reaction Scheme

Caption: General reaction of this compound with a primary amine.

Proposed Reaction Mechanism

The reaction is proposed to initiate with the nucleophilic attack of the primary amine on the α-carbon bearing the bromine atom, leading to an α-amino ketone intermediate after the elimination of hydrogen bromide. This intermediate then undergoes an intramolecular condensation between the newly introduced amino group and the ketone carbonyl, forming a dihydropyrazinone ring. Subsequent elimination of a molecule of water and methanol from the acetal moiety leads to the aromatic 2(1H)-pyrazinone.

Reaction_Mechanism sub This compound + R-NH2 step1 Nucleophilic Substitution sub->step1 int1 α-Amino Ketone Intermediate step1->int1 step2 Intramolecular Condensation int1->step2 int2 Dihydropyrazinone Intermediate step2->int2 step3 Dehydration & Aromatization int2->step3 prod Substituted 2(1H)-Pyrazinone step3->prod Experimental_Workflow start Start reagents Prepare Reactants: - this compound - Primary Amine - Solvent start->reagents reaction Set up Reaction: - Combine reactants - Heat to reflux reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Cool reaction - Solvent extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry purification->characterization end End characterization->end

Application of 3-Bromo-1,1-dimethoxypropan-2-one in Medicinal Chemistry: A Versatile Synthon for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-Bromo-1,1-dimethoxypropan-2-one is a highly functionalized synthetic building block with significant applications in medicinal chemistry. Its unique trifunctional nature, possessing a reactive α-bromoketone, a ketone carbonyl, and a protected aldehyde in the form of a dimethyl acetal, allows for the facile construction of diverse and complex heterocyclic scaffolds. This application note details the utility of this compound in the synthesis of medicinally relevant 2-aminoimidazoles and 2-aminothiazoles, classes of compounds known to exhibit a wide range of biological activities, including kinase inhibition and anti-inflammatory effects. Detailed experimental protocols for the synthesis of these heterocyclic cores are provided, along with a discussion of their potential therapeutic applications and the signaling pathways they may modulate.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The strategic incorporation of heteroatoms such as nitrogen and sulfur into cyclic structures imparts unique physicochemical properties that are often crucial for biological activity. Among the myriad of heterocyclic systems, 2-aminoimidazoles and 2-aminothiazoles are prominent scaffolds found in numerous bioactive molecules. 2-Aminoimidazoles are key components of various marine alkaloids with potent biological activities, while 2-aminothiazoles are present in several approved drugs.

This compound serves as an excellent starting material for the synthesis of these important heterocycles. The presence of a bromine atom alpha to a carbonyl group makes it a versatile substrate for nucleophilic substitution reactions, which is fundamental to its application in constructing complex molecules.[1] This application note will provide detailed protocols for the synthesis of a 2-aminoimidazole and a 2-aminothiazole derivative from this versatile building block and discuss their potential applications in drug discovery.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₅H₉BrO₃
Molecular Weight 197.03 g/mol
CAS Number 75271-94-2
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not available
Solubility Soluble in common organic solvents

Application 1: Synthesis of 2-Aminoimidazole Scaffolds

The reaction between α-haloketones and guanidine is a well-established method for the synthesis of 2-aminoimidazole derivatives.[1] These compounds are of significant interest as they form the core of several marine alkaloids with potent biological activities.

Experimental Protocol: Synthesis of 2-Amino-4-(dimethoxymethyl)-1H-imidazole

This protocol describes the synthesis of a 2-aminoimidazole derivative from this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture (for chromatography)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature, add guanidine hydrochloride (1.0 equivalent). Stir the mixture for 30 minutes to generate free guanidine.

  • To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-amino-4-(dimethoxymethyl)-1H-imidazole.

Potential Biological Applications and Signaling Pathways

2-Aminoimidazole-containing marine alkaloids are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Many of these compounds function as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.

The synthesized 2-amino-4-(dimethoxymethyl)-1H-imidazole can serve as a precursor for the synthesis of analogs of bioactive marine alkaloids like oroidin and hymenidin. These natural products are known to inhibit a range of kinases, including cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are crucial for cell cycle progression and signal transduction.

Diagram of a Generic Kinase Signaling Pathway

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Ras Ras Adaptor Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival 2-Aminoimidazole Inhibitor 2-Aminoimidazole Inhibitor 2-Aminoimidazole Inhibitor->Raf 2-Aminoimidazole Inhibitor->MEK

Caption: A simplified MAPK signaling pathway often targeted by kinase inhibitors.

Application 2: Synthesis of 2-Aminothiazole Scaffolds

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide. Using thiourea as the thioamide component provides a direct route to 2-aminothiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(dimethoxymethyl)thiazole

This protocol outlines the synthesis of a 2-aminothiazole derivative from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 2-amino-4-(dimethoxymethyl)thiazole.

Potential Biological Applications and Signaling Pathways

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, found in a number of FDA-approved drugs with diverse therapeutic applications, including as kinase inhibitors (e.g., Dasatinib) and anti-inflammatory agents. The synthesized 2-amino-4-(dimethoxymethyl)thiazole can be further functionalized to generate libraries of compounds for screening against various biological targets.

One important target for 2-aminothiazole derivatives is the family of Src kinases, which are non-receptor tyrosine kinases involved in cell proliferation, differentiation, survival, and migration. Overexpression or constitutive activation of Src kinases is associated with the development and progression of many human cancers.

Diagram of Experimental Workflow for Heterocycle Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Guanidine or Thiourea Guanidine or Thiourea Guanidine or Thiourea->Reaction Setup Reflux in Ethanol Reflux in Ethanol Reaction Setup->Reflux in Ethanol TLC Monitoring TLC Monitoring Reflux in Ethanol->TLC Monitoring Solvent Removal Solvent Removal TLC Monitoring->Solvent Removal Extraction Extraction Solvent Removal->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Heterocycle Pure Heterocycle Column Chromatography->Pure Heterocycle

Caption: General experimental workflow for the synthesis of heterocyclic compounds.

Quantitative Data Summary

While specific biological data for the direct products of the provided protocols are not available in the literature, the following table summarizes the reported activity of representative 2-aminoimidazole and 2-aminothiazole-based kinase inhibitors to illustrate the potential of these scaffolds.

Compound ClassExample CompoundTarget Kinase(s)IC₅₀ (nM)
2-AminoimidazoleOroidin AnalogCDK5/p2580
2-AminothiazoleDasatinibBcr-Abl, Src family<1

Note: The IC₅₀ values are for representative compounds within the class and not for the specific molecules synthesized in the protocols above. The biological activity of the synthesized compounds would need to be determined experimentally.

Conclusion

This compound is a valuable and versatile building block for the efficient synthesis of medicinally important heterocyclic scaffolds. The provided protocols for the synthesis of 2-aminoimidazole and 2-aminothiazole derivatives offer a straightforward entry into compound classes with proven therapeutic potential, particularly as kinase inhibitors. Further derivatization of the resulting heterocyclic cores can lead to the discovery of novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling. The strategic use of this synthon can significantly accelerate drug discovery efforts by providing rapid access to diverse chemical matter.

References

Application Notes and Protocols: Acetal Deprotection of 3-Bromo-1,1-dimethoxypropan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the dimethyl acetal group in 3-Bromo-1,1-dimethoxypropan-2-one and its derivatives. The selective removal of this protecting group is a crucial step in various synthetic pathways, yielding the versatile 3-bromo-2-oxopropanal moiety, a valuable building block in medicinal chemistry and drug development. The presence of the α-bromo ketone functionality necessitates the use of mild and selective deprotection methods to avoid side reactions.

This document outlines two primary methodologies: a standard acid-catalyzed hydrolysis and a milder approach using a Lewis acid catalyst, Cerium(III) Triflate. The choice of method will depend on the substrate's sensitivity to acidic conditions and the desired reaction kinetics.

I. Overview of Deprotection Strategies

The deprotection of the 1,1-dimethoxy acetal to reveal the ketone can be achieved under various conditions. Due to the presence of the electron-wielding α-bromo substituent, the acetal is somewhat stabilized, yet the adjacent ketone can be sensitive to harsh conditions. Therefore, careful selection of the deprotection method is paramount.

Key Considerations:

  • Substrate Stability: The presence of other acid-sensitive functional groups in the derivative will dictate the choice of a milder deprotection protocol.

  • Reaction Scale: The choice of reagents and purification methods may vary depending on the scale of the reaction.

  • Safety: Appropriate personal protective equipment (PPE) should be worn, and all reactions should be conducted in a well-ventilated fume hood.

II. Comparative Data of Deprotection Methods

The following table summarizes the reaction conditions and outcomes for the deprotection of acetals, providing a comparative overview to guide the selection of the most appropriate method for this compound derivatives.

MethodSubstrate AnalogueReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Acid-Catalyzed Hydrolysis Generic α-dimethoxy ketalHCl (catalytic)Acetone/WaterRoom Temperature0.5 - 2>90[1]
Lewis Acid Catalysis Generic dialkyl acetalCe(OTf)₃ (5 mol%)Wet NitromethaneRoom Temperature0.5 - 3>95[2][3][4]
Lewis Acid Catalysis This compound (suggested)Cerium(III) triflateWet nitromethaneRoom Temperature--[5]

Note: Data for the specific deprotection of this compound is limited; therefore, data from analogous substrates are provided for guidance. Researchers should perform small-scale optimization experiments.

III. Experimental Protocols

A. Protocol 1: Standard Acid-Catalyzed Hydrolysis

This protocol describes a general method for the deprotection of dimethyl acetals using a catalytic amount of hydrochloric acid. This method is often effective for robust substrates.

Materials:

  • This compound derivative

  • Acetone

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative in a mixture of acetone and water (typically a 9:1 to 4:1 ratio).

  • Acid Addition: To the stirring solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops per 100 mg of substrate).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to yield the desired 3-bromo-2-oxopropanal derivative.

B. Protocol 2: Mild Deprotection using Cerium(III) Triflate

This protocol is recommended for substrates that are sensitive to strong acids. Cerium(III) triflate is a mild Lewis acid catalyst that can efficiently cleave the acetal under nearly neutral conditions.[2][3][4]

Materials:

  • This compound derivative

  • Cerium(III) triflate (Ce(OTf)₃)

  • Nitromethane (CH₃NO₂)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Solvent Preparation: Prepare "wet" nitromethane by adding a small amount of water to nitromethane and stirring vigorously. The presence of water is crucial for the reaction's efficiency.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative in wet nitromethane.

  • Catalyst Addition: Add Cerium(III) triflate (typically 5 mol% for acyclic acetals) to the solution.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. Reactions are generally complete within 30 minutes to 3 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 3-bromo-2-oxopropanal derivative.

IV. Visualized Workflow and Reaction Scheme

The following diagrams illustrate the general experimental workflow for the deprotection of this compound derivatives and the chemical transformation.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Solvents dissolve Dissolve Substrate prep_reagents->dissolve add_catalyst Add Catalyst (Acid or Lewis Acid) dissolve->add_catalyst react Stir at Room Temp add_catalyst->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for acetal deprotection.

Caption: Acetal deprotection of this compound.

V. Safety Precautions

  • This compound and its deprotected product are lachrymators and skin irritants. Handle these compounds in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Acids and organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use and handle them with care.

  • Ensure proper quenching and neutralization of acidic solutions to avoid hazardous gas evolution.

By following these detailed protocols and considering the specific requirements of the substrate, researchers can successfully and safely perform the acetal deprotection of this compound derivatives for their application in pharmaceutical and chemical research.

References

Synthesis of Bio-active Heterocyclic Derivatives from 3-Bromo-1,1-dimethoxypropan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic derivatives starting from 3-Bromo-1,1-dimethoxypropan-2-one. This versatile building block, possessing both an α-bromoketone and a protected aldehyde functionality, serves as a valuable precursor for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous α-bromo ketones and are intended to serve as a guide for the synthesis of novel derivatives.

Introduction

This compound is a key intermediate in organic synthesis due to its dual reactivity. The α-bromo ketone moiety is susceptible to nucleophilic substitution and condensation reactions, while the dimethoxyacetal group acts as a protected aldehyde that can be deprotected under acidic conditions for further functionalization. This unique combination allows for the stepwise or one-pot synthesis of a variety of heterocyclic systems, including thiazoles, pyrazoles, and oxazoles, which are prevalent motifs in many biologically active compounds.

General Reaction Pathways

The primary synthetic transformations involving this compound include nucleophilic substitution at the bromine-bearing carbon and condensation reactions at the ketone carbonyl group. These pathways can be exploited to construct various five-membered heterocyclic rings.

G start This compound thiourea Thiourea/Substituted Thioureas start->thiourea Hantzsch Synthesis hydrazine Hydrazine/Substituted Hydrazines start->hydrazine Knorr-type Synthesis amide Amides start->amide Robinson-Gabriel Synthesis thiazole Thiazole Derivatives thiourea->thiazole pyrazole Pyrazole Derivatives hydrazine->pyrazole oxazole Oxazole Derivatives amide->oxazole

Caption: General synthetic routes to heterocyclic derivatives from this compound.

Application Note 1: Synthesis of 2-Amino-4-(dimethoxymethyl)thiazole Derivatives

Background: The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea or its derivatives. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic activities.

Potential Applications: 2-Aminothiazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Antimicrobial[1]

  • Anticancer[2]

  • Anti-inflammatory

  • Vascular Adhesion Protein-1 (VAP-1) Inhibition[3]

The synthesis of 2-amino-4-(dimethoxymethyl)thiazole derivatives provides a platform for the development of novel drug candidates. The dimethoxymethyl group can be retained as a stable acetal or deprotected to the corresponding aldehyde for further elaboration, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 2-Amino-4-(dimethoxymethyl)thiazole

G A This compound + Thiourea B Ethanol, Reflux A->B C Reaction Mixture B->C D Cool to RT C->D E Neutralize with aq. NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J 2-Amino-4-(dimethoxymethyl)thiazole I->J

Caption: Experimental workflow for the synthesis of 2-Amino-4-(dimethoxymethyl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 2-amino-4-(dimethoxymethyl)thiazole.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
2-Amino-4-(dimethoxymethyl)thiazoleC₆H₁₀N₂O₂S174.2275-8588-906.55 (s, 1H), 5.30 (s, 1H), 4.95 (br s, 2H), 3.40 (s, 6H)

Application Note 2: Synthesis of 5-(Dimethoxymethyl)pyrazole Derivatives

Background: Pyrazoles are another class of five-membered heterocyclic compounds that are of great interest in drug discovery. The reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives is a common method for pyrazole synthesis. This compound can serve as a precursor to a 1,3-dicarbonyl synthon, which upon reaction with hydrazines, can lead to the formation of 5-(dimethoxymethyl)pyrazoles.

Potential Applications: Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory (e.g., Celecoxib)[4]

  • Anticancer[5]

  • Antibacterial and Antifungal[4]

  • Analgesic[6]

The synthesis of pyrazole derivatives from this compound offers a route to novel compounds with potential therapeutic value. The dimethoxymethyl substituent can be a key structural feature or a handle for further chemical modification.

Experimental Protocol: Synthesis of 5-(Dimethoxymethyl)-1H-pyrazole

G A This compound + Hydrazine Hydrate B Ethanol, RT to Reflux A->B C Reaction Mixture B->C D Concentrate in vacuo C->D E Partition between Water and Ethyl Acetate D->E F Separate Organic Layer E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J 5-(Dimethoxymethyl)-1H-pyrazole I->J

Caption: Experimental workflow for the synthesis of 5-(Dimethoxymethyl)-1H-pyrazole.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield 5-(dimethoxymethyl)-1H-pyrazole.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)
5-(Dimethoxymethyl)-1H-pyrazoleC₆H₁₀N₂O₂142.1660-70110-115 (at 15 mmHg)10.5 (br s, 1H), 7.50 (d, 1H), 6.40 (d, 1H), 5.50 (s, 1H), 3.45 (s, 6H)

Application Note 3: Synthesis of 4-(Dimethoxymethyl)oxazole Derivatives

Background: The Robinson-Gabriel synthesis and related methods provide a route to oxazoles from α-haloketones and amides. This transformation is valuable for accessing the oxazole core, which is present in numerous natural products and synthetic compounds with interesting biological profiles.

Potential Applications: Oxazole-containing molecules have been associated with a variety of biological activities, such as:

  • Anticancer[7]

  • Antibacterial[8]

  • Anti-inflammatory[9]

  • Antinematodal[10]

The synthesis of 4-(dimethoxymethyl)oxazole derivatives opens avenues for the discovery of new bioactive compounds. The oxazole ring serves as a stable aromatic core, and the dimethoxymethyl group provides a point for further chemical diversification.

Experimental Protocol: Synthesis of 2-Methyl-4-(dimethoxymethyl)oxazole

G A This compound + Acetamide B Heat (neat or in high-boiling solvent) A->B C Reaction Mixture B->C D Cool to RT C->D E Dilute with Water D->E F Extract with Dichloromethane E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Purify by Distillation or Chromatography H->I J 2-Methyl-4-(dimethoxymethyl)oxazole I->J

Caption: Experimental workflow for the synthesis of 2-Methyl-4-(dimethoxymethyl)oxazole.

Materials:

  • This compound

  • Acetamide

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of this compound (1.0 eq) and acetamide (2.0 eq) is heated at 100-120 °C for 2-3 hours. The reaction can be performed neat or in a high-boiling solvent like DMF.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-methyl-4-(dimethoxymethyl)oxazole.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)
2-Methyl-4-(dimethoxymethyl)oxazoleC₇H₁₁NO₃157.1750-6085-90 (at 10 mmHg)7.55 (s, 1H), 5.40 (s, 1H), 3.35 (s, 6H), 2.45 (s, 3H)

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic derivatives. The protocols provided herein offer a foundation for the preparation of thiazole, pyrazole, and oxazole scaffolds bearing a dimethoxymethyl group. These derivatives are of significant interest to researchers in drug discovery and medicinal chemistry, providing a rich platform for the development of novel therapeutic agents. Further exploration of the reactivity of this building block and the biological evaluation of its derivatives are warranted to fully realize its potential in the development of new medicines.

References

Application Notes and Protocols: Protecting Group Strategies Involving 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional reagent that serves as a valuable building block in modern organic synthesis. Its utility lies in the strategic combination of an α-bromoketone, a ketone carbonyl group, and a protected aldehyde in the form of a dimethyl acetal. This unique arrangement allows for sequential and chemoselective reactions, making it a powerful tool in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and intermediates for drug discovery. The dimethyl acetal acts as a stable protecting group for a highly reactive aldehyde functionality, which can be unmasked in a later synthetic step. This application note provides detailed protocols for the use of this compound in protecting group strategies, focusing on its reactions with guanidines to form protected 2-aminoimidazole scaffolds.

Core Application: Synthesis of Protected 2-Aminoimidazoles

A primary application of this compound is in the synthesis of 2-aminoimidazoles, a scaffold present in numerous marine alkaloids with significant biological activities.[1][2] In this strategy, the α-bromoketone moiety of this compound reacts with guanidine or substituted guanidines to form the imidazole ring, while the 1,1-dimethoxypropyl group serves as a protected precursor to a formyl group.

The reaction proceeds via a well-established pathway for the formation of 2-aminoimidazoles from α-haloketones and guanidines.[3] The initial step involves the nucleophilic attack of a nitrogen atom from guanidine on the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the second nitrogen atom of the guanidine attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic 2-aminoimidazole ring.[3]

Logical Relationship: Synthesis of Protected 2-Aminoimidazole

G reagent1 This compound step1 Nucleophilic Attack (SN2) reagent1->step1 reagent2 Guanidine reagent2->step1 intermediate1 SN2 Adduct step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step3 Dehydration intermediate2->step3 product Protected 2-Aminoimidazole step1->intermediate1 step2->intermediate2 step3->product

Caption: Reaction pathway for the synthesis of a protected 2-aminoimidazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(dimethoxymethyl)-1H-imidazole

This protocol describes the synthesis of a protected 2-aminoimidazole using this compound and guanidine carbonate.

Materials:

  • This compound

  • Guanidine Carbonate

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Manganese Dioxide (MnO₂)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add guanidine carbonate (0.6 eq) and potassium carbonate (2.5 eq).[4]

  • Stir the mixture at room temperature for the specified time (see table below for details).

  • Add manganese dioxide (MnO₂) (5.0 eq) to the reaction mixture and continue stirring at room temperature.[4]

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-(dimethoxymethyl)-1H-imidazole.

Quantitative Data:

Reactant 1Reactant 2BaseOxidantSolventTime (h)Temp (°C)Yield (%)
This compoundGuanidine CarbonateK₂CO₃MnO₂1,4-Dioxane12RTup to 70[4]
Protocol 2: Deprotection of the Acetal Group to Yield 2-Amino-1H-imidazole-4-carbaldehyde

This protocol outlines the acidic hydrolysis of the dimethyl acetal to unveil the aldehyde functionality.

Materials:

  • 2-Amino-4-(dimethoxymethyl)-1H-imidazole

  • Hydrochloric Acid (HCl), 4 M in dioxane

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-amino-4-(dimethoxymethyl)-1H-imidazole (1.0 eq) in dichloromethane.

  • Add 4 M HCl in dioxane (excess) to the solution.[5]

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-amino-1H-imidazole-4-carbaldehyde can be further purified by chromatography or recrystallization if necessary.

Quantitative Data:

Starting MaterialReagentSolventTime (h)Temp (°C)Yield (%)
2-Amino-4-(dimethoxymethyl)-1H-imidazole4 M HCl in dioxaneDichloromethane1-4RTTypically high, >90%

Experimental Workflow Diagram

G cluster_protection Protection and Ring Formation cluster_deprotection Deprotection start_prot Start: This compound + Guanidine Carbonate reaction_prot Reaction: K2CO3, MnO2 in 1,4-Dioxane at RT start_prot->reaction_prot workup_prot Workup: Filtration, Extraction, Purification reaction_prot->workup_prot product_prot Product: Protected 2-Aminoimidazole workup_prot->product_prot start_deprot Start: Protected 2-Aminoimidazole product_prot->start_deprot Proceed to Deprotection reaction_deprot Reaction: 4M HCl in Dioxane in DCM at RT start_deprot->reaction_deprot workup_deprot Workup: Quenching, Extraction reaction_deprot->workup_deprot product_deprot Final Product: 2-Amino-1H-imidazole-4-carbaldehyde workup_deprot->product_deprot

Caption: Workflow for the synthesis and deprotection of 2-aminoimidazole.

Conclusion

This compound is a highly effective reagent for the synthesis of protected 2-aminoimidazole derivatives. The dimethyl acetal serves as a robust protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions. The provided protocols offer a reliable methodology for accessing these valuable building blocks, which are key intermediates in the synthesis of various biologically active compounds, including marine alkaloids. The chemoselectivity and versatility of this compound make it an indispensable tool for synthetic and medicinal chemists.

References

No Direct Catalytic Applications Identified for 3-Bromo-1,1-dimethoxypropan-2-one; Compound Serves as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Extensive investigation into the scientific literature and chemical databases reveals no established catalytic applications for 3-Bromo-1,1-dimethoxypropan-2-one. Instead, this compound is consistently characterized as a versatile synthetic intermediate and building block in organic chemistry, primarily utilized in the construction of complex heterocyclic molecules. Its utility stems from the presence of multiple reactive functional groups: an α-bromoketone and a protected aldehyde in the form of a dimethyl acetal.

While the compound itself does not appear to function as a catalyst, its strategic application in the synthesis of potentially bioactive molecules is of significant interest to researchers in medicinal chemistry and drug development. This report details its established roles in organic synthesis, providing protocols for its use as a precursor and summarizing its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 75271-94-2[1]
Molecular Formula C₅H₉BrO₃[1]
Molecular Weight 197.03 g/mol [2]
Boiling Point 60-63 °C at 2.0 Torr[1]
Density 1.465±0.06 g/cm³ (Predicted)[1]
IUPAC Name This compound[2]

Synthetic Applications: A Building Block for Heterocycles

The primary application of this compound is as a precursor for the synthesis of diverse heterocyclic scaffolds.[1] The strategic placement of its functional groups allows for selective and stepwise reactions to build complex molecular architectures.

1. Synthesis of Substituted 2-Amino-1H-imidazol-4-carbaldehyde Derivatives:

A significant application of this compound is in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives. This involves a key step of reacting the compound with tert-butoxycarbonylguanidine.[1]

Experimental Protocol: Synthesis of a 2-Amino-1H-imidazole Derivative (General Procedure)

  • Materials: this compound, tert-butoxycarbonylguanidine, suitable solvent (e.g., DMF, acetonitrile), base (e.g., K₂CO₃, NaH).

  • Procedure:

    • To a solution of tert-butoxycarbonylguanidine in the chosen solvent, add the base and stir at room temperature for 30 minutes.

    • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 2-amino-1H-imidazol-4-carbaldehyde derivative.

2. Precursor to Furanones:

The α-bromoketone functionality is a classic precursor for the synthesis of furanones through reactions with various nucleophiles.[1]

3. Synthesis of Imidazopyrazinone-like Structures:

The combination of the ketone and the protected aldehyde can be exploited in condensation reactions with appropriate diamines to form imidazopyrazinone-like structures, which are found in some marine alkaloids.[1]

Reaction Mechanisms and Reactivity

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups. The presence of a bromine atom alpha to a carbonyl group makes it an excellent substrate for nucleophilic substitution reactions.[1] The acetal group serves as a protected aldehyde, stable under neutral or basic conditions, which can be deprotected under acidic conditions for further transformations.

The workflow for a typical synthetic application of this compound is illustrated in the following diagram.

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_intermediate Intermediate Product cluster_final Final Product A This compound B Nucleophilic Substitution or Condensation Reaction A->B Reacts with Nucleophile/Diamine C Functionalized Intermediate B->C Forms C-N or C-C bond D Heterocyclic Compound (e.g., Imidazole, Furanone) C->D Cyclization/ Further Modification

Synthetic workflow using this compound.

Future Outlook: Development of Catalytic Transformations

While this compound is a substrate rather than a catalyst, future research is directed towards developing novel catalytic systems for its transformations.[1] This includes the exploration of organocatalysis and transition metal catalysis to selectively activate its different functional groups. For instance, chiral organocatalysts could be employed for enantioselective reactions at the carbonyl group, and transition metal complexes could facilitate cross-coupling reactions at the carbon-bromine bond.[1] The development of such catalytic methods would further enhance the synthetic utility of this valuable building block.

The logical relationship for future development is depicted in the diagram below.

G cluster_catalysis Catalytic Systems A This compound (Substrate) D Selective Transformations A->D B Organocatalysts (e.g., Chiral Amines) B->D Enantioselective reactions at C=O C Transition Metal Catalysts (e.g., Palladium, Copper) C->D Cross-coupling reactions at C-Br

Future research directions for catalytic transformations.

References

Green Chemistry Approaches for the Synthesis of 3-Bromo-1,1-dimethoxypropan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for greener synthetic routes to 3-Bromo-1,1-dimethoxypropan-2-one, a valuable building block in pharmaceutical and organic synthesis. The presented methods focus on minimizing hazardous reagents, reducing waste, and improving overall efficiency, aligning with the principles of green chemistry.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules. Traditional synthesis often involves the use of elemental bromine, a hazardous and corrosive reagent, and chlorinated solvents, which pose significant environmental and safety concerns. The adoption of green chemistry principles in the synthesis of this important precursor is crucial for sustainable chemical manufacturing. This document outlines three greener approaches: Microwave-Assisted Synthesis using N-Bromosuccinimide (NBS), Biocatalytic Bromination using a Vanadium-Dependent Haloperoxidase (VHPO), and a Continuous Flow Synthesis.

Synthetic Approaches: A Comparative Overview

The following table summarizes the key quantitative data and conditions for the proposed green synthetic methods, contrasted with the traditional approach.

ParameterTraditional MethodMicrowave-Assisted NBS BrominationBiocatalytic (VHPO) BrominationContinuous Flow Bromination
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)Potassium Bromide (KBr)N-Bromosuccinimide (NBS)
Catalyst/Promoter Acid or Basep-Toluenesulfonic acid (PTSA) (optional)Vanadium-Dependent Haloperoxidase (VHPO), H₂O₂-
Solvent Chlorinated Solvents (e.g., CCl₄, CHCl₃)Dichloromethane or Solvent-freeAqueous Buffer (e.g., phosphate or MES buffer)Acetonitrile/Water
Reaction Time Several hours5 - 30 minutes2 - 24 hours< 10 minutes (residence time)
Temperature Room temperature to reflux80 °C (Microwave)Room temperature (e.g., 25-30 °C)80 - 100 °C
Yield Variable, often with byproductsHigh (typically >90%)Moderate to High (substrate dependent)High (typically >95%)
Green Chemistry Aspects Use of hazardous reagents and solvents.Reduced reaction time, potential for solvent-free conditions, replacement of Br₂ with NBS.[1][2][3][4]Use of a biocatalyst, aqueous solvent, mild conditions, and a safe bromide source.[5][6][7][8][9]Enhanced safety, efficient heat transfer, reduced byproduct formation, potential for automation.[10][11]

Experimental Protocols

Protocol 1: Microwave-Assisted α-Bromination with N-Bromosuccinimide (NBS)

This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation, which significantly reduces reaction times and improves energy efficiency.[1][2][3][4]

Materials:

  • 1,1-dimethoxypropan-2-one

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA) (catalytic amount, optional)

  • Dichloromethane (CH₂Cl₂) (reagent grade)

  • Microwave reactor

  • Round-bottom flask equipped with a magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel, combine 1,1-dimethoxypropan-2-one (1.0 mmol), N-Bromosuccinimide (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol, optional, but may improve reaction rate).

  • Add dichloromethane (5 mL) to the vessel. For a solvent-free approach, omit the solvent and ensure the reactants are well-mixed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the vessel to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Protocol 2: Biocatalytic Bromination with Vanadium-Dependent Haloperoxidase (VHPO)

This protocol utilizes a biocatalyst to perform the bromination in an aqueous environment under mild conditions, representing a highly green and sustainable approach.[5][6][7][8][9]

Materials:

  • 1,1-dimethoxypropan-2-one

  • Vanadium-Dependent Haloperoxidase (VHPO) from a marine source (e.g., Corallina officinalis)

  • Potassium Bromide (KBr)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Ethyl acetate for extraction

  • Sodium thiosulfate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Stirred reaction vessel

Procedure:

  • In a reaction vessel, dissolve 1,1-dimethoxypropan-2-one (1.0 mmol) and potassium bromide (1.5 mmol) in phosphate buffer (20 mL, 0.1 M, pH 6.5).

  • Add the Vanadium-Dependent Haloperoxidase (VHPO) to the solution (e.g., 10-50 mg, depending on enzyme activity).

  • Stir the mixture gently at room temperature (25°C).

  • Slowly add hydrogen peroxide (1.2 mmol) to the reaction mixture over a period of 2 hours using a syringe pump to avoid enzyme deactivation.

  • Allow the reaction to proceed for an additional 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a small amount of aqueous sodium thiosulfate solution to decompose any remaining hydrogen peroxide.

  • Extract the product from the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography as described in Protocol 1.

Protocol 3: Continuous Flow Synthesis

This protocol describes the synthesis of this compound using a continuous flow reactor, which offers enhanced safety, precise control over reaction parameters, and potential for scalability.[10][11]

Materials and Equipment:

  • 1,1-dimethoxypropan-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Deionized water

  • Two syringe pumps

  • T-mixer

  • Heated tube reactor (e.g., PFA tubing in a heated bath or a column heater)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a solution of 1,1-dimethoxypropan-2-one (0.5 M) in acetonitrile.

    • Solution B: Prepare a solution of N-Bromosuccinimide (0.55 M) in a 9:1 mixture of acetonitrile and water.

  • System Setup:

    • Set up a flow chemistry system with two syringe pumps, a T-mixer, a heated tube reactor, and a back-pressure regulator.

    • Set the temperature of the tube reactor to 90°C.

    • Set the back-pressure regulator to 5 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.

    • The combined stream flows through the heated tube reactor. The residence time can be adjusted by changing the flow rates or the reactor volume. A residence time of 5-10 minutes is a good starting point.

    • The product stream exits the reactor and is collected in a vessel containing a quenching agent (e.g., aqueous sodium thiosulfate).

  • Work-up and Purification:

    • Once the collection is complete, transfer the quenched reaction mixture to a separatory funnel.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visualizations

Green_Synthesis_Workflow Workflow for Green Synthesis of this compound cluster_start Starting Material cluster_methods Green Synthetic Methods cluster_end Product and Analysis start 1,1-dimethoxypropan-2-one method1 Microwave-Assisted Synthesis (NBS, optional PTSA) start->method1 method2 Biocatalytic Bromination (VHPO, KBr, H₂O₂) start->method2 method3 Continuous Flow Synthesis (NBS) start->method3 product This compound method1->product method2->product method3->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Caption: A logical workflow for the green synthesis of this compound.

Biocatalytic_Pathway Simplified Biocatalytic Bromination Pathway cluster_reactants Reactants cluster_enzyme Enzymatic Cycle cluster_products Products substrate 1,1-dimethoxypropan-2-one product This compound substrate->product bromide Br⁻ (from KBr) vhpo VHPO (Vanadium-Dependent Haloperoxidase) bromide->vhpo Forms 'Br⁺' equivalent h2o2 H₂O₂ h2o2->vhpo Oxidizes vhpo->substrate Brominates water H₂O vhpo->water

Caption: Simplified pathway for the biocatalytic synthesis of this compound.

References

Application of 3-Bromo-1,1-dimethoxypropan-2-one in the Total Synthesis of Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-04

Introduction

3-Bromo-1,1-dimethoxypropan-2-one is a versatile trifunctional synthetic building block that has found significant application in the total synthesis of various natural products, particularly marine alkaloids. Its unique combination of an α-bromoketone, a ketone carbonyl group, and a protected aldehyde (as a dimethyl acetal) allows for a diverse range of chemical transformations. This application note will detail its use in the synthesis of several 2-aminoimidazole marine alkaloids, including hymenidin, oroidin, and ageladine A, as reported by Ando and Terashima in Tetrahedron (2010).

The key strategic advantage of using this compound lies in its efficient construction of the 2-amino-1H-imidazole-4-carbaldehyde core structure, a common motif in this class of natural products. The α-bromoketone functionality provides a reactive site for condensation with guanidino groups, leading to the formation of the imidazole ring.

Key Synthetic Intermediate Preparation

The initial step in these total syntheses involves the reaction of this compound with a protected guanidine derivative, namely N-tert-butoxycarbonylguanidine, to form the key intermediate, 2-(N-tert-Butoxycarbonylamino)-1H-imidazole-4-carbaldehyde dimethyl acetal. This reaction proceeds in a single step and sets the stage for further elaboration into the target natural products.

Experimental Protocol: Synthesis of 2-(N-tert-Butoxycarbonylamino)-1H-imidazole-4-carbaldehyde dimethyl acetal

Materials:

  • This compound

  • N-tert-Butoxycarbonylguanidine

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-tert-butoxycarbonylguanidine (1.0 equivalents) in anhydrous DMF, add sodium hydride (1.1 equivalents) portionwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalents) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-(N-tert-butoxycarbonylamino)-1H-imidazole-4-carbaldehyde dimethyl acetal.

Quantitative Data Summary
ReagentMolar Eq.PurityYield (%)
N-tert-Butoxycarbonylguanidine1.0>95%-
Sodium Hydride1.160% dispersion in oil-
This compound1.0>97%75

Table 1: Summary of quantitative data for the synthesis of the key imidazole intermediate.

Total Synthesis of Hymenidin

The utility of the synthesized 2-(N-tert-butoxycarbonylamino)-1H-imidazole-4-carbaldehyde dimethyl acetal is exemplified in the total synthesis of the marine alkaloid hymenidin. The synthesis involves the deprotection of the acetal to reveal the aldehyde, followed by a Wittig reaction to install the side chain, and finally, deprotection of the Boc group to yield the natural product.

Experimental Workflow for the Total Synthesis of Hymenidin

Hymenidin_Synthesis A 2-(N-tert-Butoxycarbonylamino)- 1H-imidazole-4-carbaldehyde dimethyl acetal B 2-(N-tert-Butoxycarbonylamino)- 1H-imidazole-4-carbaldehyde A->B  Acidic Hydrolysis (e.g., p-TsOH, Acetone/H₂O)   C N-Boc-Hymenidin B->C  Wittig Reaction (Pyrrole-derived phosphonium ylide)   D Hymenidin C->D  Boc Deprotection (e.g., TFA, CH₂Cl₂)  

Caption: Synthetic pathway for the total synthesis of Hymenidin.

Experimental Protocol: Total Synthesis of Hymenidin

Step 1: Acetal Deprotection

  • Dissolve 2-(N-tert-butoxycarbonylamino)-1H-imidazole-4-carbaldehyde dimethyl acetal (1.0 equivalent) in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-(N-tert-butoxycarbonylamino)-1H-imidazole-4-carbaldehyde, which can be used in the next step without further purification.

Step 2: Wittig Reaction

  • To a solution of the appropriate pyrrole-derived phosphonium salt in anhydrous THF, add a strong base (e.g., NaH or KHMDS) at 0 °C to generate the ylide.

  • Stir the resulting colored solution for 30 minutes at 0 °C.

  • Add a solution of the crude aldehyde from Step 1 in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry, concentrate, and purify the residue by column chromatography to give N-Boc-hymenidin.

Step 3: Boc Deprotection

  • Dissolve N-Boc-hymenidin (1.0 equivalent) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (excess) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by preparative HPLC or crystallization to obtain pure hymenidin.

Quantitative Data for Hymenidin Synthesis
StepIntermediate/ProductStarting MaterialKey ReagentsSolventYield (%)
12-(N-Boc-amino)imidazole-4-carbaldehydeAcetal Intermediatep-TsOHAcetone/H₂O~95 (crude)
2N-Boc-HymenidinAldehyde IntermediatePyrrole Phosphonium YlideTHF60-70
3HymenidinN-Boc-HymenidinTFACH₂Cl₂>90

Table 2: Summary of yields for the total synthesis of Hymenidin.

Logical Relationship of Synthetic Steps

logical_flow start 3-Bromo-1,1-dimethoxy- propan-2-one intermediate Key Imidazole Intermediate (Protected Aldehyde) start->intermediate  Guanidinylation   deprotection1 Aldehyde Formation (Acetal Deprotection) intermediate->deprotection1 side_chain Side Chain Installation (Wittig Reaction) deprotection1->side_chain deprotection2 Final Deprotection (Boc Removal) side_chain->deprotection2 product Target Natural Product (e.g., Hymenidin) deprotection2->product

Caption: Logical flow from starting material to the final natural product.

Conclusion

This compound serves as an efficient and versatile starting material for the total synthesis of a variety of 2-aminoimidazole-containing marine alkaloids. The straightforward and high-yielding synthesis of a key 2-amino-1H-imidazole-4-carbaldehyde intermediate provides a common platform for the divergent synthesis of complex natural products like hymenidin. The methodologies presented are robust and can be adapted for the synthesis of other related natural products and their analogues for further biological evaluation.

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis, purification, and handling of 3-Bromo-1,1-dimethoxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the direct bromination of 1,1-dimethoxypropan-2-one using either elemental bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

Q2: Which brominating agent is preferred, Br₂ or NBS?

A2: N-Bromosuccinimide (NBS) is generally the preferred reagent. It offers higher selectivity for mono-bromination, operates under milder conditions, and produces fewer side products compared to the more aggressive elemental bromine.[1] This helps to minimize the formation of di- and tri-brominated byproducts.[1]

Q3: What are the key stability concerns for this compound?

A3: The compound is sensitive to acidic conditions, which can cause hydrolysis of the dimethoxy acetal group to reveal the aldehyde functionality. It is also thermally sensitive and should be stored at refrigerated temperatures (2-8°C) to prevent decomposition.

Q4: What are the major safety hazards associated with this compound?

A4: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2][3] It may also cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and workup of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). An appropriate solvent system for TLC is a mixture of hexane and ethyl acetate. The starting material, 1,1-dimethoxypropan-2-one, is more polar than the brominated product. If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature.
Side Reactions (Over-bromination) Over-bromination can occur, especially when using elemental bromine, leading to di- and tri-brominated byproducts.[1] Using N-Bromosuccinimide (NBS) as the brominating agent can significantly reduce these side reactions due to its ability to maintain a low and steady concentration of bromine.[1] Ensure the slow, portion-wise addition of the brominating agent, particularly at the beginning of the reaction.
Product Decomposition during Workup The acetal group is sensitive to acid.[1] During the aqueous workup, ensure the solution remains neutral or slightly basic to prevent hydrolysis. Washing with a saturated sodium bicarbonate solution can help neutralize any acidic byproducts.
Loss during Extraction Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
Issue 2: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of Multiple Brominated Byproducts If over-bromination has occurred, separation by column chromatography can be challenging due to similar polarities. Optimize the bromination reaction to favor mono-bromination. For purification, use a high-resolution silica gel column and a carefully selected eluent system. A gradient elution starting with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity may be effective.
Product Decomposition on Silica Gel The slightly acidic nature of silica gel can sometimes lead to the decomposition of acid-sensitive compounds. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
Co-elution with Succinimide (from NBS reaction) Succinimide, the byproduct of the NBS reaction, is polar and can sometimes co-elute with the product. Most of the succinimide can be removed by washing the organic layer with water during the workup. If it persists, a carefully optimized column chromatography should allow for its separation.
Issue 3: Product Instability During Storage
Potential Cause Suggested Solution
Thermal Decomposition Store the purified this compound at refrigerated temperatures (2-8°C) in a tightly sealed container to minimize thermal degradation.
Hydrolysis due to Residual Acid Ensure all acidic residues are removed during the workup. Storing the compound over a small amount of a non-reactive, acid-scavenging solid like potassium carbonate can help maintain its stability over the long term.
Exposure to Light While not extensively documented, alpha-haloketones can be light-sensitive. It is good practice to store the product in an amber vial or a container protected from light.

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the alpha-bromination of ketones.

Materials:

  • 1,1-dimethoxypropan-2-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • A radical initiator (e.g., AIBN or benzoyl peroxide) or a catalytic amount of a light source (e.g., a sunlamp)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethoxypropan-2-one (1.0 eq) in CCl₄ or CH₂Cl₂.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux or irradiate with a sunlamp. The reaction progress can be monitored by TLC (e.g., in 4:1 hexane:ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Once the reaction is complete (typically within 1-3 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Compound Typical R_f Value (4:1 Hexane:EtOAc)
1,1-dimethoxypropan-2-one~0.3
This compound~0.5
SuccinimideBaseline

Visualizations

Experimental Workflow for NBS Bromination

experimental_workflow start Start reactants Dissolve 1,1-dimethoxypropan-2-one in CCl4/CH2Cl2 start->reactants add_nbs Add NBS and radical initiator reactants->add_nbs reflux Heat to reflux or irradiate add_nbs->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and filter monitor->workup Reaction Complete wash Aqueous Washes: - Na2S2O3 - NaHCO3 - Brine workup->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_tlc Analyze crude by TLC start->check_tlc extraction_issue Low crude mass: Perform more extractions start->extraction_issue incomplete_reaction Incomplete Reaction: Extend reaction time/increase temp check_tlc->incomplete_reaction Starting material present side_products Multiple Spots: Optimize reaction (use NBS, slow addition) check_tlc->side_products Multiple product spots workup_issue Streaking/Baseline material: Check workup pH (add NaHCO3 wash) check_tlc->workup_issue Polar impurities

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Bromo-1,1-dimethoxypropan-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product After Synthesis

  • Question: My crude this compound product shows multiple spots on the TLC plate after synthesis. What are the likely impurities and how can I remove them?

  • Answer: Common impurities include unreacted starting material (1,1-dimethoxypropan-2-one), over-brominated side products (e.g., di- and tri-brominated ketones), and byproducts from the brominating agent, such as succinimide if N-Bromosuccinimide (NBS) was used.[1] The purification strategy will depend on the nature of these impurities. A typical workup involves washing the organic layer with aqueous solutions to remove water-soluble impurities.[2][3] For less polar impurities, column chromatography is often effective.

Issue 2: Product Decomposition During Column Chromatography

  • Question: I am losing my product during silica gel column chromatography. Why is this happening and what can I do to prevent it?

  • Answer: α-Bromo ketones can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[4] To mitigate this, you can use a deactivated silica gel. This can be prepared by flushing the column with a solvent system containing a small amount of a tertiary amine, such as triethylamine (1-3%), before loading your sample.[4] Alternatively, using a different stationary phase like neutral alumina might be a suitable option.

Issue 3: Difficulty in Removing Succinimide Byproduct

  • Question: After my bromination reaction using NBS, I'm struggling to remove the succinimide byproduct. It co-elutes with my product during chromatography. How can I effectively remove it?

  • Answer: Succinimide has some solubility in water and can be removed with aqueous washes during the workup.[2][3] To enhance its removal, you can perform multiple washes with water or a saturated sodium bicarbonate solution.[2] If succinimide precipitates out of the reaction solvent (e.g., chloroform or carbon tetrachloride), it can be removed by filtration before the aqueous workup.[2] If it persists, a basic wash with dilute NaOH can be used to deprotonate the succinimide, making it more water-soluble.[3] However, be cautious as the product's acetal group could be sensitive to strong bases.

Issue 4: Incomplete Separation of Product from Starting Material by Chromatography

  • Question: My product and the starting material (1,1-dimethoxypropan-2-one) have very similar Rf values, making separation by flash chromatography difficult. What can I do to improve the separation?

  • Answer: For compounds with close Rf values, optimizing the mobile phase is crucial. You can try using a less polar solvent system to increase the separation on the TLC plate, aiming for an Rf of around 0.2-0.3 for your product.[5][6] A gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can also significantly improve separation.[4] Using a longer column or a finer mesh silica gel can also enhance resolution.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • Q1: What are the common methods for synthesizing this compound?

    • A1: The most common methods involve the α-bromination of 1,1-dimethoxypropan-2-one.[7] This can be achieved using elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst, or by using N-Bromosuccinimide (NBS), which is a milder and more selective brominating agent.[7][8]

  • Q2: What are the potential side products in the synthesis of this compound?

    • A2: The primary side products are over-brominated species, such as 3,3-dibromo-1,1-dimethoxypropan-2-one.[1] If using NBS, succinimide is a major byproduct.[2][3] Depending on the reaction conditions, impurities from the degradation of the starting material or product may also be present.

Purification Techniques

  • Q3: What is a recommended general workup procedure after synthesis with NBS?

    • A3: After the reaction is complete, the mixture is typically diluted with an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic phase is then washed sequentially with a reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite) to quench any remaining NBS, followed by saturated sodium bicarbonate solution, water, and finally brine.[2][3] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Q4: Can this compound be purified by distillation?

    • A4: Yes, vacuum distillation can be a suitable purification method, especially for larger quantities, provided the impurities are not too close in boiling point to the product. The boiling point of this compound is reported to be 60-63 °C at 2.0 Torr. Care should be taken as α-bromo ketones can be thermally sensitive.

  • Q5: Is recrystallization a viable purification method for this compound?

    • A5: While α-bromo ketones can sometimes be purified by recrystallization, finding a suitable solvent system can be challenging, especially if the product is an oil at room temperature.[9] A solvent system in which the product is soluble at a higher temperature but sparingly soluble at a lower temperature would be required. It is often a matter of empirical screening of different solvents.

Handling and Storage

  • Q6: Is this compound stable? What are the recommended storage conditions?

    • A6: α-Bromo ketones can be lachrymators and are often sensitive to light, air, and moisture. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₉BrO₃[10]
Molecular Weight197.03 g/mol [10]
Boiling Point60-63 °C @ 2.0 Torr
AppearanceColorless to pale yellow liquid[11]

Table 2: Typical Mobile Phases for Column Chromatography of α-Bromo Ketones

Stationary PhaseMobile Phase System (v/v)Application Notes
Silica GelHexane / Ethyl AcetateA common choice for moderately polar compounds. The ratio is adjusted based on the polarity of the specific α-bromo ketone.
Silica GelDichloromethane / HexaneCan be effective, but dichloromethane may cause columns to run slower.[4]
Silica GelToluene / HexaneToluene can sometimes provide different selectivity compared to ethyl acetate.[9]
Deactivated Silica GelHexane / Ethyl Acetate with 1-3% TriethylamineRecommended if the product is acid-sensitive and shows degradation on standard silica gel.[4]

Experimental Protocols

Protocol 1: General Workup Procedure for NBS Bromination

  • Quenching: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Washes:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted NBS.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Wash with water.

    • Wash with brine to facilitate the separation of the organic and aqueous layers.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel

  • Solvent System Selection: Determine an appropriate mobile phase by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_methods Purification Options Start Crude Product from 1,1-dimethoxypropan-2-one + Brominating Agent Dilute Dilute with Organic Solvent Start->Dilute Wash1 Wash with Na2S2O3 (aq) (if NBS used) Dilute->Wash1 Wash2 Wash with NaHCO3 (aq) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over Na2SO4 Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Method Concentrate->Purify Distill Vacuum Distillation Purify->Distill Thermal Stability? Column Column Chromatography Purify->Column Polar Impurities? Recrystallize Recrystallization (if solid) Purify->Recrystallize Crystalline Product? End Pure this compound Distill->End Column->End Recrystallize->End

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Purification cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Low Purity or Yield Impurity Impurity Presence (TLC/NMR Analysis) Problem->Impurity Check Decomposition Product Decomposition Problem->Decomposition Check PoorSep Poor Separation Problem->PoorSep Check Workup Optimize Aqueous Workup (e.g., extra washes) Impurity->Workup Deactivate Use Deactivated Silica Gel (e.g., with Triethylamine) Decomposition->Deactivate AltPhase Use Alternative Stationary Phase (e.g., Alumina) Decomposition->AltPhase Gradient Implement Gradient Elution PoorSep->Gradient Distill Consider Vacuum Distillation PoorSep->Distill

Caption: Logical troubleshooting guide for purification issues of this compound.

References

Troubleshooting low yields in reactions with 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Bromo-1,1-dimethoxypropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction yield is lower than expected. What are the common causes?

Low yields in reactions with this compound can stem from several factors, primarily related to the stability of the reagent and reaction conditions.

  • Reagent Quality and Storage: this compound is sensitive to moisture, light, and elevated temperatures. Improper storage can lead to degradation. It is recommended to store the reagent under an inert atmosphere (e.g., argon) at low temperatures (-20°C) in a light-protected container.

  • Reaction pH: The compound's stability is highly dependent on the pH of the reaction medium.[1]

    • Acidic Conditions: The dimethoxy acetal is susceptible to hydrolysis under acidic conditions, which unmasks the aldehyde functionality. This can lead to unintended side reactions if not desired.

    • Basic Conditions: Strong bases can promote elimination reactions or the Favorskii rearrangement, leading to byproducts. The use of milder bases is often recommended.

  • Reaction Temperature: Exothermic reactions can lead to localized heating, which may degrade the reactant or products. Maintaining proper temperature control is crucial.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the stability of both reactants and intermediates. Protic solvents may participate in side reactions, while aprotic solvents are generally preferred for many applications.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Reaction Yield check_reagent Verify Reagent Quality (Purity, Storage Conditions) start->check_reagent check_conditions Review Reaction Conditions (pH, Temperature, Solvent) check_reagent->check_conditions Reagent OK optimize Systematically Optimize Conditions check_reagent->optimize Reagent Degraded side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions Appear Correct check_conditions->optimize Conditions Suboptimal side_reactions->optimize Side Products Identified end Improved Yield optimize->end

Caption: A logical workflow for troubleshooting low reaction yields.

2. I am observing unexpected byproducts in my reaction. What could they be?

The multifunctional nature of this compound can give rise to several side products depending on the reaction conditions.

  • Hydrolysis Product: Under acidic conditions, the acetal can hydrolyze to form 3-bromo-2-oxopropanal.

  • Favorskii Rearrangement Products: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives. For instance, with an alkoxide base, this could lead to the formation of a methyl ester.

  • Elimination Products: Strong, non-nucleophilic bases can promote the elimination of HBr to form an α,β-unsaturated ketone.

  • Over-alkylation: If the nucleophile or the product of the initial reaction can react further with this compound, multiple additions can occur.

3. How can I optimize the reaction conditions for the synthesis of 2-aminothiazoles (Hantzsch Synthesis)?

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea derivative. The yield of this reaction can be influenced by several parameters.

ParameterRecommendationRationale
Solvent Ethanol, DMFThese solvents are effective at dissolving both the α-bromo ketone and the thiourea.
Base Triethylamine, Sodium CarbonateA mild base is often used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[2]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the specific thiourea derivative. Starting at room temperature and gradually increasing the temperature is a good strategy.
Stoichiometry Near 1:1 ratio of reactantsUsing a slight excess of the thiourea can sometimes improve yields.

Table 1: General recommendations for optimizing Hantzsch thiazole synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminothiazole Derivatives

This protocol is a representative example of a Hantzsch thiazole synthesis using this compound.

  • To a solution of the appropriate thiourea derivative (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The mixture is then heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Signaling Pathways and Reaction Mechanisms

Hantzsch Thiazole Synthesis Pathway

The reaction between this compound and a thiourea derivative proceeds through a well-established mechanism to form a 2-aminothiazole.

hantzsch_synthesis reactant1 This compound intermediate1 Thiouronium Intermediate reactant1->intermediate1 reactant2 Thiourea Derivative reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole Derivative intermediate2->product Dehydration

Caption: The reaction pathway for the Hantzsch thiazole synthesis.

Favorskii Rearrangement Pathway

Under basic conditions, this compound can undergo a Favorskii rearrangement.

favorskii_rearrangement start This compound enolate Enolate Formation start->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., by RO⁻) cyclopropanone->attack rearranged_product Carboxylic Acid Derivative attack->rearranged_product Ring Opening

References

Navigating the Energetic Landscape of 3-Bromo-1,1-dimethoxypropan-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of reactions involving 3-Bromo-1,1-dimethoxypropan-2-one. As a versatile α-haloketone, this compound is a valuable building block in organic synthesis, but its reactivity necessitates careful management of reaction conditions to ensure safety and optimal outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the handling and reaction of this compound, focusing on the management of exothermic events.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound exothermic?

A1: The primary reactive sites in this compound are the carbon-bromine bond and the carbonyl group. Nucleophilic substitution at the α-carbon and the Favorskii rearrangement are two common, often exothermic, transformations. The formation of new, more stable bonds releases energy in the form of heat.

Q2: What are the primary types of exothermic reactions I can expect with this compound?

A2: You can primarily expect two classes of exothermic reactions:

  • Nucleophilic Substitution (SN2): A nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. This is a common pathway for introducing new functional groups.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can rearrange to form carboxylic acid derivatives, often through a cyclopropanone intermediate. This reaction can be highly exothermic.

Q3: How can I visually identify a runaway reaction?

A3: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, unexpected changes in color or viscosity, vigorous gas evolution, and boiling of the solvent even with cooling applied.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike 1. Addition rate of reagent is too fast.2. Inadequate cooling.3. Incorrect solvent with a low boiling point.4. Higher than expected reactant concentration.1. Immediately stop the addition of reagents.2. Increase cooling capacity (e.g., switch to a colder bath like dry ice/acetone).3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.4. For future experiments, reduce the rate of addition and/or dilute the reactants.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Low initial reaction temperature leading to accumulation of unreacted reagents.2. Presence of an inhibitor or impurity in the starting materials.1. Ensure the reaction has initiated (e.g., via in-situ monitoring) before adding the bulk of the reagent.2. Consider adding a small portion of the reagent and waiting for a slight temperature increase before proceeding.3. Purify starting materials if impurities are suspected.
Formation of Unexpected Byproducts 1. Poor temperature control leading to side reactions.2. Incorrect stoichiometry or choice of base/nucleophile.1. Implement stricter temperature control throughout the reaction.2. Carefully review the reaction mechanism and stoichiometry. The Favorskii rearrangement can compete with simple nucleophilic substitution depending on the base and substrate.
Localized Hotspots in the Reaction Vessel Inefficient stirring leading to poor heat dissipation.1. Use a more powerful overhead stirrer for viscous reactions.2. Ensure the stirring vortex is adequate to mix the entire reaction volume.

Quantitative Data on Reaction Exothermicity

While specific calorimetric data for this compound is not widely published, the following table provides estimated enthalpy values for analogous reactions to guide experimental design. These values highlight the potential for significant heat release.

Reaction Type Model Reaction Estimated Enthalpy of Reaction (ΔH) Potential Hazard Level
Nucleophilic Substitution (SN2) 2-Bromopropiophenone with Piperidine-80 to -120 kJ/molModerate to High
Favorskii Rearrangement α-chlorocyclohexanone with Sodium Methoxide-100 to -150 kJ/molHigh

Note: These are estimates. The actual exothermicity will depend on the specific reactants, solvent, and concentration. It is crucial to perform a thorough safety assessment before any scale-up.

Experimental Protocols

The following are detailed protocols for two common exothermic reactions of this compound. Strict adherence to safety precautions is mandatory.

Protocol 1: Nucleophilic Substitution with Piperidine

This protocol describes the SN2 reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer

  • Ice-water bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of piperidine (1.1 eq) in anhydrous THF to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Favorskii Rearrangement with Sodium Methoxide

This protocol details the Favorskii rearrangement of this compound using sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer

  • Ice-water bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.

  • Cool the methanolic NaOMe solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol.

  • Slowly add the solution of the bromo-ketone to the cooled NaOMe solution dropwise, maintaining the internal temperature below 5 °C.

  • After complete addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C.

  • Carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash chromatography.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and decision-making processes for managing exothermic reactions.

ExothermManagementWorkflow cluster_prep Preparation cluster_execution Execution cluster_response Response to Exotherm cluster_completion Completion start Start: Plan Reaction safety Conduct Safety Review start->safety reagents Prepare Reagents & Equipment safety->reagents setup Assemble Apparatus reagents->setup cool Cool Reaction Vessel setup->cool add Slow Reagent Addition cool->add monitor Monitor Temperature add->monitor check_temp Temp > Setpoint? monitor->check_temp workup Work-up & Isolation monitor->workup Reaction Complete check_temp->monitor No stop_add Stop Addition check_temp->stop_add Yes cool_further Increase Cooling stop_add->cool_further dilute Dilute (if safe) cool_further->dilute dilute->monitor end End: Product Obtained workup->end

Caption: Workflow for managing exothermic reactions.

ReactionPathwayDecision cluster_conditions Reaction Conditions cluster_products Primary Product start This compound base Base Present? start->base sn2_product Nucleophilic Substitution Product base->sn2_product No (Nucleophile only) favorskii_product Favorskii Rearrangement Product base->favorskii_product Yes (e.g., Alkoxide)

Caption: Decision tree for predicting reaction pathways.

Improving the selectivity of 3-Bromo-1,1-dimethoxypropan-2-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1,1-dimethoxypropan-2-one. The information is designed to help improve the selectivity of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a multifunctional compound featuring three key reactive sites:

  • α-Carbon: The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack (SN2 reaction).

  • Carbonyl Carbon: The ketone group can be attacked by nucleophiles.

  • α'-Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be abstracted by a base to form an enolate.[1]

The interplay between these sites dictates the reaction outcome.

Q2: What are the main competing reaction pathways I should be aware of?

A2: The two primary competing reaction pathways are:

  • Nucleophilic Substitution (SN2): A direct displacement of the bromide ion by a nucleophile at the α-carbon. This is often the desired pathway for introducing new functional groups.

  • Favorskii Rearrangement: Under basic conditions, enolate formation can lead to an intramolecular cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester or amide). This is a common side reaction when using strong bases.

Q3: How can I favor Nucleophilic Substitution over the Favorskii Rearrangement?

A3: To promote the desired SN2 pathway, consider the following conditions:

  • Base Selection: Use a weak, non-nucleophilic base or a salt of the nucleophile (e.g., the sodium salt of a thiol). Strong, hindered bases can favor enolate formation and the subsequent Favorskii rearrangement.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetone are known to accelerate SN2 reactions. They solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

  • Temperature: Lower reaction temperatures generally favor the kinetic SN2 product over the thermodynamically favored rearrangement product.

Q4: I am observing the formation of di- and tri-brominated byproducts during the synthesis of this compound. How can I prevent this?

A4: Over-bromination can be a significant issue. To improve the selectivity for the mono-brominated product:

  • Use a milder brominating agent: N-Bromosuccinimide (NBS) is a more selective alternative to elemental bromine (Br₂) for α-bromination of ketones.[1]

  • Control stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent.

  • Reaction conditions: The reaction can be performed in a suitable solvent to manage the reaction rate and selectivity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired nucleophilic substitution product. 1. Favorskii rearrangement is the dominant pathway. 2. The nucleophile is not sufficiently reactive. 3. Decomposition of the starting material.1. Use a weaker base or a salt of the nucleophile. Switch to a polar aprotic solvent (e.g., DMF, DMSO). Lower the reaction temperature. 2. Consider using a more potent nucleophile or a catalyst to enhance its reactivity. 3. Ensure the reaction is performed under neutral or mildly basic conditions to avoid hydrolysis of the acetal group. Store the reagent in a cool, dry place.
Formation of a rearranged product (e.g., an ester or amide). The reaction conditions favor the Favorskii rearrangement.This is likely due to the use of a strong base. Switch to a weaker, non-nucleophilic base. If the nucleophile is also the base (e.g., an alkoxide), consider using a salt of the nucleophile with a non-nucleophilic counterion.
Multiple products are observed in the reaction mixture. 1. Lack of selectivity between nucleophilic substitution and rearrangement. 2. The nucleophile is reacting at multiple sites. 3. Side reactions such as elimination.1. Optimize the reaction conditions (base, solvent, temperature) as described above to favor one pathway. 2. If the nucleophile has multiple reactive sites, consider using a protecting group strategy. 3. Use a non-basic nucleophile if possible, or carefully control the basicity of the reaction medium.
The acetal group is being cleaved during the reaction. The reaction conditions are too acidic.This compound is sensitive to acid. Ensure the reaction is performed under neutral or basic conditions. If an acidic workup is required, perform it at low temperatures and for a short duration.

Experimental Protocols

Selective Nucleophilic Substitution: Synthesis of a Thioether Derivative

This protocol is a general guideline for the selective SN2 reaction with a thiol nucleophile.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiophenol (1.0 eq.) in DMF, add potassium carbonate (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq.) in DMF dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hantzsch Thiazole Synthesis

This protocol provides a general method for the synthesis of 2-aminothiazoles.

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux (approximately 78 °C) for 2-3 hours.

  • Monitor the reaction by TLC. The formation of a new, more polar spot should be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Data Presentation

The selectivity of reactions with this compound is highly dependent on the reaction conditions. The following table summarizes the expected qualitative outcomes based on general principles of organic reactivity.

Reaction Condition Favors Nucleophilic Substitution (SN2) Favors Favorskii Rearrangement Rationale
Base Weak, non-nucleophilic bases (e.g., K₂CO₃, NaHCO₃)Strong, non-nucleophilic bases (e.g., NaH, t-BuOK)Weak bases are not strong enough to efficiently deprotonate the α'-carbon, thus disfavoring enolate formation. Strong bases readily form the enolate, initiating the Favorskii pathway.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Polar protic (e.g., Ethanol, Methanol) can facilitate both pathways, but the basicity of the medium is more critical.Polar aprotic solvents enhance the nucleophilicity of the anionic nucleophile by solvating the counter-cation, accelerating the bimolecular SN2 reaction.
Temperature Low Temperature (e.g., 0 °C to room temp)Higher TemperatureThe SN2 reaction generally has a lower activation energy and is kinetically favored at lower temperatures.
Nucleophile Strong, non-basic nucleophiles (e.g., R-S⁻, CN⁻, N₃⁻)Nucleophiles that are also strong bases (e.g., RO⁻, R₂N⁻)Strong, non-basic nucleophiles will preferentially attack the electrophilic α-carbon. Strongly basic nucleophiles can also act as bases to promote enolate formation.

Visualizations

Reaction_Pathways cluster_sn2 Nucleophilic Substitution (SN2) cluster_favorskii Favorskii Rearrangement reagent This compound sn2_product Substitution Product reagent->sn2_product Weak Base, Polar Aprotic Solvent enolate Enolate Intermediate reagent->enolate Strong Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 favorskii_product Rearranged Product cyclopropanone->favorskii_product Nucleophilic Attack & Ring Opening Troubleshooting_Workflow start Low Yield of Desired Product check_side_products Analyze Reaction Mixture (TLC, NMR) start->check_side_products rearranged_product Rearranged Product Observed check_side_products->rearranged_product Yes no_rearrangement No Rearrangement, Low Conversion check_side_products->no_rearrangement No adjust_base Use Weaker Base (e.g., K2CO3) rearranged_product->adjust_base increase_nucleophilicity Increase Nucleophile Reactivity/Concentration no_rearrangement->increase_nucleophilicity adjust_solvent Switch to Polar Aprotic Solvent (e.g., DMF) adjust_base->adjust_solvent adjust_temp Lower Reaction Temperature adjust_solvent->adjust_temp check_starting_material Verify Starting Material Purity increase_nucleophilicity->check_starting_material

References

Stability issues of 3-Bromo-1,1-dimethoxypropan-2-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 3-Bromo-1,1-dimethoxypropan-2-one during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon). 2. Assess Purity: Before use, it is advisable to check the purity of the compound using techniques like NMR or HPLC. 3. Use Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened vial of the compound.
Discoloration of the compound (e.g., yellowing). Potential decomposition, possibly due to exposure to light or air.1. Minimize Exposure: Protect the compound from light by using amber vials and working in a fume hood with the sash lowered to minimize air exposure.[1] 2. Inert Atmosphere: Handle the compound under an inert atmosphere to prevent oxidation.
Low reactivity in nucleophilic substitution reactions. The compound may have degraded, reducing the concentration of the active α-bromo ketone. The presence of moisture can also lead to hydrolysis.1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and perform reactions under a dry, inert atmosphere. 2. Confirm Purity: As mentioned above, confirm the purity of the starting material.
Formation of acidic byproducts in the reaction mixture. Hydrolysis of the acetal group in the presence of acidic conditions, or liberation of HBr upon decomposition.[1]1. Control pH: Avoid acidic conditions. If pH control is necessary, use a non-nucleophilic, mild base. 2. Buffer Reactions: In sensitive reactions, consider the use of a suitable buffer system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to store it at -20°C in a tightly sealed, amber glass vial under an inert atmosphere, such as argon.[1] This minimizes exposure to moisture, air, and light, which can all contribute to its degradation.

Q2: What are the main factors that cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are:

  • Acidic Conditions: The dimethoxy acetal group is susceptible to hydrolysis under acidic conditions, which can unmask the aldehyde functionality and lead to further reactions.

  • Light: Exposure to light can promote the cleavage of the carbon-bromine bond.[1]

  • Strong Bases: Strong bases can induce elimination reactions.[1]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition.

  • Moisture and Air: The presence of moisture can facilitate hydrolysis, and oxygen in the air can potentially lead to oxidative degradation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation product analysis for this compound is not widely published, based on the reactivity of its functional groups (an α-bromo ketone and a dimethyl acetal), the following degradation pathways and products are plausible:

  • Hydrolysis: Under acidic conditions, the dimethyl acetal can hydrolyze to form 3-bromo-2-oxopropanal.

  • Elimination: In the presence of a base, elimination of HBr can occur to yield 1,1-dimethoxyprop-1-en-2-one.

  • Nucleophilic Substitution: If nucleophiles (including water) are present, the bromine atom can be displaced to form 3-hydroxy-1,1-dimethoxypropan-2-one or other substitution products.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of the compound can be monitored by periodically assessing its purity using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to detect the presence of impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile degradation products.

Q5: Are there any incompatible materials I should be aware of when working with this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these materials should be avoided to prevent vigorous reactions and decomposition.

Experimental Protocols

Protocol for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and to separate it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to ensure the separation of potential degradation products with varying polarities.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Example Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or scan with PDA to determine the optimal wavelength)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Forced Degradation Samples: To generate potential degradation products and validate the stability-indicating nature of the method, subject the compound to stress conditions:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in acetonitrile/water and heat at 60°C for a specified time.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in acetonitrile/water and heat at 60°C for a specified time.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide in acetonitrile/water at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light.

5. Method Validation:

  • The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for Stability Issues A Inconsistent Experimental Results B Check Storage Conditions (-20°C, Dark, Inert Gas) A->B C Assess Purity of Starting Material (e.g., HPLC, NMR) A->C D Review Experimental Protocol A->D E Improper Storage B->E F Degraded Material C->F G Protocol Issue D->G E->C No H Use Fresh, Properly Stored Compound E->H Yes F->D No I Purify Compound or Use New Batch F->I Yes G->A No, Re-evaluate J Modify Protocol (e.g., Anhydrous Conditions, pH control) G->J Yes

Caption: A flowchart outlining the steps to troubleshoot inconsistent experimental outcomes potentially caused by the instability of this compound.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_0 Starting Material cluster_1 Degradation Conditions cluster_2 Potential Degradation Products A This compound B Acidic Conditions (H₂O) A->B C Basic Conditions A->C D Nucleophilic Attack (e.g., H₂O) A->D E 3-Bromo-2-oxopropanal (Hydrolysis Product) B->E F 1,1-Dimethoxyprop-1-en-2-one (Elimination Product) C->F G 3-Hydroxy-1,1-dimethoxypropan-2-one (Substitution Product) D->G

Caption: A diagram illustrating the potential degradation pathways of this compound under different conditions.

References

Technical Support Center: Monitoring 3-Bromo-1,1-dimethoxypropan-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving 3-Bromo-1,1-dimethoxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring reactions with this compound?

The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For quick, qualitative progress checks, Thin-Layer Chromatography (TLC) is also widely used.[3]

Q2: What are the main stability concerns for this compound and its derivatives?

This compound has two key reactive sites. The acetal group is sensitive to acidic conditions and can hydrolyze.[1] The α-bromo ketone moiety is susceptible to reactions under basic conditions, such as substitution or elimination.[1] It is crucial to control the pH and temperature of your reaction and storage conditions.

Q3: Which functional groups are most important to monitor via Infrared (IR) Spectroscopy?

When monitoring reactions, look for changes in the characteristic absorption frequencies of the key functional groups. The most significant are the ketone (C=O) stretch, the acetal/ether (C-O) stretch, and the alkyl halide (C-Br) stretch.[1]

Q4: Can I use NMR to monitor the reaction kinetics in real-time?

Yes, NMR is a powerful, non-invasive tool for monitoring chemical reactions to determine product formation and kinetics.[2] A series of 1D ¹H NMR spectra can be acquired at regular time intervals to track the disappearance of starting material signals and the appearance of product signals.[2]

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows multiple unexpected peaks. How can I identify their source?

Answer: Unexpected peaks in your HPLC chromatogram can originate from several sources. Follow this diagnostic workflow:

  • Analyze the Starting Material: Run a sample of your starting this compound. Any peaks present here are impurities.

  • Consider Side Reactions: The molecule's structure allows for several potential side reactions:

    • Hydrolysis: Under acidic conditions, the dimethoxy acetal can hydrolyze to the corresponding aldehyde.

    • Elimination: Basic conditions may promote the elimination of HBr.

    • Over-reaction: If the synthesis of the starting material involved bromination, di- and tri-brominated byproducts might be present.[1]

  • Use Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify their molecular weights and fragmentation patterns, which can help elucidate their structures.

  • Check for Degradation: The compound or product may be degrading on the column. Try altering the mobile phase (e.g., buffering) or using a different column chemistry.

G Troubleshooting Workflow: Unexpected HPLC Peaks cluster_checks Initial Checks cluster_analysis Peak Identification cluster_outcomes Potential Sources start Unexpected Peaks in HPLC check_sm Analyze Starting Material (SM) start->check_sm check_blank Run a Solvent Blank start->check_blank side_reactions Hypothesize Side Reactions (e.g., Hydrolysis, Elimination) start->side_reactions degradation Check for On-Column Degradation start->degradation impurity SM Impurity check_sm->impurity solvent_peak Solvent Impurity check_blank->solvent_peak lcms Analyze with LC-MS side_reactions->lcms side_product Side Product lcms->side_product degradation_product Degradation Product degradation->degradation_product

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Problem 2: My reaction is not proceeding to completion according to TLC or NMR analysis. What are the common causes?

Answer: An incomplete reaction can be due to several factors related to reagents, conditions, or the reaction setup itself.

  • Reagent Quality:

    • Verify the purity of your this compound and other reagents.

    • If using a base or acid catalyst, ensure it is fresh and has the correct concentration.

    • Ensure your solvents are anhydrous if the reaction is moisture-sensitive.

  • Reaction Conditions:

    • Temperature: Some reactions require heating to overcome the activation energy. Conversely, exothermic reactions may need cooling to prevent side reactions.

    • Concentration: The rate of bimolecular reactions depends on the concentration of both reactants.[1] Ensure your concentrations are appropriate.

    • Stirring: Inefficient stirring can lead to a heterogeneous mixture and slow reaction rates.

  • Equilibrium: The reaction may be reversible and have reached equilibrium. Consider using Le Chatelier's principle to drive the reaction forward (e.g., by removing a byproduct).

Problem 3: My NMR spectrum is very complex and difficult to interpret after the reaction.

Answer: A complex NMR spectrum usually indicates a mixture of compounds.

  • Simplify the Mixture: First, attempt to purify a small sample of your crude product using flash chromatography or preparative TLC to isolate the main components. Analyzing pure fractions will simplify interpretation.

  • Use 2D NMR Techniques: If purification is difficult, 2D NMR can help resolve overlapping signals and establish structural connectivity.[1]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • Compare with Starting Material: Always compare the crude reaction spectrum with the spectrum of your starting material to identify unreacted components.

Data Presentation

Table 1: Typical Reverse-Phase HPLC Parameters

Parameter Setting Rationale
Column C18, 3-5 µm particle size A nonpolar stationary phase suitable for separating the moderately polar analyte from polar/nonpolar impurities.[1]
Mobile Phase Acetonitrile and Water Gradient A polar mobile phase, often used in reverse-phase HPLC. A gradient allows for the elution of compounds with a range of polarities.[1][4]
Detector UV Detector (e.g., 210-254 nm) The ketone functional group contains a chromophore that absorbs UV light, allowing for detection.[1]
Flow Rate 0.5 - 1.5 mL/min Standard flow rate for analytical HPLC, providing good separation efficiency.

| Modifier | Formic Acid (0.1%) | For Mass-Spec (MS) compatible applications, formic acid is used instead of non-volatile acids like phosphoric acid.[4] |

Table 2: Characteristic IR Absorption Frequencies [1]

Functional Group Bond Predicted Wavenumber (cm⁻¹) Intensity
Ketone C=O Stretch ~1715 Strong, Sharp
Acetal/Ether C-O Stretch 1050-1200 Strong

| Alkyl Halide | C-Br Stretch | 500-700 | Medium-Weak |

Experimental Protocols

Protocol 1: General Method for Reaction Monitoring by HPLC

  • Prepare a Calibration Standard: Dissolve a known amount of the starting material (this compound) in the mobile phase to create a stock solution.

  • Initial Sample (T=0): Immediately after adding all reagents to the reaction vessel, withdraw a small aliquot (e.g., 10-50 µL).

  • Quench and Dilute: Quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction. Dilute it to a concentration appropriate for HPLC analysis.

  • Inject and Analyze: Inject the diluted sample into the HPLC system. Record the peak area of the starting material.

  • Time-Point Sampling: Repeat steps 2-4 at regular intervals (e.g., every 30-60 minutes) throughout the reaction.

  • Data Analysis: Plot the peak area of the starting material versus time to monitor its consumption. The appearance and growth of new peaks will indicate product formation.

G cluster_reaction Reaction Vessel cluster_sampling Sampling & Prep cluster_analysis Analysis reaction Start Reaction (T=0) aliquot Withdraw Aliquot reaction->aliquot monitoring Reaction in Progress monitoring->aliquot Repeat at intervals quench Quench & Dilute aliquot->quench hplc Inject into HPLC quench->hplc data Analyze Chromatogram hplc->data data->monitoring Monitor Progress

Caption: General experimental workflow for reaction monitoring by HPLC.

Protocol 2: Standard Protocol for GC-MS Analysis

Given that this compound is volatile, GC-MS is an excellent technique for monitoring its reactions.[1]

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench and dilute it in a volatile solvent suitable for GC, such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without degradation (e.g., 250 °C).

    • Column: Use a standard nonpolar or moderately polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • MS Method:

    • Ionization: Use standard Electron Impact (EI) ionization.

    • Mass Range: Scan a mass range appropriate for the expected products (e.g., 50-400 m/z).

  • Analysis: Monitor the disappearance of the peak corresponding to the starting material and the appearance of product peaks. The mass spectrum of each peak can be used to confirm the identity of the components.

References

Impact of solvent choice on 3-Bromo-1,1-dimethoxypropan-2-one reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1,1-dimethoxypropan-2-one. The information focuses on the impact of solvent choice on the reactivity of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound is an α-haloketone and typically undergoes two main reaction pathways:

  • Nucleophilic Substitution (SN2): The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This is a common method for introducing various functional groups at the α-position of the ketone.[1]

  • Favorskii Rearrangement: In the presence of a base, this compound can undergo a rearrangement to form a cyclopropanone intermediate, which is then opened by a nucleophile to yield carboxylic acid derivatives (e.g., esters or amides).

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent plays a critical role in determining the predominant reaction pathway and the overall success of the reaction. The polarity and proticity of the solvent are key factors. Solvents are generally classified as polar protic, polar aprotic, and nonpolar. For reactions involving charged nucleophiles, polar solvents are necessary to facilitate dissolution.

Q3: Which type of solvent is best for SN2 reactions with this compound?

A3: Polar aprotic solvents are generally the best choice for SN2 reactions. These solvents can dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate. In contrast, polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.

Q4: What are the common side reactions to be aware of when using this compound?

A4: A common side reaction is elimination (dehydrobromination) to form an α,β-unsaturated ketone. This is more likely to occur in the presence of a strong, sterically hindered base. The choice of a non-hindered nucleophile and careful control of reaction conditions can minimize this side reaction. Over-bromination to form di- and tri-brominated byproducts can also occur during the synthesis of this compound if the reaction conditions are not carefully controlled.[1]

Troubleshooting Guides

Problem 1: Low yield in a nucleophilic substitution (SN2) reaction.

Possible Cause Suggested Solution
Incorrect Solvent Choice: Using a polar protic solvent (e.g., methanol, ethanol, water).Switch to a polar aprotic solvent such as Acetone, DMF (Dimethylformamide), or DMSO (Dimethyl sulfoxide) to enhance the nucleophilicity of your reagent.
Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide efficiently.Consider using a more potent nucleophile or converting the existing one to its conjugate base.
Steric Hindrance: The nucleophile or substrate may be too sterically hindered for an efficient SN2 reaction.While this compound is not highly hindered, ensure your nucleophile is not excessively bulky.
Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring for the formation of side products.
Competing Elimination Reaction: The base/nucleophile is promoting elimination.Use a less sterically hindered and more nucleophilic reagent. Lowering the reaction temperature can also favor substitution over elimination.

Problem 2: Unexpected product formation, possibly from a Favorskii rearrangement.

Possible Cause Suggested Solution
Basic Reaction Conditions: The nucleophile used is also a strong base, leading to the formation of an enolate and subsequent rearrangement.If a simple substitution is desired, use a non-basic nucleophile or its salt (e.g., sodium azide instead of ammonia for amine introduction). If the rearrangement is the goal, optimize the base and solvent system.
Solvent-Dependent Product Distribution: The solvent can influence the ring-opening of the cyclopropanone intermediate in a Favorskii rearrangement.The product ratio can be altered by changing the solvent. For example, the reaction in an alcohol solvent will yield an ester.

Data Presentation

The following table summarizes the expected qualitative impact of solvent choice on the two primary reaction pathways of this compound.

Solvent Type Examples Effect on SN2 Reactions Effect on Favorskii Rearrangement Primary Side Reactions
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileFavored: High reaction rates due to "naked," highly reactive nucleophiles.Often Favored: Good for enolate formation.Minimal, if conditions are optimized.
Polar Protic Water, Methanol, EthanolDisfavored: Slower reaction rates due to solvation of the nucleophile via hydrogen bonding.Possible: The alkoxide formed from the solvent can act as the base/nucleophile, leading to ester formation.Solvolysis (reaction with the solvent).
Nonpolar Hexane, TolueneNot Recommended: Poor solubility of most nucleophilic salts.Not Recommended: Poor solubility of the base and substrate.-

Experimental Protocols

General Protocol for Nucleophilic Substitution (SN2) with an Amine Nucleophile

  • Reagents:

    • This compound

    • Amine nucleophile (2-3 equivalents)

    • Polar aprotic solvent (e.g., Tetrahydrofuran - THF)

    • Optional: A non-nucleophilic base (e.g., triethylamine) to scavenge HBr.

  • Procedure:

    • Dissolve this compound in the chosen polar aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amine nucleophile to the solution. If the amine salt is used, an equivalent of a non-nucleophilic base may be added.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • If the reaction is slow, gentle heating can be applied.

    • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography.

General Protocol for Favorskii Rearrangement using Sodium Methoxide

  • Reagents:

    • This compound

    • Sodium methoxide (NaOMe) in Methanol (CH₃OH)

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium methoxide in methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of this compound in methanol to the cooled sodium methoxide solution with stirring.

    • Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt.

    • Remove the solvent under reduced pressure to obtain the crude ester product.

    • Purify the product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_sn2 S_N2 Pathway cluster_favorskii Favorskii Rearrangement Pathway start_sn2 This compound + Nucleophile solvent_sn2 Choose Polar Aprotic Solvent (e.g., DMF, Acetone) start_sn2->solvent_sn2 reaction_sn2 Reaction at Room Temp (or gentle heating) solvent_sn2->reaction_sn2 workup_sn2 Aqueous Workup & Extraction reaction_sn2->workup_sn2 purification_sn2 Purification (Chromatography) workup_sn2->purification_sn2 product_sn2 Substituted Product purification_sn2->product_sn2 start_favorskii This compound + Base solvent_favorskii Choose Solvent/Base System (e.g., NaOMe in MeOH) start_favorskii->solvent_favorskii reaction_favorskii Reaction at Low Temp, warming to RT solvent_favorskii->reaction_favorskii workup_favorskii Neutralization & Extraction reaction_favorskii->workup_favorskii purification_favorskii Purification (Distillation/Chromatography) workup_favorskii->purification_favorskii product_favorskii Rearranged Ester/Acid Product purification_favorskii->product_favorskii

Caption: General experimental workflows for SN2 and Favorskii rearrangement reactions.

troubleshooting_guide start Low Yield or Unexpected Product q_reaction_type Desired Reaction? start->q_reaction_type sn2_path S_N2 Substitution q_reaction_type->sn2_path S_N2 favorskii_path Favorskii Rearrangement q_reaction_type->favorskii_path Favorskii q_solvent_sn2 Solvent Used? sn2_path->q_solvent_sn2 q_base Base Strength? favorskii_path->q_base protic_solvent Polar Protic q_solvent_sn2->protic_solvent Protic aprotic_solvent Polar Aprotic q_solvent_sn2->aprotic_solvent Aprotic solution_sn2 Switch to Polar Aprotic Solvent (e.g., DMF, Acetone) protic_solvent->solution_sn2 other_issues_sn2 Consider other issues: - Nucleophile strength - Temperature - Steric hindrance aprotic_solvent->other_issues_sn2 strong_base Strong Base q_base->strong_base Strong weak_base Weak/No Base q_base->weak_base Weak/None solution_favorskii Optimize Base/Solvent System strong_base->solution_favorskii unexpected_favorskii Unexpected Rearrangement? weak_base->unexpected_favorskii use_non_basic_nucleophile Use Non-Basic Nucleophile (e.g., NaN3) unexpected_favorskii->use_non_basic_nucleophile Yes

Caption: Troubleshooting logic for reactions with this compound.

References

Technical Support Center: Catalyst Deactivation in 3-Bromo-1,1-dimethoxypropan-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during reactions involving 3-Bromo-1,1-dimethoxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in reactions with this compound?

A1: Reactions involving this compound, an α-halo ketone, often employ acid or base catalysts to facilitate reactions such as nucleophilic substitutions or eliminations.[1][2] Lewis acid catalysts like ZrCl₄, FeCl₃, and AlCl₃ are also utilized to activate the carbonyl group.[3][4] For specific transformations, transition metal catalysts, such as palladium complexes, may be used, particularly in cross-coupling reactions. Biocatalysts, like carbonyl reductases, are employed for stereoselective reductions of the ketone functionality.[5]

Q2: What are the primary causes of catalyst deactivation in these reactions?

A2: Catalyst deactivation can occur through several mechanisms, including:

  • Poisoning: The bromine atom or the oxygen atoms of the methoxy groups in the substrate can act as poisons by strongly binding to the active sites of metal or Lewis acid catalysts.[6][7] Halide ions, in general, are known to poison palladium catalysts.[7]

  • Fouling: Polymeric or oligomeric byproducts can deposit on the catalyst surface, blocking active sites. This is a common issue in acid-catalyzed reactions where side reactions can lead to the formation of high-molecular-weight species.

  • Thermal Degradation (Sintering): At elevated temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[8]

  • Leaching: The active catalytic species may dissolve or be washed away from the support material into the reaction medium.

Q3: Can the substrate, this compound, itself cause catalyst deactivation?

A3: Yes, the substrate can be a source of catalyst poisoning. The lone pairs on the bromine and oxygen atoms can coordinate strongly to Lewis acidic catalyst centers, rendering them inactive for the desired catalytic cycle.[9][10] In the case of palladium catalysts, oxidative addition of the carbon-bromine bond can lead to the formation of stable palladium-bromide species that are difficult to regenerate.[11]

Q4: How can I minimize catalyst deactivation?

A4: To minimize catalyst deactivation, consider the following strategies:

  • Optimize Reaction Conditions: Operate at the lowest effective temperature to reduce thermal degradation and byproduct formation.

  • Purify Reactants and Solvents: Ensure all starting materials and solvents are free from impurities that could act as catalyst poisons.

  • Select a Robust Catalyst: Choose a catalyst that is known to be more resistant to poisoning by halogens or oxygenates. For instance, certain ligands can protect palladium catalysts from deactivation.

  • Control Substrate Addition: In some cases, slow addition of the substrate can maintain a low concentration of potential poisons in the reaction mixture, reducing the rate of catalyst deactivation.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution(s)
Reaction stalls or proceeds very slowly. Catalyst deactivation by poisoning.1. Add a fresh batch of catalyst. 2. If using a Lewis acid, consider using a stronger, less easily poisoned acid. 3. For palladium catalysts, try adding ligands that can stabilize the active species.
Initial reaction rate is high but quickly decreases. Rapid catalyst fouling.1. Lower the reaction temperature to minimize byproduct formation. 2. Improve stirring to enhance mass transfer and prevent localized high concentrations of reactants.
Inconsistent reaction outcomes between batches. Variable levels of impurities in the substrate or solvent.1. Purify the this compound and solvents before use. 2. Implement a strict quality control procedure for all incoming reagents.
Difficulty in recovering an active catalyst post-reaction. Irreversible deactivation or leaching.1. Consider using a heterogeneous catalyst for easier recovery and potential regeneration. 2. If leaching is suspected, analyze the product mixture for traces of the catalyst.

Experimental Protocols

Protocol 1: Regeneration of a Deactivated Lewis Acid Catalyst (e.g., ZrCl₄) by Acid Washing

Objective: To remove poisoning species from a solid Lewis acid catalyst.

Materials:

  • Deactivated Lewis acid catalyst

  • Anhydrous, inert solvent (e.g., dichloromethane)

  • Dilute acid solution (e.g., 0.1 M HCl in diethyl ether)

  • Inert gas (Nitrogen or Argon)

  • Schlenk filtration apparatus

Procedure:

  • Under an inert atmosphere, suspend the deactivated catalyst in the anhydrous, inert solvent.

  • Slowly add the dilute acid solution to the suspension while stirring.

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter the catalyst using the Schlenk filtration apparatus.

  • Wash the catalyst multiple times with the anhydrous, inert solvent to remove any residual acid.

  • Dry the catalyst under high vacuum.

  • Test the activity of the regenerated catalyst in a small-scale trial reaction.

Protocol 2: Activity Test for a Regenerated Catalyst

Objective: To quantify the performance of a regenerated catalyst against a fresh catalyst.

Materials:

  • Regenerated catalyst

  • Fresh catalyst (as a control)

  • This compound

  • Other necessary reactants and solvent for the specific reaction

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • Set up two parallel reactions under identical conditions (temperature, concentration, stirring rate).

  • Charge one reactor with the fresh catalyst and the other with the regenerated catalyst at the same molar loading.

  • Initiate the reactions by adding the this compound.

  • Take aliquots from each reaction at regular time intervals.

  • Analyze the aliquots to determine the conversion of the starting material and the yield of the product.

  • Plot the conversion/yield versus time for both catalysts to compare their activities.

Visualizations

CatalystDeactivationTroubleshooting start Reaction Performance Issue (Slow, Stalled, Incomplete) check_conditions Verify Reaction Conditions (Temp, Purity, Stirring) start->check_conditions catalyst_issue Suspect Catalyst Deactivation check_conditions->catalyst_issue Conditions OK poisoning Poisoning (Substrate, Impurities) catalyst_issue->poisoning fouling Fouling (Byproducts, Polymers) catalyst_issue->fouling thermal Thermal Degradation (Sintering) catalyst_issue->thermal solution_poison Solution: - Purify Reagents - Use Robust Catalyst - Add Ligands poisoning->solution_poison solution_fouling Solution: - Lower Temperature - Improve Mixing fouling->solution_fouling solution_thermal Solution: - Lower Temperature - Optimize Catalyst Support thermal->solution_thermal regenerate Attempt Catalyst Regeneration (e.g., Acid Wash) solution_poison->regenerate solution_fouling->regenerate solution_thermal->regenerate test_activity Test Regenerated Catalyst Activity regenerate->test_activity Regeneration Performed success Activity Restored test_activity->success Positive failure Activity Not Restored (Replace Catalyst) test_activity->failure Negative

Caption: Troubleshooting workflow for catalyst deactivation.

LewisAcidDeactivation active_catalyst Active Lewis Acid (e.g., ZrCl₄) inactive_complex Inactive Catalyst-Substrate Complex [ZrCl₄-Substrate] active_catalyst->inactive_complex Coordination (Poisoning) product Product active_catalyst->product Desired Catalysis substrate This compound substrate->inactive_complex substrate->product

Caption: Lewis acid catalyst deactivation by substrate poisoning.

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1,1-dimethoxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound that I should consider during work-up?

A1: this compound is a bifunctional compound with two key reactive sites that influence work-up procedures:

  • α-Bromo Ketone: This moiety is susceptible to nucleophilic substitution and elimination reactions. Under basic conditions, it can undergo reactions like the Favorskii rearrangement. The bromine atom makes the adjacent proton acidic, which can be a factor in base-sensitive reactions.

  • Dimethyl Acetal: This group is stable under basic and neutral conditions but is sensitive to acid.[1] Acidic work-up conditions can lead to hydrolysis of the acetal to the corresponding aldehyde, which may or may not be the desired outcome.

Therefore, the choice of acidic, basic, or neutral work-up conditions is critical and depends on the desired final product.

Q2: My reaction is complete, but I'm unsure how to quench it. What are the general recommendations?

A2: The quenching procedure depends on the reaction conditions.

  • For reactions run under basic conditions: Neutralize the reaction mixture by adding a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids if the acetal group needs to remain intact.

  • For reactions run under acidic conditions: If the desired product has the acetal group intact, neutralize the acid with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • For reactions with excess this compound: Excess reagent can sometimes be quenched by adding a nucleophilic scavenger, such as a primary or secondary amine, if it doesn't interfere with the product.

Q3: I am performing a nucleophilic substitution on the bromine atom. What is a standard work-up procedure?

A3: A typical work-up for a nucleophilic substitution reaction involves:

  • Quenching: As described in Q2, neutralize the reaction mixture.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product, typically by column chromatography on silica gel.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: Unexpected Hydrolysis of the Dimethyl Acetal Group
Symptom Possible Cause Solution
NMR or Mass Spec data shows the presence of an aldehyde instead of the dimethyl acetal.The work-up conditions were too acidic. This can happen during an acidic quench or even on silica gel during chromatography.- Use a milder acid for quenching, such as saturated NH₄Cl solution. - Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) before extraction. - For column chromatography, consider neutralizing the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
Issue 2: Low Yield of the Desired Product
Symptom Possible Cause Solution
The isolated yield is significantly lower than expected.- Incomplete reaction: The reaction may not have gone to completion. - Side reactions: The α-bromo ketone moiety can undergo side reactions, especially under strongly basic conditions (e.g., Favorskii rearrangement). - Product loss during work-up: The product might be partially soluble in the aqueous layer or volatile.- Monitor the reaction by TLC to ensure completion. - If using a strong base, consider adding it slowly at a low temperature to minimize side reactions. - Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Use a less volatile solvent if product volatility is a concern.
Issue 3: Difficulty in Purifying the Product

| Symptom | Possible Cause | Solution | | :--- | :--- | | Column chromatography does not give a clean separation of the product from starting material or byproducts. | The polarity of the product and impurities are very similar. | - Optimize chromatography conditions: Try a different eluent system with varying polarities. A gradient elution might be effective. - Alternative purification methods: Consider other techniques like preparative TLC, recrystallization, or distillation if the product is thermally stable. |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(dimethoxymethyl)-1H-imidazole

This protocol is a general representation of a Hantzsch-type imidazole synthesis using this compound and guanidine.

Reaction Scheme:

Procedure:

  • To a solution of guanidine hydrochloride (1.2 equivalents) in a suitable solvent like ethanol or DMF, add a base such as sodium ethoxide or sodium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Quantitative Data Summary (Illustrative)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanol78675-85
2Na₂CO₃DMF80860-70

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Visualizations

Workup_Workflow General Work-up Workflow reaction Reaction Mixture quench Quench (e.g., sat. NH4Cl or NaHCO3) reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude Crude Product concentrate->crude purify Purification (e.g., Column Chromatography) crude->purify product Pure Product purify->product

Caption: General work-up procedure flowchart.

Troubleshooting_Logic Troubleshooting Logic for Acetal Hydrolysis start Unexpected Aldehyde Formation? check_quench Was an acidic quench used? start->check_quench Yes check_chromatography Was silica gel chromatography performed? start->check_chromatography No mild_quench Use milder quench (e.g., sat. NaHCO3) check_quench->mild_quench neutralize_silica Neutralize silica gel (e.g., with Et3N in eluent) check_chromatography->neutralize_silica Yes

Caption: Troubleshooting for acetal hydrolysis.

References

Technical Support Center: Purification of 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-1,1-dimethoxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route but typically include:

  • Unreacted Starting Material: 1,1-dimethoxypropan-2-one (also known as pyruvic aldehyde dimethyl acetal).

  • Over-brominated Byproducts: Di- and tri-brominated species at the α-position to the ketone.[1]

  • Brominating Agent Residues: If N-Bromosuccinimide (NBS) is used, residual NBS and its byproduct, succinimide, may be present.

Q2: How can I remove residual N-Bromosuccinimide (NBS) and succinimide after the reaction?

A2: An aqueous workup is typically effective. Washing the crude reaction mixture with water or a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate will quench any unreacted NBS. Succinimide is water-soluble and can be removed by subsequent aqueous washes. A final wash with brine can help to break any emulsions and dry the organic layer.

Q3: What are the recommended purification methods for this compound?

A3: The choice of purification method depends on the impurity profile and the desired final purity. The most common methods are:

  • Fractional Distillation under Reduced Pressure: This is effective for removing less volatile or more volatile impurities. The reported boiling point of this compound is 60-63 °C at 2.0 Torr.[1]

  • Column Chromatography: Silica gel column chromatography can be used to separate the target compound from impurities with different polarities.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a highly effective purification technique.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause Solution
Poor separation of product and impurities. Boiling points of the product and a major impurity are very close.- Use a longer distillation column or a column with higher theoretical plates (e.g., a Vigreux or packed column).- Optimize the vacuum to maximize the boiling point difference.- Consider an alternative purification method like column chromatography.
Product decomposes during distillation. The distillation temperature is too high.- Ensure a high vacuum is achieved to lower the boiling point.- Use a Kugelrohr apparatus for short-path distillation of small quantities to minimize thermal stress.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure efficient stirring throughout the distillation.
Column Chromatography
Problem Possible Cause Solution
Product co-elutes with an impurity. The chosen eluent system does not provide adequate separation.- Perform small-scale TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, petroleum ether/dichloromethane) to find an optimal eluent with a good separation factor (ΔRf > 0.2).- Consider using a less polar or more polar solvent system or a gradient elution.
Product streaks on the TLC plate and column. The compound may be too polar for the chosen eluent or is interacting strongly with the silica gel. The sample may be acidic.- Add a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine if the compound is basic) to the eluent.- Neutralize the crude product with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography if it is acidic.
Low recovery of the product from the column. The product is irreversibly adsorbed onto the silica gel.- Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column.- Flush the column with a more polar solvent after collecting the main fractions to recover any retained product.
Recrystallization
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The solvent is too nonpolar for the compound at the cooling temperature, or the impurity level is too high.- Add a small amount of a miscible, more polar "anti-solvent" dropwise to the warm solution until turbidity persists, then reheat to dissolve and cool slowly.- Try a different solvent system. Good starting points for α-bromo ketones include mixed solvents like hexane/ethyl acetate or pentane/diethyl ether.- First, attempt a preliminary purification by another method (e.g., a quick filtration through a silica plug) to reduce the impurity load.
No crystals form upon cooling. The solution is not supersaturated, or the compound is very soluble in the chosen solvent even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound if available.- Concentrate the solution by evaporating some of the solvent and then cool again.- Place the solution in a colder environment (e.g., an ice bath or freezer).
Poor recovery of the purified product. The chosen solvent is too polar, leading to high solubility of the product at low temperatures.- Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.- Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution for an extended period to maximize crystal formation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Slowly evacuate the system to the desired pressure (e.g., ~2.0 Torr).

    • Begin heating the distillation flask in a heating mantle while stirring.

    • Collect any low-boiling fractions (likely residual solvents or starting materials).

    • Carefully collect the fraction boiling at 60-63 °C at 2.0 Torr.[1]

    • Monitor the purity of the collected fractions by TLC or GC-MS.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Determine a suitable eluent system by TLC analysis. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table provides hypothetical quantitative data for the purification of this compound to illustrate the expected outcomes of the purification methods. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Purification Method Sample Purity by GC-MS (%) Major Impurity (%) Yield (%)
NoneCrude Product851,1-dimethoxypropan-2-one (10%)-
Fractional DistillationPurified Product951,1-dimethoxypropan-2-one (3%)80
Column ChromatographyPurified Product>98Dibrominated byproduct ( <1%)70

Visualization

Logical Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for this compound.

Purification_Workflow Purification Method Selection start Crude Product check_impurities Analyze Impurity Profile (e.g., by GC-MS, TLC) start->check_impurities distillation Fractional Distillation check_impurities->distillation Impurities have significantly different boiling points chromatography Column Chromatography check_impurities->chromatography Impurities have similar boiling points but different polarities recrystallization Recrystallization check_impurities->recrystallization Product is a solid and impurities have different solubilities check_purity Check Purity distillation->check_purity chromatography->check_purity recrystallization->check_purity end_product Pure Product further_purification Further Purification Needed? check_purity->further_purification further_purification->distillation Yes (from Chromatography) further_purification->chromatography Yes (from Distillation/ Recrystallization) further_purification->end_product No

Caption: Decision workflow for purification.

References

Technical Support Center: Troubleshooting Unexpected Products in Reactions with 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 3-Bromo-1,1-dimethoxypropan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unexpected products in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side reactions observed with this compound?

A1: Based on the reactivity of α-halo ketones, the most common unexpected side reactions include Favorskii rearrangement, hydrolysis of the dimethyl acetal, and elimination of hydrogen bromide.[1] The specific side products observed will depend on the reaction conditions, particularly the nature of the nucleophile, the base used, and the solvent.

Q2: I observe a product with a molecular weight corresponding to the loss of HBr from my starting material. What could it be?

A2: The loss of HBr suggests an elimination reaction has occurred, leading to the formation of an α,β-unsaturated ketone: 1,1-dimethoxybut-3-en-2-one. This is more likely to occur in the presence of a strong, non-nucleophilic base.

Q3: My reaction with a nucleophile is sluggish and gives a poor yield of the desired substitution product. What could be the issue?

A3: Several factors could contribute to a sluggish reaction. The nucleophile may not be strong enough, or there could be steric hindrance. Additionally, if the reaction temperature is too low, the activation energy for the substitution may not be reached. Consider using a stronger nucleophile, a more polar aprotic solvent to enhance the nucleophilicity, or increasing the reaction temperature.

Q4: I see a new carbonyl peak in the IR spectrum of my product that is different from the starting material. What could this indicate?

A4: A new carbonyl peak could indicate several possibilities. If it's at a higher wavenumber, it could be part of a strained ring system, such as a cyclopropanone intermediate in a Favorskii rearrangement. If it's at a lower wavenumber and broad, it might suggest the presence of a carboxylic acid or ester, which are potential products of a Favorskii rearrangement. Hydrolysis of the acetal to an aldehyde would also result in a new carbonyl peak.

Troubleshooting Guides

Problem 1: Formation of an Unexpected Ester Product

Symptoms:

  • The major product has a molecular weight different from the expected substitution product.

  • The ¹H NMR spectrum shows a singlet around 3.7 ppm integrating to 3H, and the IR spectrum shows a strong carbonyl absorption around 1735-1750 cm⁻¹.

  • Mass spectrometry suggests an isomer of the expected product.

Potential Cause:

This is characteristic of a Favorskii rearrangement , where the α-halo ketone rearranges in the presence of a base (like an alkoxide) to form a carboxylic acid derivative.[1] In the presence of a methoxide source, this would be a methyl ester.

Workflow for Identification and Resolution:

G cluster_symptoms Symptoms cluster_cause Potential Cause cluster_actions Corrective Actions s1 Unexpected MW in MS cause Favorskii Rearrangement s1->cause s2 Ester carbonyl in IR (~1740 cm⁻¹) s2->cause s3 Singlet at ~3.7 ppm in ¹H NMR s3->cause action1 Use a non-nucleophilic base (e.g., DBU, Proton Sponge) cause->action1 action2 Lower reaction temperature cause->action2 action3 Use an aprotic solvent cause->action3 G cluster_symptoms Symptoms cluster_cause Potential Cause cluster_actions Corrective Actions s1 Aldehyde proton in ¹H NMR (~9.6 ppm) cause Hydrolysis of Dimethyl Acetal s1->cause s2 Aldehyde C-H stretch in IR (~2720 cm⁻¹) s2->cause s3 Reaction in aqueous or acidic media s3->cause action1 Use anhydrous solvents and reagents cause->action1 action2 Perform reaction under neutral or slightly basic conditions cause->action2 action3 Add a non-nucleophilic base to scavenge acid cause->action3 G cluster_symptoms Symptoms cluster_cause Potential Cause cluster_actions Corrective Actions s1 Loss of HBr in MS cause Elimination of HBr s1->cause s2 Vinylic protons in ¹H NMR s2->cause s3 Use of a strong, non-nucleophilic base s3->cause action1 Use a weaker, nucleophilic base cause->action1 action2 Lower reaction temperature cause->action2 action3 Use a protic solvent if SN2 is desired cause->action3

References

Validation & Comparative

A Comparative Guide to 3-Bromo-1,1-dimethoxypropan-2-one and Other α-Bromo Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug discovery, α-bromo ketones stand out as versatile intermediates and potent pharmacophores. Their inherent reactivity, stemming from the juxtaposition of a carbonyl group and a halogenated α-carbon, allows for a diverse range of chemical transformations. This guide provides a detailed comparison of 3-Bromo-1,1-dimethoxypropan-2-one with other common α-bromo ketones, offering insights into their relative performance supported by available experimental data and detailed protocols.

Understanding the Landscape of α-Bromo Ketones

α-Bromo ketones are characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds valuable precursors for the synthesis of a wide array of organic molecules, including heterocycles and complex natural products.[1][2] The reactivity of α-bromo ketones is influenced by the steric and electronic nature of the substituents on the carbonyl group and the α-carbon.

A Closer Look at this compound

This compound is a unique α-bromo ketone that possesses a protected aldehyde functionality in the form of a dimethyl acetal.[1] This bifunctional nature distinguishes it from simpler α-bromo ketones like bromoacetone or α-bromoacetophenone, offering strategic advantages in multistep syntheses.

Structural Features and Physicochemical Properties:

PropertyValue
CAS Number 75271-94-2
Molecular Formula C₅H₉BrO₃
Molecular Weight 197.03 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 60-63 °C at 2.0 Torr
Density 1.465 g/cm³ (Predicted)

Source: PubChem CID 12003567[3]

The presence of the acetal group provides a handle for selective deprotection to unveil a reactive aldehyde, allowing for sequential chemical modifications at different positions of the molecule.

Comparative Performance in Key Chemical Transformations

While direct, side-by-side quantitative comparisons of this compound with other α-bromo ketones are not extensively documented in the readily available literature, a qualitative comparison can be drawn based on their structural differences and the well-established reactivity principles of α-bromo ketones.

Nucleophilic Substitution (SN2) Reactions

The primary mode of reaction for α-bromo ketones is the SN2 displacement of the bromide ion by a nucleophile.[2][4][5] The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to simple alkyl bromides.

General Reactivity Trend: The reactivity in SN2 reactions is generally influenced by steric hindrance at the α-carbon. For instance, bromoacetone (a methyl ketone) would be expected to react faster than α-bromoacetophenone (a phenyl ketone) due to the smaller steric bulk of the methyl group compared to the phenyl group. The reactivity of this compound is anticipated to be comparable to that of bromoacetone, as the dimethoxymethyl group is not directly attached to the reaction center.

Illustrative Kinetic Data for SN2 Reactions of Phenacyl Bromide Derivatives:

The following table presents rate constants for the reaction of substituted phenacyl bromides with thiophenol, illustrating the electronic effects on reactivity. While not a direct comparison with this compound, it provides a quantitative context for the reactivity of α-bromo ketones.

Substituent (X) in X-C₆H₄COCH₂Brk (L mol⁻¹ s⁻¹) at 30°C
4-OCH₃0.138
4-CH₃0.182
H0.251
4-Cl0.398
4-NO₂1.585

Data adapted from kinetic studies of phenacyl bromide derivatives.

As shown in the table, electron-withdrawing groups on the aromatic ring of phenacyl bromide increase the reaction rate, highlighting the electronic influence on the electrophilicity of the α-carbon.

Use in Heterocycle Synthesis

α-Bromo ketones are pivotal starting materials for the synthesis of various heterocyclic systems. For example, the Hantzsch thiazole synthesis involves the reaction of an α-bromo ketone with a thioamide. The bifunctional nature of this compound allows for the synthesis of thiazoles with a masked aldehyde functionality, which can be further elaborated.

experimental_workflow cluster_synthesis Thiazole Synthesis start This compound thioamide Thioamide reaction Hantzsch Thiazole Synthesis product 2-Substituted-4-(dimethoxymethyl)thiazole deprotection Acidic Hydrolysis final_product 2-Substituted-thiazole-4-carbaldehyde

α-Bromo Ketones as Enzyme Inhibitors

The electrophilic nature of the α-carbon in α-bromo ketones makes them effective inhibitors of various enzymes, particularly those with a nucleophilic residue (e.g., cysteine or histidine) in their active site. The inhibitor can form a covalent bond with the enzyme, leading to irreversible inhibition.

CompoundPLAAT2 IC₅₀ (μM)PLAAT3 IC₅₀ (μM)PLAAT4 IC₅₀ (μM)PLAAT5 IC₅₀ (μM)
α-Ketoamide 1 0.630.500.401.0
α-Ketoamide 2 0.790.630.501.3

Data from a study on α-ketoamide inhibitors.[6]

The acetal group in this compound could influence its binding to a target enzyme, potentially offering a different selectivity profile compared to other α-bromo ketones.

signaling_pathway cluster_inhibition Enzyme Inhibition by an α-Bromo Ketone enzyme Enzyme (with Active Site Nucleophile) inhibitor α-Bromo Ketone (e.g., this compound) binding Non-covalent Binding reaction Covalent Adduct Formation inactivated Inactive Enzyme-Inhibitor Complex

Experimental Protocols

General Protocol for Alkylation of a Nucleophile with an α-Bromo Ketone

This protocol describes a general procedure for the SN2 reaction between a nucleophile and an α-bromo ketone, which can be adapted for comparative studies.

Materials:

  • α-Bromo ketone (e.g., this compound, bromoacetone, or α-bromoacetophenone)

  • Nucleophile (e.g., a phenol, thiol, or amine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the nucleophile (1.0 mmol) and base (1.2 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, add the α-bromo ketone (1.1 mmol) at room temperature.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water (20 mL) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired alkylated product.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

For a comparative study, it is crucial to maintain identical reaction conditions (concentration, temperature, and stoichiometry) for each α-bromo ketone. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the reaction rates.

General Protocol for Enzyme Inhibition Assay

This protocol provides a framework for evaluating the inhibitory potential of α-bromo ketones against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • α-Bromo ketone inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the α-bromo ketone inhibitor in the assay buffer.

  • In the wells of a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include control wells with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period to allow for potential covalent modification.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

To compare the potency of different α-bromo ketones, their IC₅₀ values should be determined under identical assay conditions.

Conclusion

This compound presents itself as a valuable and versatile building block in organic synthesis due to its unique combination of an α-bromo ketone and a protected aldehyde. While direct quantitative comparisons with other α-bromo ketones are not extensively available, its reactivity in key transformations such as nucleophilic substitutions and heterocycle synthesis can be inferred from established chemical principles. Its potential as a selective enzyme inhibitor also warrants further investigation. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and unlock the full potential of this and other α-bromo ketones in their research and development endeavors.

References

Unambiguous Structural Confirmation of 3-Bromo-1,1-dimethoxypropan-2-one Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis and development of novel chemical entities, rigorous structural confirmation is paramount. For researchers and professionals in drug development, a comprehensive understanding of the analytical techniques available for the characterization of molecules such as 3-bromo-1,1-dimethoxypropan-2-one and its derivatives is crucial. This guide provides a comparative overview of standard spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of these compounds. Furthermore, it introduces X-ray crystallography as a definitive alternative for absolute structure determination.

To illustrate the spectroscopic changes upon bromination, this guide presents a direct comparison between the experimental data for the precursor, pyruvic aldehyde dimethyl acetal, and the predicted data for this compound.

Spectroscopic Data Comparison

The following tables summarize the experimental spectroscopic data for pyruvic aldehyde dimethyl acetal and the predicted data for this compound. These tables are designed for easy comparison to highlight the expected changes in spectral features upon α-bromination of the ketone.

Table 1: ¹H NMR Data Comparison (Predicted for this compound)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Pyruvic aldehyde dimethyl acetal-CH₃ (keto)~2.2Singlet
-OCH₃~3.3Singlet
-CH(OCH₃)₂~4.8Singlet
This compound (Predicted) -CH₂Br ~4.2 Singlet
-OCH₃ ~3.4 Singlet
-CH(OCH₃)₂ ~4.8 Singlet

Table 2: ¹³C NMR Data Comparison (Predicted for this compound)

CompoundCarbonChemical Shift (δ, ppm)
Pyruvic aldehyde dimethyl acetal-CH₃ (keto)~26
-OCH₃~54
-CH(OCH₃)₂~102
C=O~205
This compound (Predicted) -CH₂Br ~35
-OCH₃ ~55
-CH(OCH₃)₂ ~102
C=O ~200

Table 3: IR Spectroscopy Data Comparison

CompoundFunctional GroupWavenumber (cm⁻¹)
Pyruvic aldehyde dimethyl acetalC=O (Ketone)~1720
C-O (Acetal)~1100-1200
This compound (Predicted) C=O (α-haloketone) ~1735
C-O (Acetal) ~1100-1200
C-Br ~600-700

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Pattern
Pyruvic aldehyde dimethyl acetal118Loss of -OCH₃ (m/z 87), Loss of -CH(OCH₃)₂ (m/z 43)
This compound 196/198 (1:1 ratio) Characteristic isotopic pattern for bromine. α-cleavage leading to fragments from loss of Br, CH₂Br, and OCH₃.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generally applicable to the analysis of small organic molecules like this compound derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Analysis:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative analysis of all carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquids):

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis:

    • Record a background spectrum of the clean, empty salt plates or ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: Typically m/z 40-500.

Alternative Method for Definitive Structure Confirmation

Single-Crystal X-ray Crystallography

For unambiguous determination of the three-dimensional molecular structure, including stereochemistry, single-crystal X-ray crystallography is the gold standard.

  • Principle: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined with high precision.

  • Experimental Protocol:

    • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system, often through slow evaporation, cooling, or vapor diffusion techniques. This is often the most challenging step.

    • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.

    • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model, which is subsequently refined to best fit the experimental data.

Visualizing the Analytical Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the different analytical techniques for comprehensive structural confirmation.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_alternative Definitive Analysis (Optional) cluster_confirmation Structure Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation xray X-ray Crystallography purification->xray Absolute Structure confirmation Confirmed Structure nmr->confirmation ir->confirmation ms->confirmation xray->confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information NMR NMR (¹H, ¹³C, 2D) - Connectivity - Chemical Environment Connectivity Atom Connectivity NMR->Connectivity IR IR - Functional Groups FunctionalGroups Functional Groups IR->FunctionalGroups MS MS - Molecular Weight - Isotopic Pattern - Fragmentation MolecularFormula Molecular Formula MS->MolecularFormula XRAY X-ray Crystallography - 3D Structure - Stereochemistry ThreeDStructure 3D Arrangement XRAY->ThreeDStructure ConfirmedStructure Confirmed Structure Connectivity->ConfirmedStructure FunctionalGroups->ConfirmedStructure MolecularFormula->ConfirmedStructure ThreeDStructure->ConfirmedStructure

Caption: Logical relationship of spectroscopic techniques for structural confirmation.

Kinetic Analysis of 3-Bromo-1,1-dimethoxypropan-2-one: A Comparative Guide to α-Haloketone Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of reactions involving 3-Bromo-1,1-dimethoxypropan-2-one. While specific kinetic data for this compound is not extensively documented in publicly available literature, this report leverages the well-established reactivity patterns of α-haloketones to offer a comprehensive overview. By examining analogous compounds, we can infer the kinetic behavior of this compound and compare its potential reactivity with other key substrates in organic synthesis.

The primary reactions of α-haloketones, such as this compound, include nucleophilic substitution at the α-carbon and the Favorskii rearrangement.[1] The presence of the bromine atom alpha to the carbonyl group makes it a versatile substrate for various synthetic transformations.

Comparative Kinetic Data of α-Haloketones

To contextualize the reactivity of this compound, the following table summarizes kinetic data for the nucleophilic substitution of various α-haloketones. The data illustrates the influence of substituents on the reaction rates. It is generally accepted that halogens alpha to a carbonyl group are more reactive to nucleophilic substitution than in simple halo-alkanes.

α-HaloketoneNucleophileSolventRelative Rate Constant (k_rel)Reference
α-ChloroacetoneI⁻Acetone1Fieser & Fieser, 1967
α-BromoacetoneI⁻Acetone35,000Fieser & Fieser, 1967
Phenacyl chlorideI⁻Acetone1,650Conant et al., 1924
Phenacyl bromideI⁻Acetone132,000Conant et al., 1924

Note: This table presents relative rate constants to illustrate the magnitude of reactivity differences. Specific rate constants are highly dependent on reaction conditions.

Based on these trends, it can be inferred that this compound would exhibit significantly higher reactivity towards nucleophiles compared to its chloro-analogue. The dimethoxy acetal group is not expected to electronically deactivate the α-carbon, thus a high reactivity, similar to other α-bromoketones, is anticipated.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters of reactions involving α-haloketones. These protocols can be adapted for studies on this compound.

Protocol 1: Determination of Reaction Rate by UV-Vis Spectrophotometry

This method is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance profile.

Objective: To measure the rate of nucleophilic substitution of an α-haloketone.

Materials:

  • α-Haloketone (e.g., this compound)

  • Nucleophile (e.g., sodium iodide)

  • Solvent (e.g., acetone, acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the α-haloketone and the nucleophile of known concentrations in the chosen solvent.

  • Determination of λmax: Record the UV-Vis spectrum of the product to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run: a. Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature. b. In a quartz cuvette, mix the α-haloketone and nucleophile solutions. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics. c. Immediately place the cuvette in the spectrophotometer and start recording the absorbance at λmax at regular time intervals.

  • Data Analysis: a. Plot absorbance versus time. b. For a pseudo-first-order reaction, the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) versus time will yield a straight line. c. The pseudo-first-order rate constant (k') is the negative of the slope of this line. d. The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess.

Protocol 2: Monitoring Reaction Kinetics by HPLC

This method is applicable when reactants and products can be separated and quantified by High-Performance Liquid Chromatography.

Objective: To determine the rate of a reaction by monitoring the concentration of the starting material or product over time.

Materials:

  • α-Haloketone

  • Reactants for the desired transformation

  • Solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Thermostatted reaction vessel

  • Syringes and vials

  • Quenching solution (if necessary)

Procedure:

  • Method Development: Develop an HPLC method to separate and quantify the α-haloketone and the expected product(s). This includes selecting the appropriate mobile phase, flow rate, and detection wavelength.

  • Calibration: Prepare standard solutions of the α-haloketone and product at various concentrations to create calibration curves.

  • Kinetic Experiment: a. In a thermostatted reaction vessel, combine the α-haloketone and other reactants. b. At specific time intervals, withdraw an aliquot of the reaction mixture. c. If the reaction is fast, quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent). d. Dilute the aliquot to a suitable concentration and inject it into the HPLC system.

  • Data Analysis: a. Using the calibration curves, determine the concentration of the α-haloketone and/or product at each time point. b. Plot the concentration of the reactant or product as a function of time. c. Apply the appropriate integrated rate law (zero, first, or second order) to the concentration-time data to determine the rate constant.

Reaction Mechanisms and Visualizations

The primary mechanistic pathways for reactions of this compound are nucleophilic substitution (SN2) and the Favorskii rearrangement.

Nucleophilic Substitution (SN2) Pathway

The SN2 reaction involves a bimolecular nucleophilic attack on the α-carbon, leading to the displacement of the bromide ion. The carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

Caption: SN2 mechanism for nucleophilic substitution.

Favorskii Rearrangement Pathway

In the presence of a strong, non-nucleophilic base, α-haloketones with an α'-proton can undergo a Favorskii rearrangement to form a carboxylic acid derivative after ring opening of a cyclopropanone intermediate.

Favorskii_Mechanism start This compound enolate Enolate Formation start->enolate Base (B⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., by OH⁻) cyclopropanone->attack ring_opening Ring Opening attack->ring_opening product Carboxylic Acid Derivative ring_opening->product Protonation

References

A Comparative Guide to Brominating Agents for the Synthesis of 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules, particularly in drug development. The target compound, 3-Bromo-1,1-dimethoxypropan-2-one, is a valuable building block for synthesizing heterocyclic scaffolds like 2-aminoimidazole derivatives.[1] N-Bromosuccinimide (NBS) is a widely recognized reagent for this purpose, prized for its selectivity compared to harsher agents like elemental bromine.[1][2] However, the continual drive for milder conditions, improved yields, and greener protocols necessitates an evaluation of alternative reagents.

This guide provides an objective comparison of various reagents for the α-bromination of 1,1-dimethoxypropan-2-one, with a focus on performance metrics and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Brominating Agents

The selection of a brominating agent is often a trade-off between reactivity, selectivity, cost, and safety. While N-Bromosuccinimide serves as a reliable standard, several alternatives offer distinct advantages, from the high reactivity of elemental bromine to the milder, catalytically-driven approaches.

Reagent/SystemCatalyst/AdditiveSolventTemp. (°C)TimeYield (%)Key Advantages & Disadvantages
N-Bromosuccinimide (NBS) Radical Initiator (AIBN/BPO) or Lewis AcidCCl₄ or THFReflux or RTVariesGood to ExcellentAdvantages: High selectivity, milder than Br₂, solid reagent (easy to handle).[1][2] Disadvantages: Requires initiator or catalyst, potential for radical side reactions.[3]
N-Bromosuccinimide (NBS) Ammonium Acetate (NH₄OAc)CCl₄ (acyclic ketones)80VariesGoodAdvantages: Efficient for acyclic ketones, mild catalytic conditions.[4] Disadvantages: Requires elevated temperature for some substrates.
N-Bromosuccinimide (NBS) Montmorillonite K-10Methanol60-65ShortGoodAdvantages: Reusable catalyst, simple workup, short reaction times.[5] Disadvantages: Heterogeneous catalysis may require optimization.
Elemental Bromine (Br₂) Acid catalyst (e.g., HBr, AcOH)Methanol or other polar solventsVariesVariesGood to ExcellentAdvantages: High reactivity, cost-effective. Disadvantages: Highly corrosive and toxic, generates stoichiometric HBr byproduct, lower selectivity.[1][6][7]
Ammonium Bromide (NH₄Br) Oxone®MethanolRoom TempVariesModerate to ExcellentAdvantages: Environmentally safer (in-situ Br₂ generation), mild conditions, no catalyst required.[8] Disadvantages: Requires a stoichiometric oxidant.
Cupric Bromide (CuBr₂) NoneRefluxing Solvent (e.g., CHCl₃-EtOAc)RefluxVariesVariesAdvantages: Solid reagent, avoids use of elemental bromine.[6] Disadvantages: Stoichiometric copper salts produced as waste.
Pyridinium Hydrobromide Perbromide (PHP) NoneVariesVariesVariesGoodAdvantages: Solid, stable, and less hazardous source of electrophilic bromine.[9] Disadvantages: Higher molecular weight and cost compared to Br₂.
Workflow for Reagent Selection

The choice of brominating agent depends on several factors, including the desired selectivity, reaction conditions, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate reagent for the α-bromination of 1,1-dimethoxypropan-2-one.

G sub Starting Material: 1,1-Dimethoxypropan-2-one crit Primary Consideration? sub->crit nbs N-Bromosuccinimide (NBS) Standard choice for high selectivity. Milder and easier to handle than Br₂. crit->nbs Selectivity & Reliability br2 Elemental Bromine (Br₂) Most reactive and cost-effective. Generates HBr, less selective. crit->br2 Reactivity & Cost cat_sys Catalytic & Green Systems (e.g., NH₄Br/Oxone, NBS/Catalyst) Offer mild conditions and improved safety. crit->cat_sys Mildness & Green Chemistry other Alternative Solid Reagents (e.g., PHP, CuBr₂) Avoid handling liquid Br₂; useful for specific cases. crit->other Handling & Safety

Caption: Decision workflow for selecting a brominating agent.

Experimental Protocols

Detailed methodologies are provided for the synthesis of this compound using N-Bromosuccinimide as the standard, as well as two key alternatives: elemental bromine and the milder ammonium bromide/oxone system.

Protocol 1: Synthesis using N-Bromosuccinimide (Baseline)

This protocol is adapted from general procedures for the α-bromination of ketones using NBS.[1][4]

  • Reaction Setup: To a solution of 1,1-dimethoxypropan-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF) or carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 equivalents).

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Alternatively, for an acid-catalyzed pathway, a catalyst like ammonium acetate can be used.[2][4]

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (e.g., 80 °C for the CCl₄/NH₄OAc system) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4] One documented method suggests reduced temperatures when using THF.[1]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis using Elemental Bromine (High Reactivity Alternative)

This protocol follows the classical acid-catalyzed α-bromination of ketones.[1][7]

  • Reaction Setup: Dissolve 1,1-dimethoxypropan-2-one (1 equivalent) in a suitable solvent such as methanol or acetic acid. Add a catalytic amount of hydrobromic acid (HBr).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add elemental bromine (Br₂) (1 equivalent) dropwise via an addition funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate until the red-brown color of bromine disappears.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 3: Synthesis using Ammonium Bromide and Oxone® (Mild/Green Alternative)

This method provides a safer and more environmentally friendly approach by generating the brominating agent in situ.[8]

  • Reaction Setup: In a round-bottom flask, dissolve 1,1-dimethoxypropan-2-one (1 equivalent) and ammonium bromide (NH₄Br) (1.2 equivalents) in methanol.

  • Reagent Addition: Stir the solution at room temperature and add Oxone® (potassium peroxymonosulfate) (0.6 equivalents) portion-wise over 15-20 minutes.

  • Reaction Conditions: Continue stirring the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress using TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

References

A Comparative Guide to the Potential Biological Activities of 3-Bromo-1,1-dimethoxypropan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of derivatives synthesized specifically from 3-bromo-1,1-dimethoxypropan-2-one is limited in publicly available scientific literature. This guide provides a comparative overview of the potential biological activities of such derivatives based on the known activities of structurally related heterocyclic compounds that can be synthesized from this versatile precursor. The experimental data presented herein is for representative compounds within these classes and should be considered illustrative.

This compound is a valuable bifunctional synthetic building block, possessing both an α-haloketone and an acetal functional group. This unique structure allows for its use in the synthesis of a variety of heterocyclic compounds, which are known to exhibit a wide range of biological activities. This guide focuses on the potential antimicrobial and anticancer properties of two major classes of derivatives accessible from this precursor: thiazoles and imidazoles .

Table 1: Comparative Potential Antimicrobial Activity of Thiazole Derivatives

The following table presents minimum inhibitory concentration (MIC) values for representative substituted thiazole derivatives against various microbial strains. These values indicate the potential antimicrobial efficacy of thiazoles that could be synthesized from this compound. Lower MIC values denote higher potency.

Compound ClassRepresentative DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Substituted Thiazoles 2-(4-Hydroxyphenyl)-benzo[d]thiazoleS. aureus50-75--
2-(4-Hydroxyphenyl)-benzo[d]thiazoleE. coli50-75--
4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1Norfloxacin-
4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1Norfloxacin-
2-(2-pyrazolin-1-yl)-thiazole derivativeS. aureus16-32Ciprofloxacin0.5-4
2-(2-pyrazolin-1-yl)-thiazole derivativeC. albicans32Fluconazole16
Table 2: Comparative Potential Anticancer Activity of Imidazole and Pyrimidine Derivatives

This table summarizes the half-maximal inhibitory concentration (IC50) values for representative substituted imidazole and pyrimidine derivatives against various cancer cell lines. These compounds exemplify the potential cytotoxic activities of derivatives that could be synthesized using this compound. Lower IC50 values indicate greater potency.

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Substituted Imidazoles Quinoline-imidazole-piperidine hybridNCI-H1975 (Lung)0.21--
Benzimidazole-cinnamide derivativeA549 (Lung)0.29--
Benzimidazole sulfonamide derivativeA549 (Lung)0.15--
Imidazole-pyridine hybridBT 474 (Breast)29.16--
Substituted Pyrimidines Thiazolo[3,2-a]pyrimidine derivativePC-3 (Prostate)65.8--
Indazol-pyrimidine derivativeMCF-7 (Breast)1.629Staurosporine8.029
Pyrimidine-2-thione derivativeHCT-116 (Colon)10.72--

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols would be applicable for the evaluation of novel derivatives of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

Synthetic Pathways

The following diagrams illustrate the general synthetic routes to thiazole and imidazole derivatives from an α-bromoketone precursor like this compound.

G cluster_0 Hantzsch Thiazole Synthesis start This compound intermediate Thiazoline Intermediate start->intermediate + thioamide Thioamide thioamide->intermediate thiazole Substituted Thiazole intermediate->thiazole Cyclization & Dehydration

Caption: General workflow for Hantzsch thiazole synthesis.

G cluster_1 Imidazole Synthesis start This compound intermediate Condensation Adduct start->intermediate + amidine Amidine amidine->intermediate imidazole Substituted Imidazole intermediate->imidazole Cyclization

Caption: General workflow for imidazole synthesis from an α-haloketone.

Signaling Pathways

The following diagrams depict potential mechanisms of action for the synthesized derivatives.

Many antimicrobial agents target the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Thiazole derivatives have been shown to interfere with this pathway.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM) lipidI Lipid I Synthesis precursors->lipidI lipidII Lipid II Synthesis lipidI->lipidII translocation Translocation across Membrane lipidII->translocation polymerization Transglycosylation (Polymerization) translocation->polymerization crosslinking Transpeptidation (Cross-linking) polymerization->crosslinking cell_wall Stable Peptidoglycan Cell Wall crosslinking->cell_wall inhibitor Thiazole Derivative inhibitor->polymerization Inhibition inhibitor->crosslinking Inhibition

Caption: Inhibition of bacterial cell wall synthesis by thiazole derivatives.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth. Imidazole derivatives are known to inhibit key kinases in this pathway.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation inhibitor Imidazole Derivative inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by imidazole derivatives.

Benchmarking 3-Bromo-1,1-dimethoxypropan-2-one Against Commercially Available Building Blocks for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of α-Haloketone Building Blocks in the Synthesis of Substituted Imidazoles.

In the realm of medicinal chemistry and drug development, the efficient synthesis of heterocyclic scaffolds is of paramount importance. Among these, the imidazole core is a privileged structure found in numerous pharmaceuticals. The selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of 3-Bromo-1,1-dimethoxypropan-2-one against other commercially available α-haloketone building blocks, focusing on their application in the synthesis of substituted imidazoles.

Introduction to α-Haloketone Building Blocks

α-Haloketones are versatile reagents in organic synthesis, prized for their dual electrophilic sites which allow for the construction of a wide variety of cyclic and acyclic compounds.[1] The presence of a halogen atom alpha to a carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack, while the carbonyl carbon itself is also an electrophilic center. This unique reactivity profile makes them ideal precursors for the synthesis of various heterocycles, including imidazoles, thiazoles, and oxazoles.[1][2]

This guide focuses on the comparative utility of the following commercially available α-haloketone building blocks:

  • This compound: A multifunctional building block featuring an α-bromoketone and a protected aldehyde (acetal). This unique combination offers potential for sequential or one-pot multi-component reactions to build complex molecular architectures.

  • Phenacyl Bromide (2-Bromoacetophenone): A widely used aromatic α-bromoketone for the synthesis of phenyl-substituted heterocycles.

  • Bromoacetone (1-Bromopropan-2-one): A simple and reactive aliphatic α-bromoketone.

  • Chloroacetone (1-Chloropropan-2-one): An alternative aliphatic α-haloketone, often more cost-effective but generally less reactive than its bromo-counterpart.

Comparative Analysis: Synthesis of Substituted Imidazoles

The Hantzsch imidazole synthesis, a classic method for preparing imidazoles, involves the condensation of an α-haloketone, an aldehyde, and ammonia or a primary amine. A common variation involves the reaction of an α-haloketone with an amidine.[3] For the purpose of this comparison, we will consider the reaction of the α-haloketone with a generic amidine to form a 2,4-disubstituted imidazole.

dot

Hantzsch_Imidazole_Synthesis cluster_reactants Reactants cluster_products Products alpha_haloketone α-Haloketone (R1-C(O)-CH2X) imidazole 2,4-Disubstituted Imidazole alpha_haloketone->imidazole Condensation amidine Amidine (R2-C(=NH)-NH2) amidine->imidazole

Caption: General reaction scheme for the synthesis of 2,4-disubstituted imidazoles from α-haloketones and amidines.

Performance Metrics

Table 1: Comparison of α-Haloketone Building Blocks

Building BlockStructureKey FeaturesAnticipated AdvantagesPotential Limitations
This compound Br-CH2-C(=O)-CH(OCH3)2α-bromoketone, protected aldehyde (acetal)Versatility for further functionalization; potential for multi-component reactions.Steric hindrance may affect reaction rates; higher cost.
Phenacyl Bromide Br-CH2-C(=O)-PhAromatic α-bromoketoneReadily available; good reactivity for synthesis of phenyl-substituted imidazoles.Limited to aromatic substitution at the 4-position of the imidazole.
Bromoacetone Br-CH2-C(=O)-CH3Aliphatic α-bromoketoneHigh reactivity; cost-effective.Lachrymatory and toxic; potential for side reactions.
Chloroacetone Cl-CH2-C(=O)-CH3Aliphatic α-chloroketoneGenerally lower cost than bromoacetone.Lower reactivity compared to bromoacetone, may require harsher conditions.

Table 2: Reported Performance in Imidazole Synthesis (Illustrative)

α-HaloketoneTypical Reaction ConditionsTypical Reaction TimeReported Yield
This compound Data not availableData not availableData not available
Phenacyl Bromide Reflux in ethanol or THF with a base (e.g., NaHCO3)[4]2 - 24 hours[5]60 - 95%[5]
Bromoacetone Reflux in ethanol or acetone1 - 6 hours50 - 80%
Chloroacetone Reflux in ethanol or DMF, often with a catalyst4 - 48 hours[5]40 - 70%[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a 2,4-disubstituted imidazole, which can be adapted for each of the benchmarked α-haloketones.

General Procedure for Imidazole Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amidine hydrochloride (1.0 eq.) and a base such as sodium bicarbonate (2.2 eq.) in a suitable solvent (e.g., ethanol or a THF/water mixture).

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 eq.) either neat or as a solution in the reaction solvent.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

dot

Experimental_Workflow A 1. Dissolve Amidine and Base B 2. Add α-Haloketone A->B Stirring C 3. Heat to Reflux and Monitor B->C Heating D 4. Cool and Isolate Crude Product C->D Reaction Completion E 5. Purify Product D->E Filtration or Evaporation

Caption: A generalized workflow for the synthesis of substituted imidazoles.

Discussion and Conclusion

While direct experimental data for this compound in imidazole synthesis is currently limited in the literature, its unique structure offers significant potential for synthetic chemists. The presence of the dimethoxyacetal group provides a handle for further transformations, allowing for the introduction of an aldehyde functionality post-imidazole formation. This opens avenues for the creation of more complex and diverse molecular scaffolds.

In comparison, phenacyl bromide, bromoacetone, and chloroacetone are well-established, cost-effective reagents for the synthesis of simpler substituted imidazoles. Phenacyl bromide is the reagent of choice for introducing a phenyl group at the 4-position of the imidazole ring. Bromoacetone offers high reactivity for the synthesis of methyl-substituted imidazoles, while chloroacetone presents a more economical but less reactive alternative.

For researchers and drug development professionals, the choice of building block will depend on the specific synthetic goals:

  • For the straightforward synthesis of simple substituted imidazoles where cost and availability are primary concerns, phenacyl bromide, bromoacetone, and chloroacetone are excellent choices.

  • For the development of more complex molecules requiring further functionalization, This compound presents a compelling, albeit likely more expensive, option that warrants further investigation and experimental validation. Its potential to streamline synthetic routes by incorporating a protected functional group could offer significant advantages in multi-step syntheses.

Further experimental studies are needed to quantitatively benchmark the performance of this compound against these established building blocks to fully elucidate its advantages and limitations in heterocyclic synthesis.

References

A Comparative Guide to the X-ray Crystallography of Heterocyclic Products Derived from 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the X-ray crystallographic data of heterocyclic compounds synthesized from precursors related to 3-bromo-1,1-dimethoxypropan-2-one. The versatility of this α-bromoketone as a building block in the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, is well-established. The presence of a heavy bromine atom in these structures facilitates the determination of their three-dimensional arrangement in the solid state with high precision using single-crystal X-ray diffraction.

This document serves as a valuable resource for researchers, scientists, and professionals in drug development by presenting key crystallographic data, detailed experimental protocols, and visual representations of the synthetic and analytical workflows. The data herein allows for an objective comparison of the structural features of different, yet related, brominated heterocyclic systems.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two exemplary bromo-substituted pyrimidine derivatives. While not directly synthesized from this compound in the cited literature, their synthesis involves closely related intermediates, making their structural data highly relevant for comparison.

ParameterProduct 1: 5-Bromo-2-chloropyrimidin-4-amine[1]Product 2: 5-Bromo-N-methyl-pyrimidin-2-amine[2]
Chemical Formula C₄H₃BrClN₃C₅H₆BrN₃
Formula Weight ( g/mol ) 208.45188.03
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 6.0297 (1)9.897 (2)
b (Å) 8.1542 (2)12.016 (3)
c (Å) 13.4163 (3)6.2238 (14)
α (°) 9090
β (°) 90.491 (2)100.22 (2)
γ (°) 9090
Volume (ų) 659.13 (2)728.3 (3)
Z 44
Calculated Density (Mg/m³) 2.0981.715
Absorption Coeff. (mm⁻¹) 6.545.51
F(000) 400368
Crystal Size (mm³) 0.27 x 0.25 x 0.22Not Reported
Theta range for data collection (°) 3.9 to 29.12.9 to 26.4
Reflections collected 44294363
Independent reflections 12971485
R(int) 0.0460.024
Final R indices [I>2σ(I)] R1 = 0.024, wR2 = 0.058R1 = 0.027, wR2 = 0.071
Goodness-of-fit on F² 1.101.12

Experimental Protocols

Synthesis of a Representative 5-Bromopyrimidine Derivative

While the direct synthesis of the compounds in the table from this compound is not explicitly detailed in the cited literature, a general and plausible synthetic route can be outlined based on established chemical principles. This compound can serve as a synthon for 2-bromomalonaldehyde, which readily undergoes condensation with N-substituted guanidines or similar binucleophiles to form substituted pyrimidines.

Step 1: In situ generation of 2-bromomalonaldehyde equivalent. this compound is hydrolyzed under acidic conditions to yield the more reactive 2-bromomalonaldehyde. This intermediate is typically used immediately in the subsequent reaction.

Step 2: Cyclocondensation Reaction. To a solution of the in situ generated 2-bromomalonaldehyde in a suitable solvent such as ethanol or acetic acid, an equimolar amount of a guanidine salt (e.g., guanidine hydrochloride for an aminopyrimidine) is added. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

Step 3: Isolation and Purification. Upon cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield crystals suitable for X-ray diffraction analysis.

X-ray Crystallography Protocol

The following is a representative protocol for the single-crystal X-ray diffraction analysis, based on the methodology reported for 5-Bromo-2-chloropyrimidin-4-amine[1].

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Reduction: The collected diffraction data are processed to correct for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

  • Data Deposition: The final crystallographic data are deposited in a crystallographic database (e.g., the Cambridge Crystallographic Data Centre - CCDC) to obtain a unique deposition number.

Visualizations

Logical and Experimental Workflow

The following diagrams illustrate the synthetic pathway and the experimental workflow for the crystallographic analysis of products derived from this compound.

G Synthesis of 5-Bromopyrimidines A This compound B Hydrolysis (Acidic) A->B C 2-Bromomalonaldehyde (in situ) B->C E Cyclocondensation C->E D Guanidine Derivative D->E F 5-Bromopyrimidine Derivative E->F G X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_analysis Crystallographic Analysis A Synthesis of Crystalline Product B Purification (Recrystallization) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D Crystal Mounting E Data Processing and Reduction D->E F Structure Solution and Refinement E->F G Validation and Data Deposition F->G

References

Comparative Analysis of 3-Bromo-1,1-dimethoxypropan-2-one in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Bromo-1,1-dimethoxypropan-2-one, a versatile α-halogenated ketone, in the context of its potential applications in biological research, particularly as an enzyme inhibitor. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide draws comparisons from the broader class of α-haloketones and outlines experimental approaches for its characterization.

Chemical Profile and Reactivity

This compound is a multifunctional organic molecule featuring an α-brominated ketone and an acetal functional group. This unique combination of reactive sites makes it a valuable tool in organic synthesis. The α-haloketone moiety, in particular, is known for its electrophilic nature, rendering the α-carbon susceptible to nucleophilic attack. This reactivity is the basis for its potential as a covalent enzyme inhibitor.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsKnown Biological Role
This compound C₅H₉BrO₃197.03α-bromoketone, AcetalPrimarily a synthetic intermediate
N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) C₁₇H₁₈ClNO₃S363.85α-chloroketone, SulfonamideIrreversible inhibitor of chymotrypsin and other serine proteases
Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) C₁₄H₂₁ClN₂O₃S348.85α-chloroketone, SulfonamideIrreversible inhibitor of trypsin and other serine proteases
E-64 C₁₅H₂₇N₅O₅357.41Epoxide, PeptideIrreversible inhibitor of cysteine proteases

Potential as an Enzyme Inhibitor: A Comparative Overview

α-Haloketones are a well-established class of irreversible enzyme inhibitors, primarily targeting cysteine and serine proteases. The electrophilic carbon of the halomethylketone group can form a covalent bond with the nucleophilic residue (cysteine's thiol or serine's hydroxyl group) in the enzyme's active site, leading to permanent inactivation.

While specific targets of this compound have not been extensively documented in publicly available literature, its structural similarity to other α-haloketone inhibitors suggests a potential for similar activity.

Comparison with Known α-Haloketone Inhibitors:

  • TPCK and TLCK: These compounds are classic examples of affinity labels, where a peptide-like moiety directs the reactive chloromethylketone to the active site of specific serine proteases. TPCK, with its phenylalanine residue, targets chymotrypsin-like proteases, while TLCK, with a lysine residue, targets trypsin-like proteases. This compound lacks such a specific targeting group, suggesting it may exhibit broader reactivity or require derivatization to achieve selectivity.

  • Broad Reactivity: The high reactivity of the α-bromoketone moiety could lead to off-target effects by reacting with other nucleophilic residues on proteins. This lack of inherent specificity is a critical consideration in drug development and necessitates thorough cross-reactivity profiling.

Experimental Protocols for Characterization

To evaluate the potential of this compound as an enzyme inhibitor and to understand its cross-reactivity, a series of biochemical and proteomic assays are necessary.

Enzyme Inhibition Assays

A standard experimental workflow to assess enzyme inhibition is outlined below.

G cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Stock Solution pre_incubation Pre-incubate Enzyme with Inhibitor enzyme_prep->pre_incubation inhibitor_prep Prepare Inhibitor Stock Solution (this compound) inhibitor_prep->pre_incubation substrate_prep Prepare Substrate Stock Solution reaction_init Initiate Reaction with Substrate substrate_prep->reaction_init pre_incubation->reaction_init data_acq Monitor Reaction Progress (e.g., Spectrophotometry, Fluorimetry) reaction_init->data_acq ic50 Determine IC50 Value data_acq->ic50 kinetics Kinetic Analysis (e.g., k_inact/K_I) ic50->kinetics

Caption: Workflow for a typical enzyme inhibition assay.

Protocol Details:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer that maintains its activity and stability.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the enzyme's substrate.

  • Assay Procedure (96-well plate format):

    • To each well, add the enzyme solution.

    • Add varying concentrations of the this compound solution (and a vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for covalent modification.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • For irreversible inhibitors, determine the second-order rate constant (k_inact/K_I) to quantify the inactivation efficiency.

Cross-Reactivity Profiling using Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across a complex proteome.

G cluster_probe Probe Synthesis cluster_labeling Proteome Labeling cluster_click Reporter Tagging cluster_analysis Target Identification probe_synthesis Synthesize an Alkyne- or Azide-tagged This compound Probe probe_incubation Incubate Lysate with the Probe probe_synthesis->probe_incubation cell_lysis Prepare Cell or Tissue Lysate cell_lysis->probe_incubation click_reaction Perform Click Chemistry to Attach a Reporter Tag (e.g., Biotin, Fluorophore) probe_incubation->click_reaction enrichment Enrich Biotinylated Proteins click_reaction->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis target_id Identify and Quantify Labeled Proteins ms_analysis->target_id

Caption: A typical workflow for Activity-Based Protein Profiling (ABPP).

Protocol Outline:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a bioorthogonal handle, such as a terminal alkyne or azide, for subsequent "click" chemistry.

  • Proteome Labeling: Incubate the synthesized probe with a complex biological sample (e.g., cell lysate) to allow for the covalent labeling of target proteins.

  • Reporter Tagging: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for in-gel visualization) to the labeled proteins.

  • Target Enrichment and Identification:

    • If a biotin tag is used, enrich the labeled proteins using streptavidin beads.

    • Digest the enriched proteins into peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were targeted by the probe.

By performing competitive ABPP experiments, where the proteome is pre-incubated with the parent compound (this compound) before adding the tagged probe, one can confirm the specific targets of the original molecule.

Conclusion and Future Directions

This compound, as a member of the α-haloketone class, holds potential as a reactive probe for studying enzyme function. However, a significant lack of data on its specific biological targets and cross-reactivity necessitates a thorough experimental evaluation. The protocols outlined in this guide provide a framework for researchers to characterize its inhibitory profile and identify its cellular interaction partners. Such studies are crucial for determining the utility and limitations of this compound as a tool for chemical biology and drug discovery. Future research should focus on systematic screening against various enzyme classes and comprehensive proteomic profiling to build a detailed understanding of its biological activity.

Safety Operating Guide

Standard Operating Procedure for the Safe Disposal of 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance for the proper and safe disposal of 3-Bromo-1,1-dimethoxypropan-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development should adhere to these procedures to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions:

This compound is a hazardous chemical that requires careful handling. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also a flammable liquid and vapor.[1] All handling of this compound must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or Viton), chemical splash goggles, and a fully-buttoned lab coat.[2]

Quantitative Safety Data
PropertyValueSource
Molecular FormulaC₅H₉BrO₃--INVALID-LINK--
Molecular Weight197.03 g/mol --INVALID-LINK--
Boiling Point60-63 °C at 2.0 Torr--INVALID-LINK--
Density1.465 g/cm³ (Predicted)--INVALID-LINK--
Flash Point114 °F--INVALID-LINK--

Experimental Protocol: Waste Disposal Procedure

The primary method for the disposal of this compound is through a certified hazardous waste disposal program.[1][2] As a brominated organic compound, it is classified as a halogenated organic waste.[3][4]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solvents.[3][4][5] This container should be made of a compatible material, such as a polyethylene carboy, and must have a secure, tight-fitting lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents".[5][6] All constituents and their approximate percentages must be listed on the label as they are added.[4][5]

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[6] Also, avoid mixing with acids, bases, or other reactive chemicals.[4][5]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[5] The container should be kept in secondary containment to prevent spills and away from sources of ignition.[2]

Step 2: Spill Management

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and contact your institution's environmental health and safety (EHS) office.

  • Absorb Spill: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[2]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2][5]

  • Decontaminate: Clean the spill area thoroughly.

Step 3: Final Disposal

  • Container Fullness: Fill the waste container to no more than 90% capacity to allow for expansion.

  • Request Pickup: Once the container is full, arrange for its collection by your institution's EHS or a certified hazardous waste disposal company.[5]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_use Chemical Use & Waste Generation cluster_disposal Waste Handling & Disposal cluster_spill Spill Response A Obtain Labeled Halogenated Waste Container B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Conduct Experiment in Fume Hood B->C D Generate Waste (e.g., residual chemical, contaminated items) C->D E Transfer Waste to Halogenated Waste Container D->E F Update Waste Log on Container E->F G Is Container >90% Full? F->G H Seal Container and Request EHS Pickup G->H Yes I Store Securely in Satellite Accumulation Area G->I No I->E J Small Spill Occurs K Absorb with Inert Material J->K L Collect and Place in Sealed Waste Bag/Container K->L M Dispose as Hazardous Waste L->M

Caption: Disposal workflow for this compound.

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

References

Essential Safety and Operational Guide for 3-Bromo-1,1-dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-1,1-dimethoxypropan-2-one, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]

Summary of Hazards:

Hazard ClassGHS CategoryDescription
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation-Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection:

    • Gloves: Wear suitable protective gloves.[3] Specific glove material should be chosen based on breakthrough time and permeation rate for this chemical.

    • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[3] A lab coat is the minimum requirement. For larger quantities or in case of potential splashing, chemical-resistant overalls are recommended.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[3][4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a suitable respirator should be worn.

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Remove all sources of ignition as the substance may be flammable.[5][6]

    • Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

  • Handling the Chemical:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][7]

    • Do not get in eyes, on skin, or on clothing.

    • Wash hands thoroughly after handling.[2]

    • Use non-sparking tools.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

    • Store locked up.[4][7]

    • Incompatible materials include strong oxidizing agents.[7]

  • In Case of a Spill:

    • Soak up with inert absorbent material such as sand, silica gel, acid binder, or universal binder.[6][7]

    • Collect the absorbed material into a suitable, closed container for disposal.[6][7]

    • Do not let this chemical enter the environment.[7]

  • First Aid Measures:

    • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

    • If swallowed: Do NOT induce vomiting. Get medical attention.[7]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_store Store Appropriately handle_chem->handle_store emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Exposure Occurs handle_chem->emergency_exposure dispose_waste Dispose of Waste handle_chem->dispose_waste After Use spill_response Spill Response Protocol emergency_spill->spill_response exposure_response First Aid Measures emergency_exposure->exposure_response spill_response->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.